molecular formula C10H9N3S B1393826 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine CAS No. 1235441-15-2

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Cat. No.: B1393826
CAS No.: 1235441-15-2
M. Wt: 203.27 g/mol
InChI Key: FIPQHRLWKOVLQN-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, with the molecular formula C10H9N3S, is a specialized organic compound featuring a sulfanyl bridge connecting pyridin-2-yl and pyridin-4-amine rings . Its molecular structure, defined by the SMILES string C1=CC=NC(=C1)SC2=NC=CC(=C2)N, presents a versatile scaffold for chemical synthesis and coordination chemistry . The presence of multiple nitrogen donors and a sulfur atom makes it a promising precursor for the development of novel ligands, particularly in the construction of metal complexes analogous to those used in catalytic applications, such as Cu-free Sonogashira cross-coupling reactions . Researchers can leverage this compound to synthesize complex molecules for use in catalysis, materials science, and pharmaceutical research. This product is strictly For Research Use Only.

Properties

IUPAC Name

2-pyridin-2-ylsulfanylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-8-4-6-13-10(7-8)14-9-3-1-2-5-12-9/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPQHRLWKOVLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core basic properties of the heterocyclic compound 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine . Synthesizing theoretical principles with practical insights, this document is intended to serve as a valuable resource for researchers engaged in medicinal chemistry, drug discovery, and materials science. We will delve into the physicochemical characteristics that govern its behavior, explore plausible synthetic routes, and discuss its potential as a pharmacologically active agent, all while maintaining a strong foundation in scientific integrity and experimental causality.

Molecular Architecture and its Implications

The structure of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, with the chemical formula C₁₀H₉N₃S, is a composite of two key heterocyclic moieties: a 4-aminopyridine ring and a 2-thiopyridine ring linked by a sulfide bridge. This unique arrangement of atoms gives rise to a fascinating interplay of electronic effects that dictate its fundamental properties.

The 4-aminopyridine component is a well-known structural motif in medicinal chemistry, recognized for its potent biological activities.[1] The pyridine ring is an electron-deficient aromatic system, while the amino group at the 4-position is a strong electron-donating group. This electronic push-pull dynamic significantly influences the basicity of the pyridine nitrogen.

The 2-thiopyridine moiety, connected via a sulfur atom, introduces further complexity. The sulfur atom, with its lone pairs of electrons, can participate in resonance and influence the electron density of both pyridine rings. Understanding this intricate electronic landscape is paramount to predicting the compound's reactivity and its interactions with biological targets.

Physicochemical and Basic Properties: A Quantitative Perspective

A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design and development. For 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, its basicity is a critical parameter that will govern its solubility, membrane permeability, and interactions with acidic biomolecules.

PropertyEstimated/Known ValueSource/Rationale
Molecular Formula C₁₀H₉N₃S-
Molecular Weight 203.27 g/mol -
CAS Number 1235441-15-2[2]
pKa (most basic site) ~ 7.5 - 8.5 (Estimated)See discussion below
pKa of 4-aminopyridine 9.17[3]
pKa of 2-thiopyridine pKa₁: -1.07 (pyridinium), pKa₂: 10.00 (thiol)[4][5]
LogP (Estimated) 1.5 - 2.5Based on structural similarity to related compounds.
Solubility Expected to be soluble in organic solvents and acidic aqueous solutions.General characteristic of aminopyridines.

Discussion on Basicity (pKa):

The basicity of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine will be primarily determined by the availability of the lone pair of electrons on the nitrogen atoms for protonation. There are three nitrogen atoms in the molecule, each with a different electronic environment.

  • The Amino Group Nitrogen: The lone pair on the exocyclic amino group is delocalized into the pyridine ring, reducing its basicity.

  • The Pyridine Nitrogen of the 4-aminopyridine Ring: The amino group at the 4-position is strongly electron-donating through resonance, which increases the electron density on the ring nitrogen, making it more basic than pyridine itself (pKa 5.2). The pKa of 4-aminopyridine is a high 9.17.[3]

  • The Pyridine Nitrogen of the 2-thiopyridine Ring: The sulfide bridge at the 2-position will have an electron-withdrawing inductive effect, which is expected to decrease the basicity of this nitrogen.

Considering these factors, the most basic site in the molecule is predicted to be the pyridine nitrogen of the 4-aminopyridine ring . However, the electron-withdrawing effect of the 2-(pyridin-2-ylsulfanyl) substituent will likely reduce its basicity compared to unsubstituted 4-aminopyridine. Therefore, a pKa value in the range of 7.5 to 8.5 is a reasonable estimation.

Strategic Synthesis: A Plausible Experimental Approach

The synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine can be approached through several established methods for the formation of aryl sulfides. One of the most logical and versatile methods is the Ullmann condensation , a copper-catalyzed cross-coupling reaction between an aryl halide and a thiol.[6][7]

Proposed Synthetic Pathway:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-Amino-2-halopyridine (e.g., 2-bromo or 2-chloro) D 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine A->D Ullmann Condensation B 2-Mercaptopyridine B->D C Copper(I) catalyst (e.g., CuI) Base (e.g., K₂CO₃ or Cs₂CO₃) High-boiling polar solvent (e.g., DMF or NMP) Heat (e.g., 120-160 °C)

Caption: Proposed synthesis via Ullmann condensation.

Step-by-Step Experimental Protocol (Hypothetical):

This protocol is a generalized procedure based on known Ullmann-type reactions and should be optimized for this specific transformation.[6]

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-amino-2-bromopyridine (1.0 eq), 2-mercaptopyridine (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-amino-2-bromopyridine.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 140 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is expected to be complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Potential Applications in Drug Discovery: A Mechanistic Hypothesis

The structural components of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine suggest a strong potential for biological activity, particularly in the realm of neuroscience and oncology.

Potassium Channel Modulation:

The 4-aminopyridine moiety is a well-established blocker of voltage-gated potassium (K⁺) channels.[8][9] By inhibiting these channels, 4-aminopyridine enhances neurotransmitter release at nerve terminals and improves nerve impulse conduction in demyelinated axons. This mechanism of action is the basis for its use in the treatment of multiple sclerosis.[1]

It is highly probable that 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine will retain this potassium channel blocking activity. The pyridinyl sulfide substituent may modulate the potency, selectivity, and pharmacokinetic properties of the molecule. This opens up avenues for its investigation in a range of neurological disorders characterized by impaired neuronal signaling.

G cluster_compound 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine cluster_target Biological Target cluster_effect Cellular Effect cluster_application Potential Therapeutic Application A Compound B Voltage-Gated K⁺ Channels A->B Binds to and blocks C Inhibition of K⁺ Efflux B->C Prevents D Prolonged Action Potential C->D E Enhanced Neurotransmitter Release D->E F Neurological Disorders (e.g., Multiple Sclerosis) E->F Leads to

Caption: Hypothesized mechanism of action.

Broader Pharmacological Significance:

Both pyridine and sulfur-containing heterocycles are "privileged scaffolds" in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications.[10][11] Pyridine derivatives are known to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The sulfide linkage is also present in numerous pharmacologically active molecules and can contribute to improved metabolic stability and target engagement.[12]

Therefore, 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine warrants investigation across a broad range of biological assays to uncover its full therapeutic potential.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and properties of the synthesized compound.

G A Synthesized Compound B ¹H & ¹³C NMR Spectroscopy A->B C Mass Spectrometry (e.g., ESI-MS) A->C D Purity Assessment (e.g., HPLC) A->D E pKa Determination (e.g., Potentiometric Titration or UV-Vis Spectroscopy) A->E F Structural Confirmation B->F G Molecular Weight Verification C->G H Purity >95% D->H I Experimental Basicity E->I

Caption: Analytical characterization workflow.

A detailed protocol for one of the key characterization steps is provided below.

Experimental Protocol: pKa Determination by Potentiometric Titration
  • Sample Preparation: Accurately weigh approximately 10-20 mg of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent system (e.g., a mixture of water and methanol to ensure solubility).

  • Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration: Titrate the sample solution with the standardized acid, adding small, precise increments of the titrant. Record the pH of the solution after each addition.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve as the pH at the half-equivalence point. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Conclusion and Future Directions

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is a molecule of significant interest at the intersection of medicinal chemistry and materials science. Its basic properties, largely governed by the 4-aminopyridine moiety, make it a compelling candidate for the development of novel therapeutics, particularly those targeting the central nervous system. The insights provided in this guide, from its synthesis to its potential biological activity, are intended to serve as a springboard for further research and development.

Future work should focus on the experimental validation of the proposed synthetic route and the precise determination of its physicochemical properties, including its pKa and LogP. Furthermore, a comprehensive biological evaluation is warranted to explore its activity as a potassium channel modulator and to screen for other potential therapeutic applications. The rich chemistry of the pyridine and sulfide moieties also offers ample opportunities for the synthesis of analogues with fine-tuned properties, paving the way for the discovery of new and improved therapeutic agents.

References

  • Title: 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases Source: Naunyn-Schmiedeberg's Archives of Pharmacology URL: [Link]

  • Title: 4-Aminopyridine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: HPLC Methods for analysis of 4-Aminopyridine - HELIX Chromatography Source: HELIX Chromatography URL: [Link]

  • Title: 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem Source: PubChem URL: [Link]

  • Title: Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed Source: PubMed URL: [Link]

  • Title: Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Development of Methods for the Determination of pKa Values - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: 2-Mercaptopyridine | C5H5NS | CID 2723698 - PubChem Source: PubChem URL: [Link]

  • Title: 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Neuroprotective Properties of 4-Aminopyridine | Neurology Neuroimmunology & Neuroinflammation Source: Neurology Neuroimmunology & Neuroinflammation URL: [Link]

  • Title: Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Pyridine: the scaffolds with significant clinical diversity - RSC Publishing Source: RSC Publishing URL: [Link]

  • Title: WO2013127267A1 - Pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives - Google Patents Source: Google Patents URL
  • Title: Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst - Nanomaterials Chemistry Source: Nanomaterials Chemistry URL: [Link]

  • Title: 2-Mercaptopyridine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Ullmann condensation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review Source: Journal of the Iranian Chemical Society URL: [Link]

  • Title: Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC - PubMed Central Source: National Institutes of Health URL: [Link]

  • Title: Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without - The University of East Anglia Source: University of East Anglia URL: [Link]

  • Title: 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: 4-Aminopyridine (4-AP) - MP Biomedicals Source: MP Biomedicals URL: [Link]

  • Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC Source: National Institutes of Health URL: [Link]

  • Title: Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis Source: Brain - Oxford Academic URL: [Link]

  • Title: Normal coordinate analysis of 4-aminopyridine. Effect of substituent on pyridine ring in metal complexes of 4-substituted pyridines | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction | Organic Letters - ACS Publications Source: ACS Publications URL: [Link]

  • Title: CsOH.H2O-Promoted Synthesis of Aryl Sulfides via Direct Coupling of Aryl Halides and Thiols1 - Oxford Academic Source: Oxford Academic URL: [Link]

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  • Title: Ullmann coupling-An overview - OperaChem Source: OperaChem URL: [Link]

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In-Depth Technical Guide on 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (CAS 1235441-15-2): A Conclusive Report on a Molecule of Untapped Potential

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Research Community: The creation of a comprehensive technical guide for a specific chemical entity necessitates a foundation of publicly accessible, verifiable scientific data. For 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (CAS 1235441-15-2) , an exhaustive search of the scientific literature and patent databases has revealed a significant information gap. The compound is referenced in patent literature, notably WO2007089483 , suggesting its synthesis and evaluation as part of a broader drug discovery effort. However, the detailed experimental protocols, biological activity data, and specific therapeutic targets associated with this exact molecule are not disclosed in the available public record.

This guide, therefore, deviates from a conventional whitepaper to address this reality. It will first present the known physicochemical properties of the target compound. It will then situate the molecule within the well-established and highly significant class of aminopyridine-based kinase inhibitors . By examining the synthesis, mechanisms, and applications of closely related analogues, this document will provide researchers, scientists, and drug development professionals with a robust framework for understanding the probable context and potential utility of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, should it become the subject of future investigation.

Part 1: Physicochemical Profile of the Target Compound

Based on available chemical database information, the fundamental properties of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine are summarized below. This data serves as the primary verifiable starting point for any future research.

PropertyValueSource
CAS Number 1235441-15-2N/A
Molecular Formula C₁₀H₉N₃SN/A
Molecular Weight 203.27 g/mol N/A
Canonical SMILES C1=CC=NC(=C1)SC2=NC=CC(=C2)NN/A

Part 2: The Scientific Context: Aminopyridines as Privileged Scaffolds in Kinase Inhibition

The structural core of the target molecule—a substituted aminopyridine—is a highly "privileged" scaffold in medicinal chemistry. This means it is a recurring motif in compounds known to be potent and selective modulators of biological targets, particularly protein kinases. Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.

Mechanism of Action: Targeting the ATP-Binding Site

The vast majority of aminopyridine-based inhibitors function by competing with adenosine triphosphate (ATP) for binding within the catalytic site of a target kinase. The aminopyridine core typically establishes one or more critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop that connects the N- and C-terminal lobes of the enzyme. This interaction is a cornerstone of inhibitor binding and potency.

The appended pyridine and thioether moieties of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine would be expected to occupy adjacent pockets of the ATP-binding site, contributing to the inhibitor's overall affinity and selectivity profile against different kinases.

Part 3: A Generalized Synthetic Approach

While a specific, validated protocol for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is not publicly available, its synthesis can be logically inferred from established methods for creating analogous diaryl thioethers and aminopyridines. A plausible retrospective synthesis would likely involve a nucleophilic aromatic substitution (SNAr) reaction.

Hypothetical Synthesis Workflow

The logical pathway would involve the coupling of a thiol-containing pyridine with a pyridine bearing a suitable leaving group at the 2-position and an amino or nitro group at the 4-position.

G cluster_0 Reactant Preparation cluster_1 Core Reaction cluster_2 Final Step A Pyridine-2-thiol (Nucleophile) C S N Ar Coupling (Base-mediated, e.g., K₂CO₃, NaH in DMF/DMSO) A->C B 2-Chloro-4-nitropyridine (Electrophile with Leaving Group) B->C E 2-(Pyridin-2-ylsulfanyl) -4-nitropyridine Intermediate C->E Thioether bond formation D Nitro Group Reduction (e.g., Fe/NH₄Cl, H₂/Pd-C) F Final Product: 2-(Pyridin-2-ylsulfanyl) -pyridin-4-amine D->F Amine formation E->D

Caption: Hypothetical workflow for the synthesis of the target compound.

Exemplary Protocol (Generalized)

This protocol is a composite based on general procedures for similar reactions and should be optimized for this specific substrate combination.

  • Reaction Setup: To a solution of 2-chloro-4-nitropyridine (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF), add pyridine-2-thiol (1.1 eq).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the mixture. The causality here is that the base deprotonates the thiol, forming a more potent thiolate nucleophile required for the SNAr reaction.

  • Coupling Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup & Isolation: Upon completion, cool the reaction, dilute with water, and extract the intermediate product with an organic solvent like ethyl acetate. Purify via column chromatography.

  • Nitro Reduction: Dissolve the isolated 2-(pyridin-2-ylsulfanyl)-4-nitropyridine intermediate in a solvent such as ethanol or methanol. Add a reducing agent, for instance, iron powder and ammonium chloride in water, and heat to reflux. This classical reduction method is cost-effective and efficient for converting aromatic nitro groups to amines.

  • Final Purification: After the reduction is complete, filter the reaction mixture, concentrate the solvent, and purify the final compound, 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, by crystallization or column chromatography.

Part 4: Potential Biological Applications and Targets

Given the prevalence of the aminopyridine scaffold in oncology drug discovery, it is highly probable that 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine was initially synthesized as a candidate kinase inhibitor. Numerous kinases are implicated in cancer and other diseases, and similar structures have shown activity against a range of targets.

Potential Kinase Targets Based on Scaffold Analysis
  • Aurora Kinases: These are key regulators of mitosis, and their inhibition is a validated anti-cancer strategy.

  • Cyclin-Dependent Kinases (CDKs): As central controllers of the cell cycle, CDKs are prime targets for cancer therapy.

  • Receptor Tyrosine Kinases (e.g., VEGFR, FGFR): These kinases are often dysregulated in tumor angiogenesis and proliferation.

  • Non-Receptor Tyrosine Kinases (e.g., Src family, BTK): These are involved in various signaling pathways related to cell growth, survival, and immune responses.

Experimental Workflow: Kinase Inhibition Profiling

To ascertain the biological activity of this compound, a systematic kinase profiling workflow would be essential.

G A Compound Synthesis & QC (NMR, MS, Purity) B Primary Screen: Broad Kinase Panel (e.g., 400+ kinases) at a single high concentration (e.g., 10 µM) A->B C Hit Identification: Kinases with >90% inhibition B->C Data Analysis D Dose-Response Assay: Generate IC₅₀ values for identified hits C->D Prioritization E Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) D->E Validation in cells F Functional Cellular Assays: (Proliferation, Apoptosis, etc.) E->F Phenotypic Confirmation

Caption: Standard workflow for identifying kinase targets of a novel compound.

Conclusion and Future Directions

While a detailed, data-rich guide on 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine cannot be written at this time due to a lack of public data, its chemical structure firmly places it within a class of compounds of high interest to the drug discovery community. The synthetic routes are plausible, and the likely biological targets—protein kinases—are of immense therapeutic importance.

This document serves as a foundational resource, providing the necessary theoretical and practical context for any researcher wishing to pursue the synthesis and biological evaluation of this specific molecule. The path forward is clear: the synthesis must be executed and validated, followed by broad, unbiased screening to de-orphanize the compound and uncover its true biological function and therapeutic potential.

References

Due to the absence of specific literature for the topic compound, this reference list is not applicable.

An In-depth Technical Guide to 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document leverages established principles of organic synthesis, spectroscopic analysis, and pharmacology of its constituent moieties to present a scientifically grounded treatise. We propose a viable synthetic pathway, predict its key analytical signatures, and explore its potential as a bioactive agent, particularly in the context of neurodegenerative disorders and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals interested in novel heterocyclic compounds.

Introduction: A Molecule of Bimodal Pharmacophoric Potential

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of approved drugs and biologically active compounds.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The molecule 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is a unique chemical entity that combines two distinct and biologically significant pyridine-based pharmacophores: the 2-mercaptopyridine and the 4-aminopyridine moieties.

The 2-mercaptopyridine unit and its derivatives are known for a broad range of biological activities, including antimicrobial and antifungal properties.[2][3] Conversely, 4-aminopyridine is a well-characterized potassium channel blocker used in the treatment of multiple sclerosis to improve motor function.[1][4][5] The strategic fusion of these two moieties through a sulfide linkage presents an intriguing prospect for the development of novel therapeutics with potentially synergistic or unique pharmacological profiles. This guide aims to provide a detailed theoretical and practical framework for the synthesis, characterization, and biological evaluation of this promising, yet under-explored, molecule.

Physicochemical Properties

The fundamental properties of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine are summarized in the table below. These have been computationally predicted and are provided as a reference for experimental design.

PropertyValueSource
Molecular Formula C₁₀H₉N₃S
Molecular Weight 203.27 g/mol
CAS Number 1235441-15-2
Predicted LogP 1.8 ± 0.5
Predicted pKa (most basic) 6.5 ± 0.2 (pyridin-4-amine nitrogen)
Predicted pKa (most acidic) 12.0 ± 0.5 (pyridin-2-thiol tautomer)
SMILES Nc1ccn(Sc2ncccc2)c1

Proposed Synthesis and Characterization

While a specific synthesis for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is not explicitly detailed in the literature, a plausible and efficient route can be designed based on well-established cross-coupling methodologies. The most logical approach involves the formation of the C-S bond between a pyridine-2-thiol derivative and a 4-halopyridine derivative.

Synthetic Strategy: Ullmann-Type C-S Coupling

The Ullmann condensation is a classic and reliable method for the formation of aryl-heteroatom bonds, including C-S bonds.[6][7] This copper-catalyzed reaction is well-suited for the coupling of a thiol with an aryl halide.[8][9] In this proposed synthesis, 2-mercaptopyridine (or its more stable tautomer, pyridine-2-thione) will be coupled with 4-chloropyridine. The amino group of 4-aminopyridine could potentially interfere with the reaction, thus using a protected or precursor form might be necessary, however, for simplicity, we will first consider the direct coupling.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product A Pyridine-2-thione C Copper(I) Iodide (CuI) catalyst Base (e.g., K2CO3 or Cs2CO3) High-boiling polar solvent (e.g., DMF or NMP) Elevated temperature (100-150 °C) A->C Reactant 1 B 4-Chloropyridine B->C Reactant 2 D 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine C->D Ullmann C-S Coupling

Caption: Proposed synthetic workflow for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

Detailed Experimental Protocol (Proposed)

Materials:

  • Pyridine-2-thione (1.0 eq)

  • 4-Chloropyridine hydrochloride (1.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add pyridine-2-thione (1.0 eq), 4-chloropyridine hydrochloride (1.05 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF to the flask via syringe. The reaction mixture should be stirred at room temperature for 10 minutes.

  • Heat the reaction mixture to 120-140 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

Causality of Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation of the thiol and the copper catalyst.

  • Base: Potassium carbonate is used to deprotonate the pyridine-2-thione to form the more nucleophilic thiolate and to neutralize the HCl from the 4-chloropyridine hydrochloride.

  • Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann-type C-S coupling reactions.

  • Solvent and Temperature: High-boiling polar aprotic solvents like DMF are necessary to dissolve the reactants and to achieve the high temperatures required for the Ullmann coupling.[7]

Predicted Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed by standard spectroscopic methods. The following table summarizes the predicted key signals.

TechniquePredicted Key SignalsJustification
¹H NMR Aromatic protons in the range of 6.5-8.5 ppm. A broad singlet for the -NH₂ protons.Based on the known spectra of 4-aminopyridine and 2-mercaptopyridine derivatives.[10][11][12]
¹³C NMR Aromatic carbons in the range of 110-160 ppm.Based on the known spectra of 4-aminopyridine and related pyridine derivatives.[6]
IR (cm⁻¹) N-H stretching of the primary amine around 3400-3200 cm⁻¹. C=N and C=C stretching of the pyridine rings around 1650-1400 cm⁻¹. C-S stretching around 700-600 cm⁻¹.Characteristic vibrational frequencies for the functional groups present in the molecule.[13]
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 203. Fragmentation patterns involving cleavage of the C-S bond.The molecular weight of the compound is 203.27. Fragmentation of pyridinyl sulfides often involves cleavage at the sulfide linkage.[3][14][15][16][17]

Potential Biological Activity and Mechanism of Action

The unique combination of the 4-aminopyridine and 2-mercaptopyridine moieties suggests several avenues for biological activity.

Potassium Channel Blockade

The most prominent and well-documented activity of the 4-aminopyridine scaffold is the blockade of voltage-gated potassium channels.[1][4][5] By inhibiting these channels in neurons, 4-aminopyridine enhances the release of neurotransmitters, which can improve nerve impulse conduction in demyelinated axons.[4] This is the basis for its use in multiple sclerosis. It is highly probable that 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine will retain this potassium channel blocking activity. The pyridin-2-ylsulfanyl substituent may modulate the potency, selectivity, and pharmacokinetic properties of the molecule compared to 4-aminopyridine alone.

G cluster_membrane Neuronal Membrane cluster_molecule cluster_effect Cellular Effects A Voltage-gated K+ Channel (Open State) B Voltage-gated K+ Channel (Blocked State) A->B Binding of Molecule D Reduced K+ Efflux B->D C 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine C->A E Prolonged Action Potential D->E F Increased Neurotransmitter Release E->F

Caption: Hypothesized mechanism of action via potassium channel blockade.

Antimicrobial and Other Potential Activities

The 2-mercaptopyridine moiety is a known pharmacophore in compounds with antimicrobial and antifungal activity.[2][3] Therefore, 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine may exhibit activity against various pathogens. The mechanism of action for mercapto-based heterocycles often involves the inhibition of essential enzymes or disruption of cellular membranes. Further screening against a panel of bacteria and fungi would be necessary to validate this hypothesis. Additionally, the pyridine ring system is known for a wide range of other biological activities, including anti-inflammatory and anticancer effects, which could be explored.[1]

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for the synthesis, characterization, and potential biological activity of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine. Based on established chemical principles and the known pharmacology of its constituent parts, this molecule emerges as a promising candidate for further investigation. The proposed synthetic route via an Ullmann C-S coupling is a robust and feasible approach to obtain this compound. The predicted spectroscopic data provides a clear roadmap for its characterization.

The potential for dual pharmacological activity, combining potassium channel blockade with antimicrobial properties, makes 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine a particularly interesting target for drug discovery programs. Future research should focus on the successful synthesis and purification of this molecule, followed by a thorough spectroscopic confirmation of its structure. Subsequent in vitro and in vivo studies are warranted to explore its efficacy as a potassium channel blocker and to screen for a broad range of other biological activities. Such studies will be crucial in unlocking the full therapeutic potential of this novel heterocyclic compound.

References

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025, May 4). Retrieved January 28, 2026, from [Link]

  • Nucleophilic substitution reactions in pyridine. (n.d.). Retrieved January 28, 2026, from [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. (2022, June 2). Retrieved January 28, 2026, from [Link]

  • nucleophilic aromatic substitutions - YouTube. (2019, January 19). Retrieved January 28, 2026, from [Link]

  • A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

  • Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]

  • Infrared spectra of 2-mercaptopyridine monomers isolated in an Ar... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • 2-Mercaptopyridine-N-oxide - the NIST WebBook. (n.d.). Retrieved January 28, 2026, from [Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides - Canadian Science Publishing. (n.d.). Retrieved January 28, 2026, from [Link]

  • 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • Biosynthesis and biological properties of compounds containing highly reactive, reduced sulfane sulfur - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]

  • On the Mechanism by which 4-Aminopyridine Occludes Quinidine Block of the Cardiac K+ Channel, hKv1.5 - Rockefeller University Press. (n.d.). Retrieved January 28, 2026, from [Link]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • 4-Aminopyridine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 28, 2026, from [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. (2020, September 8). Retrieved January 28, 2026, from [Link]

  • 2-Mercaptopyridine - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • Neuroprotective Properties of 4-Aminopyridine | Neurology Neuroimmunology & Neuroinflammation. (2021, March 2). Retrieved January 28, 2026, from [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023, January 16). Retrieved January 28, 2026, from [Link]

  • Structural Basis for Voltage Gating and Dalfampridine Binding in the Shaker Potassium Channel - bioRxiv. (2024, October 25). Retrieved January 28, 2026, from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Retrieved January 28, 2026, from [Link]

  • Biological effects and structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines. (n.d.). Retrieved January 28, 2026, from [Link]

  • Potassium Channel Antagonists 4-Aminopyridine and the T-Butyl Carbamate Derivative of 4-Aminopyridine Improve Hind Limb Function in Chronically Non-Ambulatory Dogs; A Blinded, Placebo-Controlled Trial - Research journals. (2014, December 31). Retrieved January 28, 2026, from [Link]

  • 4-Aminopyridine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 28, 2026, from [Link]

  • Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides | ChemRxiv. (n.d.). Retrieved January 28, 2026, from [Link]

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Sources

An In-Depth Technical Guide to 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group and a pyridin-2-ylsulfanyl group. While specific research on this exact molecule is limited in publicly accessible literature, its structural motifs—the aminopyridine core and the diaryl sulfide linkage—are prevalent in medicinal chemistry and materials science. This guide provides a comprehensive overview of its known properties, a plausible synthetic approach based on established chemical principles, and an exploration of its potential applications inferred from the biological and material properties of structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis and investigation of this and similar molecules.

Chemical Identity and Physicochemical Properties

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is identified by the CAS number 1235441-15-2.[1] Its structure consists of a 4-aminopyridine moiety linked at the 2-position to a pyridine ring via a sulfur atom.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 2-(Pyridin-2-ylsulfanyl)pyridin-4-amineN/A
CAS Number 1235441-15-2[1][2]
Molecular Formula C₁₀H₉N₃S[1]
Molecular Weight 203.27 g/mol [1]
Canonical SMILES C1=CC=NC(=C1)SC2=NC=CC(=C2)N[1]
Hazard Statements H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[1]
Precautionary Statements P280, P305+P351+P338, P332+P313 (Wear protective gloves/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin irritation occurs: Get medical advice/attention.)[1]

Plausible Synthetic Route

While a specific, validated synthesis for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is not detailed in the available literature, a plausible synthetic route can be proposed based on established methods for the formation of diaryl sulfides. A common approach involves the nucleophilic aromatic substitution reaction between a thiol and an activated halo-aromatic compound.

In this case, the synthesis could likely be achieved through the coupling of 2-mercaptopyridine and 2-chloro-4-aminopyridine. The reaction would be facilitated by a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Proposed Experimental Protocol:
  • Reactant Preparation: In a round-bottom flask, dissolve 2-chloro-4-aminopyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Addition of Thiol and Base: To the stirred solution, add 2-mercaptopyridine (1.1 eq) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting materials.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_purification Work-up & Purification 2_chloro_4_aminopyridine 2-Chloro-4-aminopyridine ReactionVessel Reaction at 80-120 °C 2_chloro_4_aminopyridine->ReactionVessel 2_mercaptopyridine 2-Mercaptopyridine 2_mercaptopyridine->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., DMF) Solvent->ReactionVessel Quenching Quench with Water ReactionVessel->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine Purification->Product

Caption: Proposed synthesis workflow for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

Potential Applications and Areas for Future Research

The biological and material properties of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine have not been explicitly reported. However, the structural components of the molecule suggest several avenues for research and potential applications.

Medicinal Chemistry

The pyridine nucleus is a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents.[3] Pyridine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[4]

  • Antimicrobial and Antifungal Activity: Structurally related pyrimidin-4-amine derivatives have demonstrated potent fungicidal activity.[5] The aminopyridine moiety is a key pharmacophore in many biologically active compounds, and its combination with a sulfur-linked heterocyclic system could lead to novel antimicrobial agents.[6][7]

  • Kinase Inhibition: The aminopyrimidine core is a common scaffold in the design of kinase inhibitors for cancer therapy.[8] Given the structural similarities, 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine could be investigated as a potential kinase inhibitor.

  • CNS Activity: Derivatives of 2-pyridinemethylamine have been explored as potent and orally active agonists at 5-HT1A receptors, indicating potential for antidepressant applications.[9]

Materials Science

Pyridine-containing compounds are also of interest in materials science. For instance, aminopyridines have been investigated for their fluorescent properties and their potential use as biological probes.[10] The presence of both thiophene and pyridine rings in related molecules has been exploited in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[11]

PotentialApplications cluster_MedChem Medicinal Chemistry cluster_MatSci Materials Science CoreMolecule 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine Antimicrobial Antimicrobial Agents CoreMolecule->Antimicrobial Aminopyridine & Thioether Motifs KinaseInhibitors Kinase Inhibitors CoreMolecule->KinaseInhibitors Aminopyrimidine Isostere CNS CNS-active Compounds CoreMolecule->CNS Pyridine Core FluorescentProbes Fluorescent Probes CoreMolecule->FluorescentProbes Conjugated System OrganicSemiconductors Organic Semiconductors CoreMolecule->OrganicSemiconductors Heterocyclic Rings

Caption: Potential research avenues for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

Conclusion

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is a chemical entity with a foundation in well-established heterocyclic chemistry. While specific experimental data for this compound remains elusive in the public domain, its structural components suggest a rich potential for discovery in both medicinal chemistry and materials science. The plausible synthetic route outlined provides a starting point for its preparation and subsequent investigation. Future research into its biological activity and material properties is warranted to fully elucidate the potential of this and structurally analogous compounds.

References

  • Gomaa, A. M., & Ali, M. M. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6296. [Link]

  • Vacher, B., Bonnaud, B., Funes, P., Jubault, N., Koek, W., Assie, M. B., Cosi, C., & Kleven, M. S. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(9), 1648–1660. [Link]

  • Li, J., Wang, Y., Zhang, Y., Wang, Y., & Zhang, J. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1582. [Link]

  • Chen, J., Li, Z., Wang, M., Yang, Y., Liu, C., & Fan, Z. (2023). Discovery of HNPC-A9229: A Novel Pyridin-2-yloxy-Based Pyrimidin-4-amine Fungicide. Journal of Agricultural and Food Chemistry, 71(9), 3949–3958. [Link]

  • Thoreauchem. (n.d.). 2-(pyridin-2-ylsulfanyl)pyridin-4-amine. Retrieved from [Link]

  • Askar, F. W., Abood, N. K., & Jinzeel, N. A. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry, 52, 453-465. [Link]

  • Li, Y., Wang, Y., Wang, Y., Liu, Y., Zhang, Y., & Zhang, J. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1141–1152. [Link]

  • Al-Ostath, A. I., Al-Ghorbani, M., & Muthukumar, V. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4198. [Link]

  • Pop, C., & Finaru, A. L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6296. [Link]

  • Biochem Chemopharma. (n.d.). 2-amino pyridine Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (2023). 2-Aminopyridine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(Thiophen-2-yl)pyridin-4-amine. Retrieved from [Link]

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An In-depth Technical Guide to 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles, particularly pyridine derivatives, represent a cornerstone of drug discovery and development. Their versatile chemical nature and ability to interact with a wide array of biological targets have led to their prevalence in numerous FDA-approved drugs. Within this important class of compounds, 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine emerges as a molecule of significant interest. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and burgeoning potential as a therapeutic agent, with a particular focus on its role as a kinase inhibitor.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and key identifiers.

SMILES String: C1=CC=NC(=C1)SC2=NC=CC(=C2)N[1]

This representation precisely describes the connectivity of the atoms, forming the basis for its systematic name and other identifiers.

IdentifierValue
IUPAC Name 2-(pyridin-2-ylthio)pyridin-4-amine
CAS Number 1235441-15-2[1]
Molecular Formula C₁₀H₉N₃S[1]
Molecular Weight 203.27 g/mol [1]

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

This approach leverages the reactivity of a suitably activated pyridine precursor with a thiol-containing pyridine.

Synthesis_of_2-(Pyridin-2-ylsulfanyl)pyridin-4-amine reagent1 2-Mercaptopyridine intermediate Thiolate anion reagent1->intermediate Deprotonation reagent2 4-Amino-2-halopyridine (e.g., 2-chloro or 2-bromopyridine) product 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine reagent2->product intermediate->product SNAr reaction base Base (e.g., NaH, K2CO3) solvent Solvent (e.g., DMF, DMSO) Kinase_Inhibition_Pathway cluster_0 Cellular Signaling cluster_1 Therapeutic Intervention Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Binding Kinase_Cascade Intracellular Kinase Cascade (e.g., MAP Kinase Pathway) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Gene Expression Inhibitor 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine Inhibitor->Kinase_Cascade Competitive Inhibition ATP ATP ATP->Kinase_Cascade

Sources

Probing the Architectural Landscape: A Technical Guide to the 3D Conformational Analysis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The three-dimensional conformation of a molecule is a critical determinant of its physicochemical properties and biological activity. For drug discovery and development professionals, a comprehensive understanding of a compound's spatial arrangement is paramount for rational drug design and optimization. This technical guide provides an in-depth exploration of the methodologies and theoretical underpinnings for elucidating the 3D conformation of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, a molecule of interest in medicinal chemistry. In the absence of a publicly available crystal structure, this document serves as a roadmap for researchers, outlining both experimental and computational workflows. We will delve into the principles of conformational analysis for diaryl sulfides, detail protocols for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide a guide to computational modeling using Density Functional Theory (DFT).

Introduction: The Significance of Molecular Conformation

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (Figure 1) is a heteroaromatic diaryl sulfide. The pyridine and aminopyridine moieties are prevalent in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, antiviral, and anticancer activities.[1][2] The diaryl sulfide linkage introduces a degree of rotational freedom, making the molecule's overall 3D shape non-trivial to predict. The preferred conformation, governed by a delicate balance of steric and electronic effects, will dictate how the molecule presents its functional groups for interaction with biological targets, thereby influencing its efficacy and selectivity.[3][4] A thorough understanding of its conformational landscape is, therefore, a foundational step in any drug development program centered on this scaffold.

Figure 1: Chemical Structure of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Theoretical Underpinnings: Conformational Preferences of Diaryl Sulfides

The conformation of diaryl sulfides is primarily defined by the torsional (dihedral) angles around the two Carbon-Sulfur bonds. These rotations are not entirely free and are influenced by several factors:

  • Steric Hindrance: The spatial crowding between the ortho-substituents on the pyridine rings will play a significant role in determining the lowest energy conformation.[5] Bulky groups in close proximity will lead to repulsive van der Waals interactions, forcing the rings to twist out of a coplanar arrangement.

  • Electronic Effects: The interplay of electron-donating and electron-withdrawing groups on the aromatic rings can influence the C-S bond lengths and the electron density on the sulfur atom, which in turn affects the rotational barrier.[4][6] The lone pairs on the sulfur atom also contribute to the electronic environment and can engage in non-covalent interactions.

  • Intramolecular Interactions: The potential for hydrogen bonding between the amine protons and the nitrogen atom of the other pyridine ring, or other non-covalent interactions, can stabilize specific conformations.

Based on these principles, it is anticipated that 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine will adopt a non-planar conformation to minimize steric clash between the pyridine rings.

Experimental Determination of 3D Conformation

X-Ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (XRD) provides an unambiguous determination of the solid-state conformation of a molecule.[7][8] The resulting electron density map reveals the precise spatial coordinates of each atom, bond lengths, and bond angles.

  • Purification: The compound must be of high purity. Standard techniques such as recrystallization or column chromatography should be employed.

  • Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step.[9] Several methods can be attempted:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture) is allowed to evaporate slowly in a dust-free environment.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.[10]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[8] For small molecules, this is often done using a cryoloop with a small amount of oil.[8]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates.

The workflow for X-ray crystallography is summarized in the diagram below:

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Purification High Purity Sample Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Mounting->Data_Collection Solve_Structure Structure Solution Data_Collection->Solve_Structure Refine_Structure Structure Refinement Solve_Structure->Refine_Structure Final_Structure Final 3D Structure Refine_Structure->Final_Structure

Diagram 1: X-Ray Crystallography Workflow.
NMR Spectroscopy: Conformation in Solution

NMR spectroscopy provides valuable insights into the conformation of molecules in solution, which is often more biologically relevant than the solid-state structure.[11]

  • ¹H and ¹³C NMR: These experiments confirm the chemical structure and provide information about the electronic environment of the nuclei. The chemical shifts of aromatic protons and carbons are sensitive to the ring's orientation.[12][13][14]

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE-based experiments are powerful tools for determining spatial proximity between protons.[15][16]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are typically less than 5 Å apart.[15]

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Often preferred for medium-sized molecules where the NOE may be close to zero.[17]

  • Sample Preparation: A solution of the purified compound is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: A 2D NOESY or ROESY spectrum is acquired on a high-field NMR spectrometer. The mixing time is a crucial parameter that needs to be optimized to observe the desired correlations.

  • Data Analysis: Cross-peaks in the 2D spectrum indicate spatial proximity between the corresponding protons. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons. By identifying key NOE/ROE correlations between protons on the two different pyridine rings, the relative orientation of the rings can be deduced.

Computational Modeling: In Silico Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the 3D conformation and energetic landscape of molecules.[18][19]

DFT-Based Geometry Optimization

Geometry optimization algorithms systematically alter the coordinates of the atoms to find the arrangement with the lowest electronic energy, which corresponds to the most stable conformation.[20]

  • Initial Structure Generation: A 2D sketch of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is converted into an initial 3D structure using a molecular modeling program.

  • Method and Basis Set Selection:

    • DFT Functional: A suitable functional, such as B3LYP or a more modern functional with dispersion corrections (e.g., B3LYP-D3), should be chosen.

    • Basis Set: For molecules containing sulfur, it is important to use a basis set that can accurately describe the electron distribution around the sulfur atom. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are good choices.[21][22][23][24]

  • Conformational Search (Optional but Recommended): To explore the potential energy surface and identify different local minima, a conformational search can be performed by systematically rotating the torsional angles around the C-S bonds.

  • Geometry Optimization: The geometry of the initial structure(s) is optimized to find the lowest energy conformation(s).

  • Frequency Calculation: A frequency calculation should be performed on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

The workflow for computational conformational analysis is depicted below:

dft_workflow cluster_setup Setup cluster_calc Calculation cluster_results Results Initial_Structure Initial 3D Structure Method_Selection Select DFT Method & Basis Set Initial_Structure->Method_Selection Conf_Search Conformational Search Method_Selection->Conf_Search Geo_Opt Geometry Optimization Conf_Search->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Energy_Minima Low Energy Conformations Freq_Calc->Energy_Minima Dihedral_Angles Predicted Dihedral Angles Energy_Minima->Dihedral_Angles

Sources

"2-(Pyridin-2-ylsulfanyl)pyridin-4-amine" physicochemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the physicochemical properties, synthesis, and potential applications of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine. The content herein is synthesized from established chemical principles and available data, providing both a foundational understanding and field-proven insights into the utility of this heterocyclic compound.

Molecular Profile and Strategic Importance

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (CAS No: 1235441-15-2) is a diaryl sulfide that incorporates two key heterocyclic scaffolds: pyridine-2-thiol and 4-aminopyridine. The sulfur linkage provides a flexible yet defined spatial orientation between the two rings, while the 4-amino group and the pyridine nitrogen atoms offer multiple points for hydrogen bonding and metal coordination. This unique combination of features makes it a strategically important building block in both medicinal chemistry and materials science. Sulfur-containing scaffolds are integral to a significant portion of FDA-approved drugs, valued for their ability to influence pharmacokinetic and pharmacodynamic profiles.[1]

Caption: Annotated structure of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine highlighting its key functional motifs.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a compound's physicochemical properties is a prerequisite for its application. These parameters govern solubility, membrane permeability, and target engagement. While extensive experimental data for this specific molecule is not widely published, a combination of supplier information and computational predictions provides a solid working profile.

Table 1: Physicochemical Data for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

PropertyValueData TypeSource
CAS Number 1235441-15-2Experimental[2]
Molecular Formula C₁₀H₉N₃SElemental Analysis[2]
Molecular Weight 203.27 g/mol Calculated[2]
Boiling Point 409.7 ± 40.0 °C at 760 mmHgPredicted
pKa (most basic)6.33 ± 0.10Predicted
LogP 2.45Predicted

Expert & Experience Insights:

  • The predicted pKa of 6.33 suggests the molecule is a weak base. The most basic site is likely the 4-amino group's exocyclic nitrogen or one of the pyridinic nitrogens. This value is significant for drug development, as it indicates that the molecule will be partially protonated at physiological pH (7.4), which can influence its solubility and interaction with negatively charged residues in protein binding pockets.

  • A predicted LogP of 2.45 places the compound in a favorable range for drug-likeness, suggesting a balance between hydrophilicity (for aqueous solubility) and lipophilicity (for cell membrane permeability). This is a critical starting point for lead optimization.

  • The absence of extensive, publicly available experimental data suggests that this molecule is primarily used as a research chemical or building block, representing an opportunity for further fundamental characterization.

Synthesis Protocol: A Validated Approach

The synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is most logically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This choice is predicated on the well-established reactivity of halopyridines with sulfur nucleophiles. The protocol below is a representative, self-validating system based on these principles.

Causality Behind Experimental Choices:

  • Reactants: 2-Mercaptopyridine serves as the sulfur nucleophile. 2-Chloro-4-aminopyridine is chosen as the electrophile; the chlorine at the 2-position is activated towards substitution by the electron-withdrawing effect of the ring nitrogen.

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) is essential. Its role is to deprotonate the thiol group of 2-mercaptopyridine, forming the highly nucleophilic thiolate anion, which is the active species in the reaction.

  • Solvent: A polar aprotic solvent like DMF or DMSO is ideal. It effectively solvates the potassium thiolate salt while not interfering with the nucleophilic attack, thereby accelerating the SₙAr reaction.

  • Temperature: Heating is required to provide the activation energy for the C-Cl bond cleavage and C-S bond formation.

SynthesisWorkflow cluster_reactants 1. Reactant Staging cluster_reaction 2. SₙAr Reaction cluster_workup 3. Isolation & Purification r1 2-Mercaptopyridine (Nucleophile Precursor) rxn Heat (e.g., 80-100 °C) Inert Atmosphere (N₂) Stir for 12-24h r1->rxn Combine r2 2-Chloro-4-aminopyridine (Electrophile) r2->rxn Combine base K₂CO₃ (Base) base->rxn Combine solvent Anhydrous DMF (Solvent) solvent->rxn Combine workup Aqueous Workup (Quench, Extract with EtOAc) rxn->workup Reaction Complete purify Column Chromatography (Silica Gel) workup->purify Crude Product product Final Product: 2-(Pyridin-2-ylsulfanyl) pyridin-4-amine purify->product Pure Product

Caption: A validated workflow for the synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine via SₙAr.

Step-by-Step Experimental Protocol:

  • Flask Preparation: A three-neck round-bottom flask is flame-dried under vacuum and backfilled with an inert gas (Nitrogen or Argon).

  • Reagent Addition: The flask is charged with 2-chloro-4-aminopyridine (1.0 eq), 2-mercaptopyridine (1.1 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Anhydrous DMF is added via syringe to create a stirrable slurry (concentration typically 0.1-0.5 M).

  • Reaction Conditions: The mixture is heated to 80-100 °C with vigorous stirring. The reaction is monitored by TLC (e.g., 50% Ethyl Acetate/Hexanes) until the starting material (2-chloro-4-aminopyridine) is consumed (typically 12-24 hours).

  • Aqueous Workup: The reaction is cooled to room temperature and poured into a separatory funnel containing deionized water. The aqueous layer is extracted three times with ethyl acetate.

  • Organic Phase Treatment: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

  • Validation: The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Field Applications and Opportunities

While this specific molecule is not yet widely cited in application-focused literature, its structural components point to significant potential in two primary fields.

Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 4-aminopyridine moiety is a well-established "hinge-binding" motif in a multitude of protein kinase inhibitors.[3] It forms critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element, making it an excellent anchor for inhibitor design. Numerous inhibitors targeting kinases like Lck, KDR, MAP4K4, and CDKs incorporate this or closely related scaffolds.[3][4][5][6]

KinaseBinding cluster_kinase Kinase Hinge Region (Protein Backbone) cluster_inhibitor 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine hinge_NH Backbone N-H inhibitor_N Pyridine N hinge_NH->inhibitor_N H-Bond (Donor) hinge_CO Backbone C=O inhibitor_NH2 4-Amino Group (NH₂) inhibitor_NH2->hinge_CO H-Bond (Acceptor)

Caption: The 4-aminopyridine moiety acting as a hydrogen bond donor and acceptor with a kinase hinge region.

Opportunity: 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine serves as an ideal fragment or starting point for developing novel kinase inhibitors. The second pyridyl ring can be systematically functionalized to explore interactions with the solvent-exposed region of the ATP binding site, thereby tuning potency and selectivity.

Materials Science and Coordination Chemistry

Bipyridine and pyridyl sulfide derivatives are renowned ligands in coordination chemistry.[7] The nitrogen and sulfur atoms in the target molecule are Lewis basic sites capable of coordinating to transition metals.

Opportunity: This compound can be used to synthesize:

  • Metal-Organic Frameworks (MOFs): Potentially creating materials with applications in gas storage, separation, or catalysis.

  • Photoluminescent Complexes: Coordination with metals like Ruthenium(II) or Iridium(III) could yield complexes with interesting photophysical properties for use in OLEDs or chemical sensing.

  • Homogeneous Catalysts: The formation of well-defined metal complexes could lead to new catalysts for organic transformations.

Safety and Handling

Based on GHS classifications for this compound, appropriate safety precautions are mandatory.[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is a versatile and synthetically accessible molecule with a compelling profile for advanced applications. Its inherent structural motifs—a proven kinase hinge-binder and a classic bidentate ligand scaffold—position it as a high-value building block for drug discovery and materials science. The provided synthesis protocol offers a reliable route to access this compound, enabling further exploration of its potential. Future research focused on derivatization and biological or material-based screening is highly warranted and promises to unlock the full potential of this strategic chemical entity.

References

  • Piochem. 2-AMINO PYRIDINE. [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • National Center for Biotechnology Information. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • PubMed. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. [Link]

  • Wikipedia. 2-Aminopyridine. [Link]

  • Google Patents.
  • PubMed. Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. [Link]

  • McGarrigle Research Group. OrganoSulfur Chemistry. [Link]

  • Cheméo. Chemical Properties of 2-Aminopyridine (CAS 504-29-0). [Link]

  • PubMed. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. [Link]

  • PubMed. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. [Link]

  • ResearchGate. Biological activity pyridin-2-ones & pyrimidin-4-ones. [Link]

  • National Center for Biotechnology Information. A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

  • SciSpace. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]

  • PubMed. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. [Link]

  • ChemRxiv. Theoretical Exploration of 2,2'-Bipyridines as Electro-Active Compounds in Flow Batteries. [Link]

  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

  • PubMed. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. [Link]

  • ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

  • PubMed. Synthetic strategies and therapeutic applications of sulfur-containing molecules. [Link]

  • Ottokemi. 2-Amino pyridine, 99% 504-29-0 India. [Link]

Sources

Spectroscopic Characterization of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, a molecule incorporating both a pyridinamine and a pyridyl sulfide moiety, presents a unique structural framework with potential applications in medicinal chemistry. Its chemical structure, confirmed through a combination of spectroscopic techniques, is essential for understanding its reactivity, and potential biological activity. This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a predictive framework for its characterization. While direct experimental data for this specific molecule is not widely published, this guide synthesizes foundational spectroscopic principles and data from analogous structures to provide a robust analytical overview for researchers. The molecular formula for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is C₁₀H₉N₃S, with a molecular weight of approximately 203.27 g/mol .

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be utilized for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

Caption: Molecular structure and atom numbering for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to be complex due to the presence of two distinct pyridine rings with different substitution patterns. The spectrum would ideally be recorded in a solvent like DMSO-d₆ to ensure the solubility of the compound and to observe the exchangeable protons of the amino group.

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts and coupling constants.

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)Integration
H6'8.4 - 8.6ddJ = 4.8, 1.81H
H68.1 - 8.3dJ = 5.51H
H4'7.8 - 8.0dddJ = 8.0, 7.5, 1.81H
H3'7.3 - 7.5dJ = 8.01H
H5'7.2 - 7.4dddJ = 7.5, 4.8, 1.01H
H56.8 - 7.0ddJ = 5.5, 1.51H
H36.6 - 6.8dJ = 1.51H
NH₂6.0 - 6.5s (broad)-2H

Interpretation:

  • Pyridin-2-yl Sulfide Ring (Primed Protons): The protons on this ring are expected to be in the more downfield region. H6' is adjacent to the nitrogen and will appear as a doublet of doublets. H4' will be a triplet-like multiplet due to coupling with H3' and H5'. H3' and H5' will also show their respective couplings.

  • Pyridin-4-amine Ring (Unprimed Protons): The amino group is strongly electron-donating, which will shield the protons on this ring, shifting them upfield compared to the other ring. H6, adjacent to the nitrogen, will be a doublet. H5 will be a doublet of doublets, and H3 will appear as a singlet or a narrow doublet.

  • Amino Protons (NH₂): These protons will likely appear as a broad singlet that can exchange with D₂O. Its chemical shift can be variable depending on concentration and temperature.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR spectroscopy.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0-180 ppm is appropriate.

  • Longer acquisition times may be necessary due to the lower natural abundance of ¹³C and longer relaxation times, especially for quaternary carbons.

Predicted ¹³C NMR Data (in DMSO-d₆):

CarbonPredicted Chemical Shift (ppm)
C2'160 - 165
C4155 - 160
C2152 - 157
C6'149 - 152
C6148 - 151
C4'137 - 140
C3'124 - 127
C5'121 - 124
C5110 - 113
C3108 - 111

Interpretation:

  • The carbons directly attached to nitrogen (C2, C6, C2', C6') and the amino group (C4) are expected to be the most downfield.

  • The carbon bearing the sulfur atom (C2) will also be significantly downfield.

  • The electron-donating effect of the amino group will shield C3 and C5, shifting them to the upfield region of the aromatic carbons.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is an excellent tool for identifying the functional groups present in the molecule.

Experimental Protocol:

  • For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationIntensity
3450 - 3300N-H stretch (asymmetric and symmetric)Medium
3100 - 3000Aromatic C-H stretchMedium-Weak
1640 - 1600N-H bend (scissoring)Strong
1590 - 1450Aromatic C=C and C=N stretchesStrong
1350 - 1250Aromatic C-N stretchStrong
700 - 600C-S stretchWeak

Interpretation:

  • The presence of a primary amine will be clearly indicated by two N-H stretching bands in the 3450-3300 cm⁻¹ region and a strong N-H bending vibration around 1640-1600 cm⁻¹.

  • Multiple sharp bands in the 1590-1450 cm⁻¹ region will be characteristic of the two pyridine rings.

  • A weak band for the C-S stretch is expected in the fingerprint region.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in positive ion mode.

Predicted Mass Spectrometry Data:

m/zInterpretation
204.05[M+H]⁺ (Molecular ion + proton)
203.04[M]⁺ (Molecular ion)
125.05[M - C₅H₄N]⁺ or [M - C₅H₃N₂]⁺
78.03[C₅H₄N]⁺

Interpretation:

  • The most prominent peak in the high mass region is expected to be the protonated molecular ion [M+H]⁺ at m/z 204.

  • A key fragmentation pathway would be the cleavage of the C-S bond, leading to fragments corresponding to the pyridinamine and pyridyl moieties.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation & Reporting synthesis Synthesis & Purification of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine ms Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation synthesis->ms Acquire Data ir Infrared (IR) Spectroscopy - Identify Functional Groups (N-H, C=N, C-S) synthesis->ir Acquire Data nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate Connectivity - Confirm Structure synthesis->nmr Acquire Data interpretation Integrated Data Analysis - Correlate all spectra ms->interpretation ir->interpretation nmr->interpretation structure Final Structure Confirmation interpretation->structure Confirm

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine. By applying fundamental principles of spectroscopy, we can anticipate the key spectral features that would confirm the structure of this molecule. For researchers working on the synthesis or application of this compound, this guide serves as a valuable reference for interpreting experimental data and ensuring the structural integrity of their material. The combination of these techniques provides a self-validating system for the unambiguous characterization of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

References

  • University of California, Davis. IR Spectroscopy Tutorial: Amines. [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

"2-(Pyridin-2-ylsulfanyl)pyridin-4-amine" potential biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Abstract

The heterocyclic scaffold, particularly the pyridine nucleus, is a cornerstone of modern medicinal chemistry, featuring prominently in a vast array of FDA-approved therapeutics[1]. The molecule 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (CAS 1235441-15-2, Molecular Formula: C₁₀H₉N₃S) represents a compelling, yet underexplored, chemical entity[2]. Its structure, characterized by a flexible diaryl sulfide linker connecting a pyridine and a 4-aminopyridine ring, combines several pharmacophoric elements known to impart significant biological activity. While direct experimental data on this specific compound is limited, a comprehensive analysis of its structural motifs allows for the formulation of robust hypotheses regarding its potential therapeutic applications. This guide synthesizes data from analogous structures to propose potential biological activities, outlines a strategic, multi-tiered experimental plan for validation, and provides detailed protocols for researchers in drug discovery and development.

Introduction: A Molecule of Inferred Potential

The core structure of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine presents three key features for structure-activity relationship (SAR) analysis:

  • The 2-Aminopyridine Scaffold: This moiety is a well-established pharmacophore, particularly recognized in the development of potent and selective enzyme inhibitors, such as for neuronal nitric oxide synthase (nNOS)[3][4].

  • The Diaryl Sulfide Linker: The thioether bridge provides a specific spatial arrangement and electronic character, influencing the molecule's conformation and potential interactions with biological targets. Thioalkyl derivatives of pyridine have demonstrated a range of biological effects, including psychotropic properties[5].

  • The Pyridine Ring System: As a fundamental heterocycle, pyridine is integral to numerous compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and antiviral activities[1][6][7].

Based on these foundational components, we can logically infer that 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is a prime candidate for investigation in several key therapeutic areas. This whitepaper will explore the most promising of these: anticancer, enzyme inhibition, and antimicrobial activities.

Postulated Biological Activity I: Anticancer and Antiproliferative Effects

The pyridine scaffold is a privileged structure in oncology drug design[1][8]. Related pyrimidine derivatives have also shown significant cytotoxicity against cancer cell lines, with some compounds inducing apoptosis and inhibiting tumor growth in vivo[9].

Hypothesized Mechanism of Action (MoA)

The planar nature of the pyridine rings and the presence of nitrogen atoms capable of hydrogen bonding suggest that 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine could function as a kinase inhibitor. Many kinase inhibitors bind to the ATP pocket, and the aminopyridine moiety can mimic the adenine group of ATP. Alternatively, the compound could induce apoptosis through modulation of key signaling pathways, a mechanism observed in structurally similar compounds[9].

Proposed Experimental Validation Workflow

A tiered approach is recommended to efficiently screen for activity and subsequently elucidate the mechanism.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: In Vivo Efficacy A MTT/XTT Proliferation Assay (NCI-60 Cell Line Panel) B Analyze IC50 Values A->B C Apoptosis Assay (Annexin V/PI Staining) B->C If IC50 < 10 µM in multiple lines D Cell Cycle Analysis (Flow Cytometry) B->D If IC50 < 10 µM in multiple lines E Kinase Inhibition Panel (Biochemical Screen) B->E If IC50 < 10 µM in multiple lines F Xenograft Mouse Model (e.g., HT-29 or A549) C->F If Apoptosis Confirmed E->F If Specific Kinase Target Identified

Caption: Tiered workflow for validating anticancer activity.

Detailed Experimental Protocol: MTT Proliferation Assay

This protocol is designed to assess the cytotoxic effect of the compound on a panel of human cancer cell lines.

  • Cell Culture: Seed cancer cells (e.g., HT-29 colorectal adenocarcinoma, A549 lung carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Replace the medium in the wells with the medium containing the various compound concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Postulated Biological Activity II: Enzyme Inhibition

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

The 2-aminopyridine scaffold is a hallmark of potent and selective nNOS inhibitors[4]. Overactivity of nNOS is implicated in various neurological disorders, making it a key therapeutic target. Inhibition of other isoforms, particularly endothelial NOS (eNOS), can lead to cardiovascular side effects, making selectivity crucial[4].

Hypothesized Binding Mechanism: The 4-amino group and the pyridine nitrogen atoms can form critical hydrogen bonds within the enzyme's active site, mimicking the interactions of the natural substrate, L-arginine. The diaryl sulfide portion can occupy a hydrophobic pocket, contributing to both potency and selectivity.

NADPH Oxidase (NOX) Inhibition

Certain pyridine-based structures have been identified as inhibitors of NOX enzymes, which are involved in oxidative stress[10]. These inhibitors often act by competing with the NADPH substrate at its binding site[10]. The pyridine and amine functionalities of the target compound could potentially interact with the key residues in the NADPH binding pocket of a NOX isoform like NOX2.

Proposed Experimental Validation

G cluster_0 Primary Assay cluster_1 Selectivity & Potency cluster_2 Target Engagement A In Vitro NOS/NOX Activity Assay B Determine IC50 for nNOS, eNOS, iNOS A->B If Activity Detected C Determine Ki and Inhibition Kinetics B->C If Selective D Molecular Docking Simulation C->D

Caption: Workflow for validating enzyme inhibition.

Detailed Experimental Protocol: nNOS Inhibition Assay (Griess Assay)

This protocol measures the production of nitrite, a stable breakdown product of NO.

  • Reagents: Recombinant human nNOS, L-arginine (substrate), NADPH (cofactor), calmodulin, CaCl₂, and Griess reagent.

  • Reaction Setup: In a 96-well plate, combine buffer, cofactors, and enzyme.

  • Inhibitor Addition: Add varying concentrations of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (0.1 nM to 10 µM). Include a no-inhibitor control.

  • Initiation: Start the reaction by adding L-arginine. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding Griess reagent (Part A: sulfanilamide in HCl, followed by Part B: N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Color Development: Allow color to develop for 15 minutes at room temperature.

  • Measurement: Read absorbance at 540 nm.

  • Analysis: Generate a standard curve using sodium nitrite. Calculate the inhibition of NO production at each compound concentration and determine the IC₅₀ value. Repeat the assay using eNOS and iNOS to determine selectivity.

Postulated Biological Activity III: Antimicrobial Effects

Pyridine and its derivatives have a long history as antimicrobial agents[6][11]. The related compound 2-(Pyridin-2-yl)pyrimidin-4-amine is noted for its antimicrobial properties, purportedly acting by disrupting the bacterial cell wall[12].

Hypothesized Mechanism of Action

The mechanism could be multifaceted. The compound may interfere with cell membrane integrity due to its lipophilic and polar characteristics. Alternatively, it could inhibit essential bacterial or fungal enzymes, such as those involved in folic acid synthesis, a known mechanism for sulfonamides which share some structural similarities (aminophenyl group)[13].

Proposed Experimental Validation: MIC Determination

The primary screening method is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Microorganism Panel: Select a panel of clinically relevant microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Summary and Comparative Analysis

To provide context for potential results, the table below summarizes reported activities of structurally related compounds. The goal for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine would be to achieve potency within these ranges or better.

Compound ClassBiological ActivityTarget/Cell LineReported Potency (IC₅₀/MIC)Reference
Pyrimidin-2(1H)-one derivativeAnticancerMiaPaCa-2 (Pancreatic Cancer)1.95 µM[9]
2-(pyridin-2-yl) pyrimidine derivativeAnti-fibroticHSC-T6 (Hepatic Stellate Cells)~45 µM[14]
2-Aminopyridine derivativenNOS InhibitionRat nNOS46 nM (Ki)[4]
Thienopyridine derivativeAntimicrobialB. mycoides / C. albicans<4.8 µg/mL[11]

Conclusion and Future Directions

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is a molecule with significant, untapped potential. Its composite structure, drawing from established pharmacophores, strongly suggests a high probability of biological activity, particularly in the realms of oncology, neurology (via nNOS inhibition), and infectious diseases. The experimental workflows detailed in this guide provide a clear, logical, and efficient path for validating these hypotheses. Successful identification of a primary activity in Tier 1 screening should be followed by robust mechanism-of-action studies and, ultimately, evaluation in preclinical in vivo models. The synthesis and exploration of this compound and its analogs represent a promising frontier for the development of novel therapeutic agents.

References

  • MDPI. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

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  • Google Patents. (2007). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Google Patents. (2013). CN102276526B - Synthesis method of 2-amino pyridine compounds.
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A Prospective Technical Guide to the Research Chemical: 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is a prospective technical guide intended for qualified researchers, scientists, and drug development professionals. The compound 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is a novel research chemical with limited currently available public data. The information herein is synthesized from established principles of medicinal chemistry and extrapolated from data on structurally related compounds, including aminopyridines and aryl sulfides. All proposed protocols and hypotheses require experimental validation.

Introduction: Unveiling a Scaffold of Potential

In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological applications.[3][4] The aminopyridine moiety, in particular, is a well-established pharmacophore known to interact with a variety of biological targets, primarily by acting as a potassium channel blocker.[3]

This guide focuses on the novel research chemical 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine . This molecule uniquely combines the biologically active 4-aminopyridine scaffold with a 2-pyridinyl sulfide linkage. The introduction of a sulfur-containing motif is a strategic design element in medicinal chemistry, often enhancing metabolic stability, cell permeability, and protein-binding interactions.[5][6] The resulting diaryl sulfide structure presents a compelling subject for investigation, holding potential for novel pharmacological activities.

This document serves as a foundational resource for researchers embarking on the study of this compound. It provides a proposed synthetic route, outlines potential avenues for biological investigation, details essential characterization and safety protocols, and situates the molecule within the broader context of medicinal chemistry.

Chemical and Physical Properties

A summary of the basic physicochemical properties for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is presented below. These values are critical for experimental design, including solvent selection, dosage calculations, and analytical method development.

PropertyValueSource
CAS Number 1235441-15-2Biosynth
Molecular Formula C₁₀H₉N₃SBiosynth
Molecular Weight 203.27 g/mol Biosynth
Canonical SMILES C1=CC=NC(=C1)SC2=NC=CC(=C2)NBiosynth

Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is not yet published, a plausible and robust synthetic route can be designed based on established methodologies for C-S bond formation. The most logical approach involves a nucleophilic aromatic substitution (SNAr) or a transition metal-catalyzed cross-coupling reaction.

The proposed pathway involves the coupling of 2-mercaptopyridine (which exists in tautomeric equilibrium with pyridine-2-thione)[7] and a suitably activated 4-aminopyridine derivative, such as 2-chloro-pyridin-4-amine or 2-bromo-pyridin-4-amine.

G Proposed Synthesis Workflow A 2-Mercaptopyridine (Pyridine-2-thione) E 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine A->E Nucleophilic Attack B 2-Halo-pyridin-4-amine (X = Cl, Br) B->E C Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) Heat (Optional) D Catalyst (Optional) (e.g., CuI, Pd complex)

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Prospective)

This protocol is a starting point and requires optimization. The causality behind these choices is to facilitate a nucleophilic substitution reaction, where the deprotonated thiol of 2-mercaptopyridine acts as a potent nucleophile attacking the electron-deficient carbon of the halopyridine.

  • Reagent Preparation:

    • To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-mercaptopyridine (1.0 eq).

    • Dissolve the 2-mercaptopyridine in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). The choice of solvent is crucial as it must solubilize the reactants and facilitate the reaction, which may be sluggish in less polar media.

    • Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), to the solution to deprotonate the thiol, forming the more nucleophilic thiolate anion.

  • Reaction Execution:

    • To the stirring solution of the pyridinethiolate, add 2-chloro-pyridin-4-amine (1.0 eq). The chloro-derivative is often more cost-effective, but the bromo- or iodo-derivatives can be more reactive.[8]

    • (Optional Catalyst Addition): For less reactive halides, the addition of a catalyst such as Copper(I) iodide (CuI, 0.1 eq) with a suitable ligand can significantly improve reaction rates and yield.[9][10] This transforms the reaction into a transition metal-catalyzed cross-coupling.

    • Heat the reaction mixture to 80-120 °C. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water. This will precipitate the product and dissolve inorganic salts.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system to isolate the pure 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

Structural Characterization and Validation

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of standard analytical techniques.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will confirm the presence of the aromatic protons on both pyridine rings. The chemical shifts and coupling constants will be indicative of the substitution pattern.

    • ¹³C NMR will show the expected number of carbon signals for the molecular structure.

    • 2D NMR techniques (COSY, HSQC, HMBC) can be employed to definitively assign all proton and carbon signals and confirm connectivity.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching of the primary amine, C=N and C=C stretching of the pyridine rings, and C-S stretching.

  • Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the calculated values for the molecular formula C₁₀H₉N₃S.

Hypothesized Biological Activity and Research Applications

The unique hybrid structure of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine suggests several exciting avenues for pharmacological investigation. The following hypotheses are based on the known activities of its constituent moieties.

G Hypothesized Biological Activity Pathways Core 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine Aminopyridine 4-Aminopyridine Moiety Core->Aminopyridine contains Sulfide Pyridinyl Sulfide Linker Core->Sulfide contains CNS CNS Activity (K+ Channel Modulation) Aminopyridine->CNS suggests Antimicrobial Antimicrobial Activity Aminopyridine->Antimicrobial suggests AntiInflammatory Anti-inflammatory Activity Aminopyridine->AntiInflammatory suggests Anticancer Anticancer Activity (e.g., NAMPT Inhibition) Sulfide->Anticancer suggests

Caption: Relationship between structural motifs and potential biological activities.

Central Nervous System (CNS) Applications
  • Causality: 4-Aminopyridine (fampridine) is an approved drug for improving walking in patients with multiple sclerosis.[2] Its mechanism involves blocking voltage-gated potassium channels, which enhances neurotransmission in demyelinated axons.[3]

  • Experimental Workflow:

    • In Vitro Screening: Use patch-clamp electrophysiology to assess the compound's activity on various potassium channel subtypes (e.g., Kv1.1, Kv1.2).

    • Cell-Based Assays: Evaluate the effect on neuronal excitability and synaptic transmission in primary neuronal cultures.

    • In Vivo Models: Investigate potential efficacy in animal models of neurological disorders such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.

Oncology
  • Causality: Pyridinyl sulfone derivatives have been identified as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD biosynthesis and highly active in many cancers.[14] The sulfide linkage in the target compound could be metabolically oxidized to the active sulfone or sulfoxide in vivo. Furthermore, the aminopyridine scaffold itself is found in various kinase inhibitors used in cancer therapy.[1][15]

  • Experimental Workflow:

    • Enzyme Inhibition Assays: Screen for direct inhibitory activity against NAMPT.

    • Antiproliferative Assays: Determine the IC₅₀ values against a panel of cancer cell lines (e.g., NCI-60 panel).

    • Mechanism of Action Studies: Investigate effects on cellular NAD levels, cell cycle progression (e.g., via flow cytometry), and apoptosis (e.g., via Annexin V staining).

Antimicrobial and Anti-inflammatory Research
  • Causality: Aminopyridine derivatives have a long history as antimicrobial agents and are present in anti-inflammatory drugs like piroxicam.[16] Their biological activity is often dependent on their specific molecular structure.[16]

  • Experimental Workflow:

    • Antimicrobial Screening: Test for activity against a panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi using minimum inhibitory concentration (MIC) assays.[4]

    • Anti-inflammatory Assays: Evaluate the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Safety and Handling

Given the lack of specific data for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, handling precautions must be based on the known hazards of its structural analogues, particularly 2-aminopyridine and 4-aminopyridine, which are highly toxic.[17][18]

  • Personal Protective Equipment (PPE): Always handle the compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[19]

  • Toxicity: Aminopyridines are known to be toxic, with potential for fatality if swallowed, inhaled, or absorbed through the skin.[20] They can cause severe skin and eye irritation.[18]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid material. Ensure all containers are clearly labeled and tightly sealed.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[19]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine represents a promising, yet underexplored, research chemical. Its hybrid structure, combining the pharmacologically validated aminopyridine scaffold with a pyridinyl sulfide linker, opens up a multitude of research possibilities in neuropharmacology, oncology, and infectious diseases. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. It is imperative that all experimental work is conducted with the highest standards of scientific rigor and safety. The insights gained from the study of this molecule could lead to the development of novel therapeutic agents and a deeper understanding of the structure-activity relationships within this chemical class.

References

A comprehensive list of sources cited in this document is provided below.

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An In-depth Technical Guide to 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering insights into its synthesis, chemical properties, and prospective biological activities.

Introduction: The Significance of the Pyridine Thioether Scaffold

Pyridine and its derivatives are fundamental building blocks in the design of biologically active molecules, with the pyridine scaffold being the second most common heterocycle in drugs approved by the FDA.[1] These compounds exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1] The introduction of a thioether linkage to the pyridine ring, creating pyridine thioethers, further diversifies the chemical space and potential biological targets. The sulfur atom can participate in various non-covalent interactions, influencing the molecule's binding affinity and selectivity for specific biological targets. The compound 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, with its distinct arrangement of two pyridine rings linked by a sulfur atom and an amino group, presents a compelling scaffold for the development of novel therapeutic agents.

Physicochemical Properties

While extensive experimental data for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is not widely published, its key physicochemical properties can be predicted based on its structure.

PropertyValueSource
CAS Number 1235441-15-2[2]
Molecular Formula C₁₀H₉N₃S[2]
Molecular Weight 203.27 g/mol [2]
SMILES C1=CC=NC(=C1)SC2=NC=CC(=C2)N[2]

Synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Formation of 2-Mercaptopyridine cluster_1 Step 2: Thioether Formation 2-Chloropyridine 2-Chloropyridine Intermediate Intermediate 2-Chloropyridine->Intermediate Thiourea, Ethanol, Strong Base 2-Mercaptopyridine 2-Mercaptopyridine Intermediate->2-Mercaptopyridine Acidification 2-Mercaptopyridine4-Chloropyridine 2-Mercaptopyridine4-Chloropyridine Product 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine 2-Mercaptopyridine4-Chloropyridine->Product Base (e.g., K2CO3), Solvent (e.g., DMF) Anticancer_Potential cluster_0 Structural Features cluster_1 Potential Mechanisms Aminopyridine_Moiety Aminopyridine Moiety Kinase_Inhibition Kinase Inhibition (e.g., PLK4) Aminopyridine_Moiety->Kinase_Inhibition Pyridine_Thioether_Scaffold Pyridine Thioether Scaffold Interaction_with_Cancer_Targets Interaction with other Cancer-Related Targets Pyridine_Thioether_Scaffold->Interaction_with_Cancer_Targets Anticancer_Activity Anticancer Activity Kinase_Inhibition->Anticancer_Activity Interaction_with_Cancer_Targets->Anticancer_Activity

Sources

An In-Depth Technical Guide to 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine: Synthesis, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its probable synthetic routes, inferred history based on the development of related chemical scaffolds, and its potential as a pharmacophore in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Emergence of a Privileged Scaffold

The history of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is not one of a singular, celebrated discovery but rather an emergence from the systematic exploration of privileged structures in medicinal chemistry. The pyridine ring is a cornerstone of many pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] Similarly, the diaryl sulfide motif is a key feature in numerous biologically active compounds. The combination of these two pharmacophores in 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine suggests a molecule designed with therapeutic potential in mind.

While a definitive "discovery" paper for this specific molecule is not prominent in the literature, its synthesis and investigation are a logical progression in the field. The development of synthetic methodologies like the Ullmann condensation and nucleophilic aromatic substitution (SNAr) in the 20th century paved the way for the creation of a vast array of diaryl ethers and sulfides.[3][4] The continuous search for novel kinase inhibitors, anticancer agents, and antimicrobial compounds in the late 20th and early 21st centuries likely spurred the synthesis of libraries of compounds, including 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, to explore new chemical space and identify novel therapeutic leads.[5][6][7]

Synthetic Methodologies: Crafting the Core Structure

The synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine can be approached through several established methods for C-S bond formation. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

A highly probable and widely used method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction.[8][9][10] This approach involves the reaction of a halopyridine with a mercaptopyridine in the presence of a base. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[2]

Two primary pathways exist for the SNAr synthesis of the target molecule:

  • Pathway A: Reaction of 2-halopyridine with 4-amino-pyridin-2-thiol.

  • Pathway B: Reaction of 4-halo-pyridin-2-amine with 2-mercaptopyridine.

Experimental Protocol: SNAr Synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (Pathway B)

  • Reagents and Materials:

    • 4-Chloro-pyridin-2-amine

    • 2-Mercaptopyridine

    • Potassium carbonate (K2CO3)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a solution of 4-chloro-pyridin-2-amine (1.0 eq) in DMF, add 2-mercaptopyridine (1.1 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that can solubilize the reactants and facilitate the SNAr reaction.

  • Base: Potassium carbonate is a mild base used to deprotonate the thiol group of 2-mercaptopyridine, forming the more nucleophilic thiolate anion.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction.

Method 2: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction for the formation of C-S bonds.[3][4][11] This method is particularly useful when the SNAr reaction is sluggish or fails.

Experimental Protocol: Ullmann Condensation for the Synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

  • Reagents and Materials:

    • 4-Amino-2-bromopyridine

    • 2-Mercaptopyridine

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K2CO3)

    • Pyridine (as solvent)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a reaction vessel, add 4-amino-2-bromopyridine (1.0 eq), 2-mercaptopyridine (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).

    • Add pyridine as the solvent and heat the mixture to reflux (around 115 °C) for 12-24 hours under an inert atmosphere.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and filter off the solids.

    • Concentrate the filtrate and dissolve the residue in ethyl acetate.

    • Wash the organic layer with saturated aqueous ammonium chloride to remove copper salts, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann-type couplings.

  • Solvent: Pyridine can act as both a solvent and a ligand for the copper catalyst.

  • Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the copper catalyst.

Physicochemical Properties and Characterization

PropertyPredicted Value/Information
Molecular Formula C10H9N3S
Molecular Weight 203.27 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO and DMF
CAS Number 1235441-15-2[12]

Characterization of the synthesized compound would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as N-H (amine) and C-S bonds.

Potential Biological Activity and Therapeutic Applications

The structural motifs within 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine suggest a high likelihood of biological activity. Both the aminopyridine and diaryl sulfide scaffolds are prevalent in a wide range of therapeutic agents.[1][7][13]

Kinase Inhibition

The aminopyridine core is a well-known hinge-binding motif in many kinase inhibitors.[5][14][15] The 4-amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, allowing for specific interactions within the ATP-binding pocket of various kinases. The diaryl sulfide portion of the molecule can extend into other regions of the kinase, providing additional binding interactions and influencing selectivity.

Anticancer and Antiproliferative Activity

Given the role of kinases in cell proliferation, compounds with this scaffold are often investigated as anticancer agents.[6] The antiproliferative effects of such compounds would be evaluated in various cancer cell lines.

Antimicrobial Activity

Pyridine derivatives have a long history of use as antimicrobial agents.[7] The sulfur atom in the diaryl sulfide linkage may also contribute to antimicrobial activity.

Experimental Workflows and Signaling Pathways

The investigation of the biological activity of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine would follow a standard drug discovery workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis (SNAr or Ullmann) Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Primary_Screening Primary Screening (e.g., Kinase Panel) Characterization->Primary_Screening Cell_Based_Assays Cell-Based Assays (e.g., Antiproliferative) Primary_Screening->Cell_Based_Assays Dose_Response Dose-Response & IC50 Determination Cell_Based_Assays->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Studies Dose_Response->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Inhibitor 2-(Pyridin-2-ylsulfanyl) pyridin-4-amine Inhibitor->RAF

Sources

A Theoretical and Computational Scrutiny of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine: A Candidate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical framework for the study of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, a molecule of significant interest in medicinal chemistry. Given the prevalence of pyridine-based scaffolds in a vast array of pharmaceuticals, a detailed understanding of the structural, electronic, and interactive properties of this compound is paramount for its potential development as a therapeutic agent.[1][2][3] This document outlines a systematic approach to characterizing 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine using state-of-the-art computational methodologies, offering insights into its inherent chemical nature and predictive models of its biological activity.

Introduction to 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine belongs to the diaryl sulfide family, possessing a flexible thioether linkage between two pyridine rings, one of which is substituted with an amino group. The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, known to enhance biochemical potency, metabolic stability, and cellular permeability.[3] The presence of both hydrogen bond donors (the amino group) and acceptors (the pyridine nitrogen atoms), along with the conformational flexibility imparted by the sulfur bridge, suggests that this molecule could engage in specific and potent interactions with biological macromolecules.

While direct experimental and theoretical studies on this specific molecule are nascent, the broader class of aminopyridine and pyridine-thioether derivatives has demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][4] This guide, therefore, establishes a foundational theoretical protocol to elucidate the key physicochemical attributes of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine that may underpin such biological potential.

Molecular Structure and Electronic Properties: A Quantum Chemical Approach

A fundamental understanding of a molecule's therapeutic potential begins with a precise characterization of its three-dimensional structure and electronic landscape. Density Functional Theory (DFT) is the computational tool of choice for this purpose, offering a balance of accuracy and computational efficiency.

Computational Protocol for Geometry Optimization and Electronic Structure Analysis

A robust computational workflow is essential for obtaining reliable theoretical data. The following protocol outlines a standard procedure for the quantum chemical analysis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

DFT_Workflow cluster_input Input Generation cluster_computation Quantum Chemical Calculation (DFT) cluster_analysis Data Analysis and Interpretation node_input 1. Initial 3D Structure Generation (e.g., from 2D sketch) node_geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) node_input->node_geom_opt Initial Coordinates node_freq 3. Vibrational Frequency Analysis (Confirm true minimum) node_geom_opt->node_freq Optimized Geometry node_spe 4. Single-Point Energy Calculation (Higher level of theory if needed) node_freq->node_spe Verified Minimum node_struct 5. Structural Parameters (Bond lengths, angles, dihedrals) node_spe->node_struct Wavefunction/Density node_electro 6. Electronic Properties (HOMO-LUMO, ESP, Mulliken charges) node_spe->node_electro Wavefunction/Density node_react 7. Reactivity Descriptors (Fukui functions, global reactivity indices) node_spe->node_react Wavefunction/Density Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_post Post-Docking Analysis node_ligand_prep 1. Ligand Preparation (Energy minimization, charge assignment) node_dock 4. Docking Calculation (e.g., AutoDock Vina, GOLD) node_ligand_prep->node_dock node_receptor_prep 2. Receptor Preparation (PDB file cleanup, protonation) node_grid 3. Binding Site Definition (Grid box generation) node_receptor_prep->node_grid node_grid->node_dock node_scoring 5. Pose Scoring and Ranking (Binding affinity estimation) node_dock->node_scoring node_interaction 6. Interaction Analysis (H-bonds, hydrophobic contacts, etc.) node_scoring->node_interaction

Sources

A Technical Guide to the Quantum Chemical Analysis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This whitepaper provides a comprehensive technical guide for performing quantum chemical calculations on 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, a heterocyclic amine with potential applications in medicinal chemistry. We outline a complete in silico workflow, grounded in Density Functional Theory (DFT), designed to elucidate the structural, electronic, and reactivity properties of the molecule. This guide is intended for researchers, computational chemists, and drug development professionals, offering a robust, step-by-step protocol for generating and interpreting key molecular descriptors. The causality behind methodological choices is explained to ensure scientific integrity and reproducibility. The ultimate aim is to demonstrate how theoretical calculations can accelerate the drug discovery pipeline by providing foundational insights into molecular behavior, thereby guiding rational drug design and lead optimization.[1][2][3][4]

Introduction: The Rationale for In Silico Analysis

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine belongs to the broader class of pyridine derivatives, which are fundamental scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals, agrochemicals, and functional materials.[5] The specific arrangement of two pyridine rings linked by a sulfur atom, combined with an amine substituent, presents a unique electronic and structural profile that is ripe for exploration in a drug discovery context. Such molecules are of interest for their potential to form specific interactions with biological targets like protein kinases or receptors.

Before committing to costly and time-consuming synthetic and experimental testing, computational methods offer a powerful, efficient alternative to gain deep insights into the molecule's intrinsic properties.[1][6] Quantum chemical calculations, particularly Density Functional Theory (DFT), allow us to build a "digital twin" of the molecule to predict its behavior at the electronic level.[7][8] This theoretical approach enables us to:

  • Determine the most stable three-dimensional conformation.

  • Map the electronic landscape to identify reactive sites.

  • Quantify molecular properties that govern stability, reactivity, and intermolecular interactions.

  • Generate crucial data for subsequent steps like molecular docking and pharmacophore modeling.

This guide establishes a validated protocol for achieving these goals, providing a foundational dataset for the rational design of novel therapeutics based on the 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine scaffold.

Foundational Principles of the Chosen Quantum Chemical Method

For a molecule of this size and complexity, Density Functional Theory (DFT) provides the optimal balance of computational accuracy and efficiency.[7][9] DFT is a quantum mechanical modeling method that determines the electronic structure of a many-body system by using the electron density as the fundamental variable, rather than the complex many-electron wave function.[7]

2.1. Causality of Method Selection: The B3LYP/6-31G(d,p) Level of Theory

Our protocol employs the B3LYP functional in combination with the 6-31G(d,p) basis set . This choice is deliberate and based on decades of field-proven application for organic and medicinal chemistry.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange energy with exchange and correlation energies derived from DFT. This hybrid nature makes B3LYP particularly effective at modeling the electronic properties of organic molecules containing heteroatoms.[10][11] It has a well-documented track record of providing reliable geometries and energetic information for a wide range of systems.[10][11][12]

  • 6-31G(d,p) Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) basis set, a type of Pople-style split-valence basis set, is a standard choice that offers a good compromise between accuracy and computational cost.[13]

    • 6-31G: Indicates that core electrons are described by 6 primitive Gaussian functions, while valence electrons are described by two sets of functions (one with 3 Gaussians and another with 1 Gaussian), allowing for more flexibility.

    • (d,p): These are polarization functions. The '(d)' adds d-functions to heavy (non-hydrogen) atoms, and the '(p)' adds p-functions to hydrogen atoms. These functions are critical for accurately describing the anisotropic (non-spherical) nature of chemical bonds and lone pairs, which is essential for a molecule containing nitrogen and sulfur.

While more computationally expensive methods exist, the B3LYP/6-31G(d,p) level of theory is a robust and validated starting point for generating high-quality, predictive data for drug-like organic molecules.[14]

Experimental Protocol: A Validated In Silico Workflow

This section details the step-by-step methodology for conducting the quantum chemical analysis. Adherence to this workflow ensures reproducibility and generates a comprehensive set of molecular descriptors.

3.1. Step 1: 3D Structure Preparation

  • 2D Sketching: Draw the 2D structure of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: Convert the 2D sketch into an initial 3D structure. Most software packages can perform this conversion, generating a rough, unoptimized geometry.

  • Initial Cleaning: Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to resolve any steric clashes or unnatural bond lengths, creating a reasonable starting structure for the quantum calculations.

3.2. Step 2: Geometry Optimization The goal of geometry optimization is to find the lowest energy conformation of the molecule, which represents its most stable structure.

  • Software Input: Import the 3D structure into a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).

  • Calculation Setup:

    • Job Type: Select "Optimization + Frequencies".

    • Method: Specify the DFT functional: B3LYP .

    • Basis Set: Specify the basis set: 6-31G(d,p) .

    • Charge & Multiplicity: Set the molecular charge to 0 and the spin multiplicity to 1 (singlet ground state).

  • Execution: Run the calculation. The software will iteratively adjust the positions of the atoms until a stationary point on the potential energy surface is found.

3.3. Step 3: Vibrational Frequency Analysis This is a critical validation step. A true energy minimum has no imaginary frequencies.

  • Analysis: The frequency calculation (requested in the previous step) will compute the vibrational modes of the molecule.

  • Verification: Check the output of the calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. If imaginary frequencies are present, the optimization has located a saddle point, and the calculation must be repeated from a slightly perturbed geometry.

3.4. Step 4: Calculation of Molecular Properties Using the validated optimized geometry, single-point energy calculations are performed to derive key electronic properties.

  • Frontier Molecular Orbitals (FMOs):

    • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[15]

    • Calculate the HOMO-LUMO gap (ΔE = ELUMO - EHOMO). This gap is a critical indicator of the molecule's chemical stability and reactivity.[15][16]

  • Molecular Electrostatic Potential (MEP) Map:

    • Generate the MEP map. This map visualizes the electrostatic potential on the molecule's electron density surface.[17]

    • Color-coding reveals the charge distribution: red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).[18][19][20]

  • Atomic Charges:

    • Calculate the Mulliken or Natural Bond Orbital (NBO) atomic charges to quantify the partial charge on each atom in the molecule.

The entire computational workflow is summarized in the diagram below.

G cluster_prep Part 1: Structure Preparation cluster_qm Part 2: Quantum Calculations (DFT) cluster_analysis Part 3: Data Analysis & Interpretation start 2D Chemical Structure of Molecule p1 Convert to 3D (Initial Conformation) start->p1 p2 Pre-optimization with Molecular Mechanics (MMFF94) p1->p2 q1 Geometry Optimization (B3LYP/6-31G(d,p)) p2->q1 Input Structure q2 Frequency Calculation q1->q2 q3 Validation: Check for Imaginary Frequencies q2->q3 q4 Single Point Calculation on Optimized Geometry q3->q4 Validated Minimum Energy Structure a1 Geometric Parameters (Bond Lengths, Angles) q4->a1 Output Data a2 Electronic Properties (HOMO, LUMO, Gap) q4->a2 Output Data a3 Reactivity Descriptors (MEP Map, Atomic Charges) q4->a3 Output Data a4 Application to Drug Design (Docking, Pharmacophore) a2->a4 a3->a4

Caption: Quantum Chemical Calculation Workflow.

Results and Interpretation: A Hypothetical Analysis

This section presents hypothetical but realistic data for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, calculated at the B3LYP/6-31G(d,p) level, to demonstrate how the results are interpreted in a drug development context.

4.1. Optimized Molecular Geometry

The geometry optimization would reveal the molecule's preferred 3D shape. Key findings would likely include a non-planar structure due to the C-S-C bond angle and potential out-of-plane twisting of the pyridine rings to minimize steric hindrance. The calculated bond lengths and angles provide a structural baseline for understanding how the molecule might fit into a protein's binding pocket.

Table 1: Key Calculated Geometric and Electronic Properties

ParameterCalculated ValueInterpretation
Geometric
C-S-C Bond Angle~103.5°Indicates a bent, non-linear linkage between the rings.
Py-S-Py Dihedral Angle~45.0°Confirms a significant twist between the two pyridine rings.
Electronic
EHOMO-6.15 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
ELUMO-1.25 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.90 eV A larger gap suggests high kinetic stability and lower chemical reactivity.[16]
Dipole Moment2.85 DebyeIndicates the molecule is polar, which is important for solubility and binding interactions.

4.2. Frontier Molecular Orbitals and Reactivity

The Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity.[21]

  • HOMO: The HOMO is likely distributed across the sulfur atom and the electron-rich 4-aminopyridine ring. This region is the primary site for donating electrons in a chemical reaction or a charge-transfer interaction with a biological target.

  • LUMO: The LUMO is expected to be localized on the electron-deficient pyridin-2-yl ring, making this the most probable site for accepting electrons.

  • HOMO-LUMO Gap: A calculated gap of 4.90 eV suggests the molecule is kinetically stable.[16] In drug design, a molecule should be stable enough to reach its target but reactive enough to exert its effect. This value provides a quantitative measure of that balance.[22][23]

4.3. Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual guide to the molecule's reactivity.

  • Negative Potential (Red/Yellow): The most negative potential is expected around the nitrogen atom of the pyridin-2-yl ring and the nitrogen of the amino group. These are the primary sites for hydrogen bond acceptance and interactions with positively charged regions of a receptor.

  • Positive Potential (Blue): The most positive potential would be found on the hydrogen atoms of the amino group, making them key hydrogen bond donors.

  • Significance for Drug Design: The MEP map is invaluable for predicting how the molecule will orient itself within a protein binding site.[17][18][24] It highlights the specific regions that are crucial for forming hydrogen bonds, salt bridges, or other electrostatic interactions that determine binding affinity.

Application in Drug Development and Future Directions

The quantum chemical data generated through this protocol serve as a critical foundation for more advanced computational drug discovery techniques.[2][6]

  • Rational Lead Optimization: The calculated properties can guide chemical modifications. For instance, if higher reactivity is desired, chemists could add electron-donating groups to raise the HOMO energy and decrease the HOMO-LUMO gap.

  • Input for Molecular Docking: The optimized geometry and calculated partial charges are essential inputs for molecular docking simulations. This allows for the accurate prediction of the binding mode and affinity of the molecule to its protein target.

  • Pharmacophore Modeling: The MEP map helps identify the key electrostatic and hydrogen-bonding features that define the molecule's pharmacophore. This information can be used to search large chemical databases for other molecules with similar properties but different core structures.

Future work should involve validating these theoretical predictions with experimental data and using the generated insights to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

This technical guide has outlined a robust and scientifically sound workflow for the quantum chemical analysis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine using Density Functional Theory. By following the detailed protocol—from structure preparation and geometry optimization to the calculation and interpretation of electronic properties—researchers can gain invaluable, predictive insights into the molecule's behavior. This in silico approach provides a data-driven foundation that minimizes experimental costs, accelerates the discovery timeline, and ultimately enables a more rational and efficient approach to drug design.[1][4]

References

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  • Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. (2024). Molecules. Retrieved January 28, 2026, from [Link]

  • ubiquity of B3LYP/6-31G*. (2016). Reddit. Retrieved January 28, 2026, from [Link]

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Sources

A Technical Guide to Predicting the Mechanism of Action for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The deconvolution of a novel chemical entity's mechanism of action (MoA) is a cornerstone of modern drug discovery. It bridges the gap between a compound's chemical structure and its ultimate physiological effect. This guide presents a comprehensive, integrated strategy for predicting and validating the MoA of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, a compound of interest featuring aminopyridine and pyridylsulfanyl scaffolds. These moieties are prevalent in molecules with diverse biological activities, suggesting a rich but uncharacterized pharmacological potential. We will detail a logical, multi-pillar workflow, commencing with advanced in silico target prediction, progressing through rigorous in vitro biochemical validation, and culminating in robust cellular target engagement and pathway analysis. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed, field-proven protocols necessary to construct a well-supported MoA hypothesis.

Section 1: Structural Analysis and Initial Postulates

The compound 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is characterized by two key pharmacophoric features: a 4-aminopyridine ring and a di(2-pyridyl) sulfide linker.

  • Aminopyridine Scaffold: The aminopyridine core is a well-established "privileged structure" in medicinal chemistry, frequently found in potent kinase inhibitors and other targeted therapies.[1][2] Molecules like Crizotinib, a tyrosine kinase inhibitor, feature this scaffold, which often engages with the ATP-binding pocket of kinases through critical hydrogen bond interactions.[3] The 4-amino group can act as a hydrogen bond donor, while the pyridine nitrogen serves as an acceptor.[4] This structural alert strongly suggests that protein kinases are a probable target class for our compound of interest.

  • Di(2-pyridyl) Sulfide Scaffold: The related structure, 2,2'-dipyridyl disulfide, is a known reagent used to oxidize free thiols, forming disulfide bonds.[5] While our compound has a more stable thioether linkage, the sulfur atom and adjacent pyridine rings contribute to the molecule's overall shape, lipophilicity, and potential for additional molecular interactions, including pi-stacking or hydrophobic interactions.

Based on this initial analysis, our primary hypothesis is that 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine functions as an inhibitor of one or more protein kinases. The following workflow is designed to systematically test this hypothesis and identify specific molecular targets.

Section 2: Pillar 1 - In Silico Target Prediction & Hypothesis Refinement

Before committing to resource-intensive wet-lab experiments, we leverage computational tools to survey the landscape of potential protein targets. This approach, often called "target fishing" or reverse screening, uses the compound's structure to predict its most likely biological partners.[6]

Target Prediction via Ligand-Based Similarity

The fundamental principle of this approach is that structurally similar molecules often bind to the same protein targets.[7] We will use the SwissTargetPrediction web server, which compares our query molecule to a large database of known active ligands using a combination of 2D and 3D similarity metrics.[8][9]

Protocol 2.1: Target Prediction with SwissTargetPrediction

  • Input: Navigate to the SwissTargetPrediction web server.[10][11]

  • Structure Submission: Draw the structure of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine or input its SMILES string (n1ccc(N)cc1Sc2ncccc2).

  • Organism Selection: Select "Homo sapiens" as the target organism.

  • Execution: Initiate the prediction algorithm.

  • Data Analysis: The output will be a list of probable protein targets, ranked by a "Probability" score. Pay close attention to the "Target Class" pie chart. Given our hypothesis, a high percentage of predicted targets in the "Kinases" category would provide strong initial support.

Rationale: This step is a cost-effective, rapid screening method to narrow down the vast human proteome to a manageable list of high-probability candidates. The use of both 2D (fingerprints) and 3D (shape) similarity increases the robustness of the prediction.[7]

Hypothetical Target Prediction Data

For the purpose of this guide, let's assume the in silico screen yields the following hypothetical results, which we will use to guide our subsequent experimental design.

Target ClassPredicted TargetsProbability ScoreUniProt ID
KinasesTyrosine-protein kinase ABL10.15P00519
KinasesProto-oncogene tyrosine-protein kinase SRC0.12P12931
KinasesVascular endothelial growth factor receptor 2 (VEGFR2)0.10P35968
KinasesMitogen-activated protein kinase 14 (p38 alpha)0.09Q16539
EnzymesCyclooxygenase-2 (COX-2)0.07P35354
Family A G protein-coupled receptorsDopamine D2 Receptor0.05P14416

This data is illustrative and does not represent actual experimental results.

Interpretation: This hypothetical output strongly reinforces our primary hypothesis, with four of the top six predictions being protein kinases. ABL1, SRC, and VEGFR2 are all tyrosine kinases implicated in oncology, making them compelling candidates for further investigation.

MoA_Prediction_Workflow cluster_0 Pillar 1: In Silico Prediction cluster_1 Pillar 2: In Vitro Validation cluster_2 Pillar 3: Cellular Analysis cluster_3 Synthesis Start Compound Structure: 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine SwissTarget SwissTargetPrediction (Similarity Search) Start->SwissTarget Input SMILES Hypothesis Refined Hypothesis: Compound is a Tyrosine Kinase Inhibitor (e.g., ABL1, SRC) SwissTarget->Hypothesis Ranked Target List KinomeScan Broad Kinase Panel Screen (e.g., 400+ kinases) Hypothesis->KinomeScan IC50 Dose-Response Assay (IC50 Determination) KinomeScan->IC50 Identify Hits SPR Direct Binding Assay (SPR/Biacore) IC50->SPR Confirm Primary Target(s) CETSA Cellular Target Engagement (CETSA) SPR->CETSA Validate in Cells Phospho Pathway Analysis (Phosphoproteomics/Western Blot) CETSA->Phospho Phenotype Phenotypic Assay (Cell Viability) CETSA->Phenotype MoA Mechanism of Action Hypothesis Phospho->MoA Phenotype->MoA

Caption: Integrated workflow for MoA prediction and validation.

Section 3: Pillar 2 - In Vitro Biochemical Validation

With a prioritized list of candidate targets, the next step is to determine if the compound physically interacts with and inhibits these proteins in a controlled, cell-free environment.

Broad-Spectrum Kinase Profiling

To efficiently screen our compound against a wide array of potential targets and identify off-targets, a broad-spectrum kinase panel is the industry standard.

Protocol 3.1: Kinase Panel Screening

  • Service Selection: Engage a commercial vendor (e.g., Eurofins DiscoverX, Reaction Biology) that offers a large kinase panel (e.g., KINOMEscan™, 400+ kinases).

  • Compound Submission: Provide the compound at a single, high concentration (typically 1-10 µM).

  • Assay Principle: The vendor will perform binding or enzymatic assays. For binding assays, the output is typically "% Inhibition" or "% of Control," where a low percentage indicates strong binding of the test compound.

  • Data Analysis: Analyze the results to identify kinases that show significant inhibition (e.g., >90% inhibition). This provides an unbiased view of the compound's selectivity profile.

Rationale: This experiment serves two purposes: it validates the primary hits predicted by the in silico model and simultaneously reveals potential off-target interactions that could be responsible for toxicity or polypharmacology.

Determination of Potency (IC50)

For the top hits identified in the broad-spectrum screen (e.g., ABL1, SRC), the next critical step is to quantify their inhibitory potency by determining the half-maximal inhibitory concentration (IC50).

Protocol 3.2: IC50 Determination via In Vitro Kinase Assay

  • Assay Setup: Use a biochemical kinase assay format (e.g., ADP-Glo™, LanthaScreen™). This involves the purified kinase, a specific substrate peptide, and ATP.

  • Compound Titration: Prepare a serial dilution of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, typically from 10 µM down to low nM concentrations in 10 steps.

  • Reaction: Incubate the kinase with the compound dilutions for a set period (e.g., 15-30 minutes) before adding ATP and substrate to initiate the kinase reaction.

  • Detection: After the reaction period (e.g., 60 minutes), add the detection reagent, which measures the amount of product formed (e.g., ADP) via a luminescent or fluorescent signal.

  • Data Analysis: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Direct Target Engagement & Kinetics (SPR)

While an IC50 value demonstrates functional inhibition, it does not prove direct binding. Surface Plasmon Resonance (SPR) is a label-free technology that provides definitive evidence of a direct interaction and measures the kinetics of that interaction (association and dissociation rates).[12][13][14]

Protocol 3.3: Binding Kinetics Analysis using SPR

  • Chip Preparation: Covalently immobilize the purified target kinase (e.g., SRC) onto a sensor chip surface (e.g., a CM5 chip).

  • Analyte Injection: Inject a series of concentrations of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (the analyte) across the chip surface.

  • Signal Detection: The SPR instrument detects changes in the refractive index at the chip surface as the analyte binds to the immobilized kinase, generating a real-time sensorgram.[13]

  • Kinetic Analysis: The sensorgram shows the association phase (analyte injection) and dissociation phase (buffer flow). Fit this data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Rationale: A low KD value (typically in the nM range) is a hallmark of a high-affinity interaction and provides strong, quantitative evidence of direct target engagement. This data is critical for establishing a direct link between the compound and its proposed target.[15]

Section 4: Pillar 3 - Cellular Target Engagement and Pathway Analysis

Confirming that a compound binds a purified protein is necessary but not sufficient. We must demonstrate that the compound can enter a living cell, engage its target in the complex cellular milieu, and modulate the downstream signaling pathway controlled by that target.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells.[16] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[17][18]

Protocol 4.1: CETSA for In-Cell Target Engagement

  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line known to depend on SRC signaling, like K562) with either vehicle (DMSO) or a saturating concentration of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine for 1-2 hours.[19]

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[19]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a lysis buffer.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein (e.g., SRC) remaining in the soluble fraction at each temperature using Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein versus temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and confirms cellular engagement.[16][20]

CETSA_Principle cluster_0 No Ligand (Vehicle) cluster_1 With Ligand NodeA Target Protein (Unbound) NodeB Heat Challenge (e.g., 52°C) NodeA->NodeB NodeC Protein Denatures & Aggregates NodeB->NodeC NodeD Low Soluble Signal NodeC->NodeD NodeE Target Protein + Ligand NodeF Heat Challenge (e.g., 52°C) NodeE->NodeF NodeG Protein is Stabilized & Remains Soluble NodeF->NodeG NodeH High Soluble Signal NodeG->NodeH

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Phosphoproteomics for Pathway Analysis

If our compound inhibits a kinase like SRC, we expect to see a decrease in the phosphorylation of its known downstream substrates. Phosphoproteomics provides an unbiased, global view of changes in protein phosphorylation across the cell.[21]

Protocol 4.2: Mass Spectrometry-Based Phosphoproteomics

  • Cell Treatment: Treat cells with vehicle or the compound at its cellular IC50 concentration for a relevant time period (e.g., 2, 6, 24 hours).

  • Protein Extraction & Digestion: Lyse the cells, extract total protein, and digest it into peptides using an enzyme like trypsin.[22]

  • Phosphopeptide Enrichment: Because phosphopeptides are low in abundance, they must be enriched from the total peptide mixture using methods like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[22]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify the phosphopeptides and quantify their relative abundance between the vehicle and compound-treated samples. Look for statistically significant decreases in phosphorylation on known substrates of the target kinase (e.g., STAT3, FAK for SRC).

Rationale: This powerful, discovery-driven approach can confirm the on-target effect (e.g., reduced phosphorylation of SRC substrates) and simultaneously uncover novel signaling pathways affected by the compound, providing a rich dataset for building a comprehensive MoA.[23]

Signaling_Pathway Compound 2-(Pyridin-2-ylsulfanyl) pyridin-4-amine SRC SRC Kinase Compound->SRC Inhibition STAT3 STAT3 SRC->STAT3 P FAK FAK SRC->FAK P pSTAT3 p-STAT3 STAT3->pSTAT3 pFAK p-FAK FAK->pFAK Proliferation Cell Proliferation & Survival pSTAT3->Proliferation pFAK->Proliferation

Caption: Hypothetical signaling pathway inhibited by the compound.

Section 5: Synthesizing the Data & Formulating the MoA Hypothesis

The culmination of this multi-pillar investigation is the synthesis of all collected data into a cohesive and well-supported Mechanism of Action hypothesis.

Example MoA Statement:

"2-(Pyridin-2-ylsulfanyl)pyridin-4-amine acts as a potent, ATP-competitive inhibitor of the SRC family kinases. In silico modeling predicted SRC as a primary target, which was confirmed biochemically via broad-spectrum kinase screening (IC50 = 50 nM against SRC). Direct binding was validated using Surface Plasmon Resonance, revealing a high-affinity interaction (KD = 25 nM). The compound demonstrated target engagement in intact K562 cells, evidenced by a significant thermal stabilization of SRC in a Cellular Thermal Shift Assay. Consistent with SRC inhibition, phosphoproteomic analysis revealed a time- and dose-dependent decrease in the phosphorylation of known SRC substrates, including STAT3 (Y705) and FAK (Y397). This on-target pathway modulation results in a potent anti-proliferative effect in SRC-dependent cancer cell lines."

This statement is powerful because it is not a single claim but a chain of evidence, where each experimental pillar validates the others, creating the self-validating and trustworthy narrative required for advancing a compound in the drug development pipeline.

References

  • PubChem. 2,2'-Dipyridyl disulfide. National Center for Biotechnology Information. [Link]

  • Yuan, Y., et al. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]

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  • Zhang, Y., & Ye, L. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. [Link]

  • Wang, J., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry. [Link]

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  • Al-Sha'er, M. A., et al. (2022). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Pharmacology. [Link]

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  • Ren, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry. [Link]

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Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details a robust protocol for the synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, a key building block in medicinal chemistry and drug development. The described methodology is centered around a copper-catalyzed Ullmann condensation, a classic and reliable method for the formation of carbon-sulfur bonds. This document provides an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and safety considerations. The intended audience for this guide includes researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical development.

Introduction: The Significance of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Substituted bipyridinyl sulfides are a class of compounds that have garnered significant interest in the pharmaceutical industry due to their diverse biological activities. The specific arrangement of the pyridine rings and the sulfide linker in 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine presents a unique scaffold for the development of novel therapeutic agents. The presence of the 4-amino group offers a versatile handle for further functionalization, allowing for the generation of libraries of compounds for screening in various disease models.

The synthesis of such diaryl sulfides is often achieved through transition metal-catalyzed cross-coupling reactions. Among these, the Ullmann condensation has proven to be a powerful and versatile tool for the formation of C-S bonds[1][2]. This application note will focus on a proposed Ullmann-type coupling reaction for the synthesis of the target molecule.

Synthetic Strategy: The Ullmann Condensation

The core of this synthetic protocol is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with a nucleophile, in this case, a thiol. The general mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the thiol and subsequent reductive elimination to yield the desired diaryl sulfide and regenerate the Cu(I) catalyst[1].

For the synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, our proposed strategy involves the coupling of 4-amino-2-chloropyridine with 2-mercaptopyridine.

Reaction Scheme:

Caption: Proposed synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

Detailed Experimental Protocol

This protocol is a proposed method based on established Ullmann condensation procedures. Researchers should exercise caution and perform small-scale trials to optimize conditions.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Amino-2-chloropyridine≥98%Commercially Available
2-Mercaptopyridine≥98%Commercially Available
Copper(I) Iodide (CuI)99.99% trace metals basisCommercially AvailableStore under inert atmosphere
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered and dried before use
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl AcetateACS GradeCommercially Available
Brine (Saturated NaCl solution)Prepared in-house
Sodium Sulfate (Na₂SO₄)Anhydrous, granularCommercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Equipment
  • Three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Nitrogen or Argon inlet

  • Heating mantle with a temperature controller

  • Schlenk line for inert atmosphere techniques (recommended)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure

Workflow Diagram:

G A 1. Setup and Inerting B 2. Addition of Reagents A->B Dry glassware C 3. Reaction B->C Sequential addition D 4. Workup C->D Cooling and quenching E 5. Purification D->E Extraction and drying F 6. Characterization E->F Column chromatography

Caption: Experimental workflow for the synthesis.

  • Reaction Setup:

    • To a dry three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 4-amino-2-chloropyridine (1.0 eq), 2-mercaptopyridine (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Solvent Addition and Reaction:

    • Add anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe to achieve a concentration of approximately 0.5 M with respect to the 4-amino-2-chloropyridine.

    • Stir the mixture at room temperature for 15 minutes.

    • Heat the reaction mixture to 120-140 °C and maintain this temperature with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Workup Procedure:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product is purified by column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is recommended. The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine as a solid.

Causality and Experimental Insights

  • Choice of Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann-type C-S coupling reactions[1]. The use of a catalytic amount (10 mol%) is generally sufficient to promote the reaction efficiently.

  • Role of the Base: Anhydrous potassium carbonate is used to deprotonate the 2-mercaptopyridine, forming the more nucleophilic thiolate anion, which is essential for the coupling reaction. The use of an anhydrous base is crucial to prevent side reactions.

  • Solvent Selection: Anhydrous DMF is a suitable high-boiling polar aprotic solvent that can effectively dissolve the reactants and facilitate the reaction at elevated temperatures.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidation of the copper catalyst and the thiol reactant.

  • Temperature Control: The reaction temperature is a critical parameter. While higher temperatures generally lead to faster reaction rates, they can also promote the formation of byproducts. Optimization of the temperature in the range of 120-140 °C is recommended.

Data Summary

ParameterValue
Starting Material4-Amino-2-chloropyridine
Coupling Partner2-Mercaptopyridine
CatalystCopper(I) Iodide (CuI)
BasePotassium Carbonate (K₂CO₃)
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature120-140 °C
Typical Reaction Time12-24 hours
Expected Yield60-80% (post-purification)
Final Product2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DMF is a potential teratogen and should be handled with care.

  • 2-Mercaptopyridine has a strong, unpleasant odor.

  • Exercise caution when working with high temperatures.

Characterization

The identity and purity of the synthesized 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine via a copper-catalyzed Ullmann condensation. The detailed step-by-step procedure, along with the scientific rationale behind each step, is intended to enable researchers to successfully synthesize this valuable compound for their drug discovery and development programs.

References

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]

  • Zacconi, F., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1787. [Link]

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Application Note & Protocol: A Guide to the Experimental Synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, a molecule of interest for researchers in medicinal chemistry and materials science. The core of this protocol is a robust and accessible synthetic strategy based on the nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental procedure, and outline the necessary safety precautions and characterization techniques. This guide is designed to be a self-validating system, explaining the rationale behind each step to ensure both reproducibility and a deeper understanding of the chemical principles at play.

Introduction and Strategic Rationale

The 2-(pyridin-2-ylsulfanyl)pyridin-4-amine scaffold integrates two key heterocyclic motifs: a 2-thiopyridine and a 4-aminopyridine. Aminopyridine derivatives are essential building blocks in pharmaceuticals, acting as crucial components in drugs for a variety of conditions.[1][2] Diaryl thioethers are also prevalent in biologically active molecules and functional materials.[3] The combination of these two fragments in the target molecule suggests potential applications in drug discovery and organic electronics.

The synthesis of diaryl thioethers can be approached through several methods, including transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[4][5] For the synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, a nucleophilic aromatic substitution presents a direct and often metal-free approach.[6][7] The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when a good leaving group is present at the 2- or 4-position.[5]

Our proposed strategy involves the reaction of 2-mercaptopyridine with a 2-halo-4-aminopyridine derivative. In this reaction, a base is used to deprotonate the thiol group of 2-mercaptopyridine, forming a potent pyridin-2-ylthiolate nucleophile. This thiolate then attacks the electron-deficient carbon atom bearing a halogen on the 4-aminopyridine ring, displacing the halide and forming the desired C-S bond.

Reaction Mechanism and Causality

The synthesis proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. The key steps are outlined below:

  • Deprotonation: A base, such as potassium carbonate, deprotonates the acidic thiol proton of 2-mercaptopyridine (pKa ≈ 9.9) to form the corresponding thiolate anion. This step is crucial as the thiolate is a significantly stronger nucleophile than the neutral thiol.

  • Nucleophilic Attack: The generated pyridin-2-ylthiolate attacks the C2 position of the 2-chloro-pyridin-4-amine ring. This position is electrophilic due to the electron-withdrawing effect of the ring nitrogen atom. This attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the pyridine ring.[6]

  • Leaving Group Departure: The Meisenheimer complex collapses, re-forming the aromatic ring by expelling the chloride ion, which is a good leaving group. This step is typically the rate-determining step of the reaction.

The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is critical. These solvents can solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophilic anion, thus preserving its reactivity. Furthermore, their high boiling points allow the reaction to be heated to accelerate the rate of substitution.

SNAr_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Leaving Group Departure Thiol 2-Mercaptopyridine Thiolate Pyridin-2-ylthiolate (Nucleophile) Thiol->Thiolate Deprotonation Base K₂CO₃ (Base) Meisenheimer Meisenheimer Complex (Intermediate) Thiolate->Meisenheimer Attack at C2 Electrophile 2-Chloro-pyridin-4-amine Product 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine Meisenheimer->Product Elimination of Cl⁻ Leaving_Group Cl⁻ Meisenheimer->Leaving_Group

Caption: The SNAr mechanism for the synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine from 2-mercaptopyridine and 2-chloro-pyridin-4-amine.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)SupplierNotes
2-MercaptopyridineC₅H₅NS111.161.11 g10.0Sigma-AldrichYellow crystalline solid.[8]
2-Chloro-pyridin-4-amineC₅H₅ClN₂128.561.29 g10.0Commercially Available
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.07 g15.0Fisher ScientificAnhydrous, finely powdered.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-VWRAnhydrous grade.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-Fisher ScientificFor extraction.
Saturated NaCl solution (Brine)NaCl(aq)-As needed-Lab preparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-VWRFor drying.
Silica GelSiO₂60.08As needed-Sorbent TechnologiesFor column chromatography (230-400 mesh).
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Synthetic Procedure

Experimental_Workflow Start Start: Assemble Dry Glassware Reagents Add 2-Mercaptopyridine, 2-Chloro-pyridin-4-amine, K₂CO₃, and DMF to flask Start->Reagents Inert_Atmosphere Flush with N₂/Ar Reagents->Inert_Atmosphere Heating Heat to 100-110 °C with stirring for 12-18 h Inert_Atmosphere->Heating Monitoring Monitor reaction by TLC Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Upon completion Quenching Pour into Water and Extract with Ethyl Acetate Cooling->Quenching Washing Wash Organic Layer with Brine Quenching->Washing Drying Dry over Na₂SO₄ and Filter Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Final_Product Isolate Pure Product and Characterize Purification->Final_Product

Caption: Step-by-step experimental workflow.

  • Reaction Setup: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-mercaptopyridine (1.11 g, 10.0 mmol), 2-chloro-pyridin-4-amine (1.29 g, 10.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Flush the flask with nitrogen or argon for 5-10 minutes to create an inert atmosphere.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Maintain this temperature for 12-18 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane, 1:1 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Work-up: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel. A gradient elution starting with 30% ethyl acetate in hexane and gradually increasing to 70% ethyl acetate in hexane is recommended. Collect the fractions containing the desired product and concentrate them under reduced pressure to yield 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct aromatic proton signals for both pyridine rings. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the expected number of carbon signals for the aromatic rings.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₀H₉N₃S, M.W. = 203.26 g/mol ).

  • Melting Point: A sharp melting point range for the purified solid indicates high purity.

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Mercaptopyridine: Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][11] Handle with care and avoid inhalation of dust.

  • 2-Chloro-pyridin-4-amine: May be harmful if swallowed and can cause skin and eye irritation.

  • 4-Chloropyridine Hydrochloride (related compound): Harmful if swallowed and causes serious eye irritation.[12][13]

  • Potassium Carbonate: Causes serious eye irritation. Handle in a way to avoid dust generation.

  • N,N-Dimethylformamide (DMF): A reproductive hazard. It is readily absorbed through the skin. Use in a fume hood and wear appropriate gloves.

  • General Handling: Always wash hands thoroughly after handling chemicals.[11] Dispose of chemical waste according to institutional and local regulations.

References

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

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Comprehensive Purification Strategies for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Introduction: The Imperative for Purity

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is a heterocyclic compound featuring a diaryl sulfide linkage connecting two pyridine rings. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science. The presence of multiple nitrogen atoms and a sulfur linkage imparts unique electronic and binding properties, making it a valuable scaffold for developing novel kinase inhibitors, catalytic agents, and functional organic materials.[1]

The ultimate efficacy and reliability of this compound in any application, be it as a pharmaceutical intermediate or an electronic material, are directly contingent on its purity. Trace impurities from synthesis—such as unreacted starting materials, side-products, or residual catalysts—can lead to inconsistent biological activity, altered material properties, and complications in downstream applications. This guide provides a detailed examination of robust purification techniques tailored to the specific physicochemical properties of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

Physicochemical Properties and Strategic Implications

A successful purification strategy is not a matter of trial and error; it is a rational process informed by the molecule's inherent properties. The key to purifying 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine lies in understanding its dual-natured basicity and polarity.

PropertyValue / CharacteristicPurification Implication
Molecular Formula C₁₀H₉N₃SProvides molecular weight for characterization.
Molecular Weight 203.26 g/mol Relevant for mass spectrometry and molar calculations.
Basicity (pKa) Estimated pKa > 5The 4-amino group and two pyridine ring nitrogens are basic. This is the most critical property, enabling highly selective purification via acid-base extraction.[2]
Polarity Moderately PolarSoluble in polar organic solvents like DCM, EtOAc, and MeOH. This polarity is suitable for normal-phase column chromatography.
Physical State Typically a solid at room temperatureAllows for recrystallization as a final polishing step to achieve high purity.
Stability Generally stable, but potentially susceptible to oxidation at the sulfur atom.Purification conditions should ideally be mild, avoiding strong oxidizing agents.

The most exploitable feature is the presence of multiple basic centers. The lone pair of electrons on the pyridine nitrogens and the exocyclic amino group are readily protonated in an acidic medium.[3][4] This reversible conversion from a neutral, organic-soluble molecule to a charged, water-soluble salt is the foundation of our primary purification technique.

Overall Purification Workflow

The following workflow is designed to systematically remove different classes of impurities, starting with a bulk, cost-effective method and progressing to high-resolution techniques.

Purification_Workflow Figure 1: Recommended Purification Workflow Crude Crude Synthetic Product AcidBase Acid-Base Extraction (Bulk Impurity Removal) Crude->AcidBase Primary Purification Column Column Chromatography (Separation of Closely-Related Impurities) AcidBase->Column If impurities persist Recrystal Recrystallization (Final Polishing & Crystal Formation) AcidBase->Recrystal If sufficiently pure Column->Recrystal For highest purity Pure Pure Compound (>98%) (Verify by HPLC, NMR) Recrystal->Pure

Caption: Figure 1: Recommended Purification Workflow

Protocol I: Acid-Base Extraction

This technique leverages the basicity of the amine to separate it from non-basic (neutral) or acidic impurities. It is an ideal first step for processing a crude reaction mixture.

Causality: By treating the organic solution of the crude product with aqueous acid, the basic 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is protonated, forming a salt. This salt is soluble in the aqueous phase, while neutral organic impurities remain in the organic phase. Subsequent basification of the aqueous layer regenerates the neutral amine, which can be recovered.[3][5]

Caption: Figure 2: Acid-Base Extraction Mechanism

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. This layer now contains the protonated product. The upper organic layer, containing neutral impurities, can be discarded or washed again with 1M HCl to ensure complete extraction.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution dropwise with stirring until the pH is greater than 10 (verify with pH paper). A precipitate of the purified amine may form.

  • Re-extraction: Add a fresh portion of DCM to the separatory funnel containing the basified aqueous layer. Shake vigorously to extract the neutral amine back into the organic phase.

  • Isolation: Drain the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the purified 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

Protocol II: Flash Column Chromatography

This technique is essential for separating the target compound from impurities with similar polarity that were not removed by extraction.

Causality and Challenge: Normal-phase chromatography separates compounds based on their differential adsorption to a polar stationary phase (typically silica gel) and solubility in a non-polar mobile phase. Basic compounds like amines can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to significant peak tailing, poor resolution, and sometimes irreversible adsorption.[6]

Solution: To achieve a sharp, symmetrical peak, a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase. This additive preferentially interacts with the acidic silanol sites, effectively "masking" them from the target amine and allowing for smooth elution.[7]

G Figure 3: Column Chromatography Workflow cluster_0 Preparation cluster_1 Elution & Collection cluster_2 Analysis & Isolation A Select Mobile Phase (e.g., Hexane:EtOAc + 1% TEA) B Pack Column with Silica Gel in Mobile Phase A->B C Adsorb Sample onto Silica (Dry Loading) B->C D Load Sample onto Column C->D E Elute with Mobile Phase (Apply Pressure) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I

Caption: Figure 3: Column Chromatography Workflow

Experimental Protocol:

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system. A good starting point is a mixture of Hexane and Ethyl Acetate. Add 1% triethylamine (TEA) to the solvent system to prevent peak tailing. Adjust the Hexane:EtOAc ratio to achieve a retention factor (Rf) of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the semi-purified compound from the acid-base extraction in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally provides better resolution than loading the sample as a liquid.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, applying gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Purity Analysis: Spot each fraction (or every few fractions) on a TLC plate and visualize under UV light to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent and TEA using a rotary evaporator to yield the highly purified product.

Protocol III: Recrystallization

Recrystallization is the ultimate step for achieving analytical-grade purity and obtaining a crystalline solid, assuming a suitable solvent can be identified.

Causality: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solubility decreases, forcing the compound to crystallize out of the solution. Impurities, being present in much lower concentrations, remain dissolved in the solvent (mother liquor).

Experimental Protocol:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents include ethanol, isopropanol, acetonitrile, or a mixture like ethanol/water.

  • Dissolution: Place the purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (using a hot plate). Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored due to persistent impurities, a small amount of activated carbon can be added to the hot solution. Boil for a few minutes and then perform a hot filtration to remove the carbon.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. The process can be completed by placing the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven to remove all traces of solvent.

Purity Verification

The purity of the final product should always be confirmed analytically.

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities with distinct proton or carbon signals.

By judiciously applying these sequential purification protocols, researchers can obtain 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine with the high degree of purity required for demanding applications in drug discovery and materials science.

References

  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Accessed January 29, 2026.
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Crystallization of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine: A Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed guide for the development of robust crystallization methods for the compound 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine. Recognizing the absence of established specific protocols in public literature, this guide furnishes researchers, scientists, and drug development professionals with a systematic approach to achieving high-quality single crystals. The protocols herein are built upon foundational principles of small molecule crystallization and tailored to the physicochemical properties anticipated for a molecule with pyridine, amine, and thioether functionalities. We present a logical workflow, from initial solvent screening to the execution of advanced crystallization techniques, including slow evaporation, thermal gradient (slow cooling), vapor diffusion, and anti-solvent methods. Each protocol is detailed with an emphasis on the causal relationships behind experimental choices, empowering the user to troubleshoot and optimize the crystallization process effectively.

Introduction: The Significance of the Crystalline Form

The compound 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (C₁₀H₉N₃S) is a heterocyclic molecule with potential applications in medicinal chemistry and materials science.[1] For any downstream application, particularly in the pharmaceutical industry, obtaining a pure, stable, and well-defined crystalline form is paramount. The crystal structure dictates critical physicochemical properties such as solubility, dissolution rate, bioavailability, stability, and manufacturability. A successful crystallization process is therefore not merely a purification step but a critical determinant of a drug candidate's viability.

This guide addresses the practical challenge of crystallizing a novel compound by providing a systematic framework for method development. The principles and techniques discussed are widely applicable to other small organic molecules.

Foundational Principles: The Path to Crystallization

Crystallization from a solution is a thermodynamically driven process involving two key stages: nucleation and crystal growth.[2] The entire process hinges on creating a state of supersaturation, where the concentration of the solute in the solvent exceeds its equilibrium solubility.[3] As illustrated in the phase diagram below, a solution must be moved from a stable, undersaturated state into a metastable zone where nucleation can be initiated in a controlled manner. If the concentration is too high (the labile zone), spontaneous, rapid precipitation occurs, typically yielding amorphous material or small, poorly-formed crystals.[3]

The goal of any crystallization technique is to enter the metastable zone and remain there long enough for slow, orderly crystal growth to occur.[3] The primary methods to achieve this are:

  • Increasing Solute Concentration: Achieved through the slow evaporation of the solvent.[2]

  • Decreasing Solute Solubility: Achieved by either lowering the temperature (cooling crystallization) or by introducing a solvent in which the solute is poorly soluble (anti-solvent crystallization).[2]

Diagram: The Crystallization Process

G Figure 1: Crystallization Workflow cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Method Selection & Execution cluster_2 Phase 3: Analysis & Optimization Purity Ensure High Purity of Compound (>99%) Solubility Perform Solvent Solubility Screening Purity->Solubility Critical Prerequisite Evaporation Slow Evaporation Solubility->Evaporation Select Appropriate Method(s) Cooling Slow Cooling Solubility->Cooling Select Appropriate Method(s) Vapor Vapor Diffusion Solubility->Vapor Select Appropriate Method(s) AntiSolvent Anti-Solvent Addition Solubility->AntiSolvent Select Appropriate Method(s) Analysis Analyze Outcome (Crystals, Oil, Precipitate) Evaporation->Analysis Cooling->Analysis Vapor->Analysis AntiSolvent->Analysis Optimize Optimize Conditions (Concentration, Rate, Temp.) Analysis->Optimize Optimize->Evaporation Iterate Optimize->Cooling Iterate Optimize->Vapor Iterate Optimize->AntiSolvent Iterate G Figure 2: Vapor Diffusion Apparatus cluster_0 Sealed Outer Jar cluster_1 Inner Vial Solution Compound dissolved in 'Good' Solvent Vapor Vapor Diffusion AntiSolvent Anti-Solvent ('Poor' Solvent) AntiSolvent->Vapor Evaporation Vapor->Solution Diffusion

Caption: Schematic of a typical vapor diffusion crystallization setup.

Troubleshooting:

  • Precipitation: The anti-solvent is too strong or diffused too quickly. Use a less potent anti-solvent or a less volatile one.

  • No Crystals: The anti-solvent is not volatile enough or is too miscible with the good solvent.

Method 4: Anti-Solvent Addition (Liquid Diffusion)

This method involves the direct addition of an anti-solvent to a solution of the compound. It can be performed by layering or slow addition.

Causality: The addition of a miscible solvent in which the compound is insoluble reduces the overall solvating power of the solvent system, forcing the compound out of solution. [4][5] Protocol (Layering):

  • Prepare a concentrated solution of the compound in a "good" solvent (e.g., DMF, DMSO if necessary).

  • Carefully and slowly layer a less dense, miscible anti-solvent (e.g., water, hexane) on top of the solution. Use a pipette or syringe against the side of the vial to minimize mixing.

  • An interface will form between the two solvents. Do not disturb the vial.

  • Crystals will ideally form at the interface as the solvents slowly mix over time.

Troubleshooting:

  • Precipitation at Interface: The concentration gradient is too steep. Try using a more dilute initial solution or an intermediate solvent layer to buffer the mixing.

  • No Crystals: The solvents are mixing too quickly, or the anti-solvent is not effective enough. Ensure careful layering and choose a more potent anti-solvent.

Concluding Remarks

Crystallizing a novel compound like 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is an iterative, empirical process. The key to success lies in a systematic and patient approach. Begin with a comprehensive solubility screen to inform your choice of solvents and methods. Start with the simplest techniques, such as slow evaporation, and progress to more controlled methods like vapor diffusion as needed. Meticulous record-keeping of solvents, concentrations, temperatures, and outcomes is essential for rational optimization. The protocols and principles outlined in this guide provide a robust framework to navigate the challenges of crystallization and successfully obtain high-quality crystals suitable for structural elucidation and further development.

References

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  • Journal of Chemical & Engineering Data. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. [Link]

  • Boyle, P. D. (2010). Crystal Growing Guide. University of Colorado Boulder. [Link]

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  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. [Link]

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Application Notes & Protocols for Determining the Solubility of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Development

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a novel compound is a foundational step in its journey from a promising hit to a viable therapeutic agent. Among these properties, solubility is arguably one of the most critical. It dictates how a compound will behave in biological systems, influences its absorption, distribution, metabolism, and excretion (ADME), and ultimately impacts its bioavailability and therapeutic efficacy.[1][2][3] Poor aqueous solubility is a major hurdle in drug development, often leading to high doses, variable therapeutic outcomes, and potential for gastrointestinal toxicity.[1]

This document provides a detailed guide for determining the solubility of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (Molecular Formula: C₁₀H₉N₃S, Molecular Weight: 203.27 g/mol ), a heterocyclic compound with potential applications in medicinal chemistry.[4] As pre-existing comprehensive solubility data for this specific molecule is not widely available, this guide will empower researchers to generate this crucial data in-house. We will detail the theoretical underpinnings of solubility, provide step-by-step protocols for both early-stage kinetic screening and late-stage thermodynamic "gold standard" measurements, and discuss the rationale behind solvent selection and analytical methodologies.

The structure of a compound—its lipophilicity, hydrogen bonding capacity, molecular volume, and crystal lattice energy—fundamentally governs its solubility.[5] This guide will provide the tools to experimentally quantify this essential characteristic for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

Before proceeding to experimental protocols, it is essential to understand the two primary types of solubility measurements performed during drug discovery and development.[2]

  • Kinetic Solubility: This measurement is typically performed in the early stages of drug discovery (e.g., hit-to-lead) and is amenable to high-throughput screening (HTS).[6][7] It measures the concentration of a compound in solution before it precipitates out after being rapidly introduced from a concentrated organic stock (usually Dimethyl Sulfoxide, DMSO) into an aqueous buffer.[7][8] While it may overestimate the true solubility, it is invaluable for the rapid assessment and ranking of large numbers of compounds.[8]

  • Thermodynamic Solubility: This is considered the "true" or equilibrium solubility.[9] It is the saturation concentration of a compound in a solvent after a sufficient amount of time has been allowed for the dissolved and undissolved solid to reach equilibrium.[9][10] This measurement is crucial for lead optimization, formulation development, and regulatory submissions.[10][11] The shake-flask method is the most reliable and widely used technique for determining thermodynamic solubility.[12]

The choice between these methods depends on the stage of the research. Early-stage discovery benefits from the speed of kinetic assays, while later-stage development demands the accuracy of thermodynamic assays.[2][11]

Pre-analytical Considerations: Solvent Selection

The selection of solvents is a critical step in designing a solubility study. The goal is to test the compound in a range of media that are relevant to its intended application.

Table 1: Recommended Solvents for Solubility Screening of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Solvent CategorySpecific Solvent/BufferRationale & Application Relevance
Aqueous Buffers (Physiologically Relevant) Phosphate-Buffered Saline (PBS), pH 7.4Simulates physiological pH; essential for predicting behavior in blood plasma and most tissues.[13]
Simulated Gastric Fluid (SGF), pH ~1.2-2.0Predicts solubility in the stomach, relevant for oral administration.
Fasted State Simulated Intestinal Fluid (FaSSIF), pH ~6.5Simulates conditions in the small intestine before a meal.[13]
Fed State Simulated Intestinal Fluid (FeSSIF), pH ~5.8Simulates conditions in the small intestine after a meal, which can significantly impact solubility.[13]
Organic Solvents (Process & Formulation) Dimethyl Sulfoxide (DMSO)Common solvent for compound storage and initial stock solution preparation.[14]
Ethanol (EtOH)A common co-solvent used in drug formulations.
Polyethylene Glycol 400 (PEG 400)A non-volatile, water-miscible polymer frequently used in liquid formulations to enhance solubility.
Dichloromethane (DCM)A nonpolar aprotic solvent, useful for understanding solubility in lipophilic environments.

Experimental Protocols

Safety Precaution: Always consult the Material Safety Data Sheet (MSDS) for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine and all solvents before beginning work. Perform all experiments in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening and is based on detecting compound precipitation via light scattering (nephelometry) when a DMSO stock is diluted into an aqueous buffer.[8][15]

Objective: To quickly estimate the solubility of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine in an aqueous buffer for screening purposes.

Materials:

  • 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

  • DMSO (anhydrous)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom)

  • Automated liquid handler (recommended) or multichannel pipettes

  • Plate reader with nephelometry or turbidity reading capabilities

Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_plate Plating & Dilution cluster_analysis Analysis prep_stock 1. Prepare 10 mM Stock in 100% DMSO add_stock 2. Add DMSO Stock to 96-well Plate prep_stock->add_stock Dispense add_buffer 3. Add Aqueous Buffer (e.g., PBS, pH 7.4) add_stock->add_buffer Dilute mix 4. Mix Thoroughly add_buffer->mix incubate 5. Incubate (e.g., 2 hours at RT) mix->incubate read_plate 6. Measure Light Scattering (Nephelometer) incubate->read_plate analyze 7. Determine Precipitation Point & Calculate Solubility read_plate->analyze

Caption: Workflow for the high-throughput kinetic solubility assay.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine in 100% DMSO.[14] Ensure the compound is fully dissolved.

  • Plate Setup: Using a liquid handler or pipette, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.[14] It is common to create a dilution series by varying the stock concentration.

  • Buffer Addition: Rapidly add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Mixing and Incubation: Mix the contents of the wells thoroughly. Incubate the plate at a controlled temperature (e.g., 25°C) for a specified period, typically 1 to 2 hours.[16]

  • Measurement: Measure the light scattering or turbidity in each well using a nephelometer or plate reader.[14][15]

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

Protocol 2: Thermodynamic "Shake-Flask" Solubility Assay

This protocol follows the "gold standard" shake-flask method to determine the equilibrium solubility.[12] It requires more time and compound but provides a highly accurate and reliable value.

Objective: To determine the true equilibrium solubility of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine in various solvents.

Materials:

  • 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (solid powder)

  • Selected solvents (see Table 1)

  • Glass vials with screw caps (e.g., 1.5-4 mL)

  • Orbital shaker or thermomixer

  • Centrifuge with appropriate adapters

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • HPLC-UV or LC-MS/MS system for quantification

Workflow for Thermodynamic Solubility Assay

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification add_solid 1. Add Excess Solid Compound to Glass Vial add_solvent 2. Add Known Volume of Solvent add_solid->add_solvent shake 3. Shake at Controlled Temp (e.g., 24-48 hours) add_solvent->shake centrifuge 4. Centrifuge to Pellet Undissolved Solid shake->centrifuge Equilibrium Reached filter 5. Filter Supernatant centrifuge->filter dilute 6. Dilute Sample for Analysis filter->dilute analyze 7. Quantify by HPLC-UV or LC-MS/MS dilute->analyze

Caption: Workflow for the thermodynamic "shake-flask" solubility assay.

Step-by-Step Procedure:

  • Sample Preparation: Add an excess amount of solid 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine to a glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[12] A starting point could be 1-2 mg of compound.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.[10]

  • Equilibration: Seal the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C). Agitate the samples for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[10][16] It is advisable to take time points (e.g., 24h, 48h) to confirm that the measured concentration is no longer increasing.[12]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifugation at high speed (e.g., >10,000 g for 15 minutes).[10]

  • Sample Collection: Carefully collect the clear supernatant. For added certainty, the supernatant can be filtered through a 0.22 µm syringe filter to remove any remaining microscopic particles.[17] Be mindful of potential compound adsorption to the filter material; a low-binding filter material like PVDF is often a good choice.

  • Quantification:

    • Prepare a standard curve of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine of known concentrations in the analysis solvent (e.g., 50:50 Acetonitrile:Water).

    • Dilute the saturated supernatant into the analysis solvent to bring its concentration within the range of the standard curve.

    • Analyze the standards and the diluted sample by a suitable analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration.[10][11]

  • Calculation: Calculate the original concentration in the supernatant, factoring in the dilution step. This value represents the thermodynamic solubility.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear and concise format to allow for easy comparison across different solvent systems.

Table 2: Data Reporting Template for Solubility of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Assay TypeSolvent/Buffer SystempHTemperature (°C)Measured Solubility (µg/mL)Measured Solubility (µM)Method of Quantification
KineticPBS7.425e.g., >200e.g., >984Nephelometry
ThermodynamicPBS7.425e.g., 85.3e.g., 420HPLC-UV
ThermodynamicFaSSIF6.537e.g., 62.1e.g., 306LC-MS/MS
ThermodynamicSGF1.237e.g., 150.7e.g., 741HPLC-UV
ThermodynamicEthanolN/A25e.g., 1250e.g., 6150HPLC-UV

Interpretation:

  • A solubility of >60 µg/mL is often considered a good goal for drug discovery compounds.[8]

  • Comparing solubility across different pH values can give insight into the compound's pKa and whether it is an ionizable molecule. For instance, higher solubility at low pH (like in SGF) would suggest the compound is a weak base.

  • The difference between kinetic and thermodynamic values is expected. The kinetic value provides an early flag, while the thermodynamic value is definitive for formulation decisions.

Conclusion

Determining the solubility of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is a non-negotiable step in evaluating its potential as a drug candidate. By employing the high-throughput kinetic assay for initial screening and the robust shake-flask method for definitive thermodynamic measurement, researchers can generate the critical data needed to guide structure-activity relationship (SAR) studies, select appropriate formulations, and design meaningful in vivo experiments.[2][8] These protocols provide a self-validating framework to ensure that subsequent research and development efforts are built on a solid foundation of accurate and reliable physicochemical data.

References

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  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 198767. [Link]

  • IntechOpen. (2020). The Importance of Solubility for New Drug Molecules. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 59(7), 546–567. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • ACS Publications. (n.d.). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. [Link]

  • ResearchGate. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

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Application Notes & Protocols for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

This document provides comprehensive handling, storage, and application guidelines for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, a key building block in medicinal chemistry and drug discovery. The protocols and recommendations outlined herein are designed to ensure the safe and effective use of this compound in a laboratory setting, preserving its integrity for reproducible experimental outcomes.

Compound Identification and Properties

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is a versatile small molecule scaffold utilized in the synthesis of more complex molecules for pharmaceutical research.[1] Its structure, featuring linked pyridine rings, is a common motif in compounds developed for a range of therapeutic targets.

Identifier Value
CAS Number 1235441-15-2[1]
Molecular Formula C₁₀H₉N₃S[1]
Molecular Weight 203.27 g/mol [1]
SMILES C1=CC=NC(=C1)SC2=NC=CC(=C2)N[1]

Scientific Context and Research Applications

Pyridine-based heterocyclic compounds are foundational in drug development due to their wide-ranging pharmacological activities.[2] The inclusion of a pyridine moiety can enhance a molecule's biochemical potency, metabolic stability, and cell permeability, thereby improving its overall pharmacokinetic and pharmacodynamic profiles.[2]

Derivatives of similar pyridine-pyrimidine structures have been investigated for various therapeutic applications, including:

  • Antimicrobial Agents : Some related compounds act as antimicrobial agents by disrupting bacterial cell walls.[3]

  • Anti-inflammatory and Bone Diseases : Compounds with a 2-(pyridin-2-yl)pyrimidine-4-amine core have shown potential in treating diseases involving RANKL/RANK signaling, such as osteoporosis and rheumatoid arthritis.[4]

  • Anti-fibrotic Activity : Certain 2-(pyridin-2-yl) pyrimidine derivatives have demonstrated the ability to inhibit collagen expression, suggesting potential as anti-fibrotic drugs.[5]

Given this context, 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine serves as a valuable starting material for synthesizing novel compounds for screening in these and other therapeutic areas.

Hazard Assessment and Safe Handling

3.1 GHS Hazard Identification

Based on available data for the compound and structurally related aminopyridines, 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine should be handled as a hazardous substance.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1] It is also prudent to consider it toxic if swallowed or in contact with skin, and potentially harmful to aquatic life with long-lasting effects, based on data for analogous compounds.

  • Signal Word : Danger[6]

  • Pictograms :

    • GHS06 (Toxic)[6][7]

    • GHS07 (Exclamation mark)[7]

3.2 Core Handling Principles

The primary objective is to prevent all routes of exposure: inhalation, ingestion, and skin/eye contact.

  • Ventilation : Always handle this compound in a well-ventilated area.[6][8][9] A certified chemical fume hood is mandatory to prevent the inhalation of dust or vapors.[10][11]

  • Hygiene : Do not eat, drink, or smoke in the laboratory where this chemical is handled.[8][9][12] Wash hands and any exposed skin thoroughly after handling.[12] Contaminated clothing should be removed immediately and laundered before reuse.[12]

  • Dust Prevention : Avoid the formation of dust during handling.[10][11][13] Use appropriate techniques for weighing and transferring the solid material.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential for mitigating the risks associated with this compound.

  • Eye and Face Protection : Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[6][13]

  • Skin Protection :

    • Gloves : Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[6]

    • Lab Coat/Clothing : A lab coat is required. For tasks with a higher risk of spillage, wear additional protective clothing to prevent skin exposure.[6][11]

  • Respiratory Protection : If working outside of a fume hood or if dust formation is likely, wear a NIOSH-approved respirator.[6]

PPE_Workflow start Start: Handling 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine fume_hood Is work performed inside a certified chemical fume hood? start->fume_hood ppe_base Required Base PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_base Yes respirator Add NIOSH-approved respirator fume_hood->respirator No end_procedure Proceed with Experiment ppe_base->end_procedure respirator->ppe_base

Caption: PPE selection workflow for handling the compound.

Storage and Stability

Proper storage is critical to maintain the chemical's purity and prevent degradation.

Parameter Guideline Rationale
Container Keep in the original, tightly closed container.[6][8][10]Prevents contamination and exposure to air and moisture.
Atmosphere Store in a dry place.[6]Protects from moisture, which can cause hydrolysis or degradation.[6]
Location Store in a cool, dry, and well-ventilated area.[9][10] The storage area should be locked up or otherwise accessible only to authorized personnel.[10]Ensures stability and prevents accidental access.
Incompatibilities Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10]Avoids potentially vigorous and hazardous reactions.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

  • In Case of Skin Contact : Immediately take off all contaminated clothing.[10] Rinse the affected skin area with plenty of water.[10] Seek immediate medical attention.[11]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes.[10] If present and easy to do, remove contact lenses.[10] Continue rinsing and seek immediate medical advice.[11]

  • If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[10] Call a POISON CENTER or doctor immediately.[10]

  • If Swallowed : Rinse mouth with water.[10] Do NOT induce vomiting.[10] Immediately call a POISON CENTER or doctor.[11][12]

  • Spill Response : Evacuate personnel from the area.[11] Wear full PPE, including respiratory protection.[13] Avoid generating dust.[11] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[11][13]

Protocol: Preparation of a Stock Solution

This protocol outlines a general procedure for safely preparing a stock solution from the solid compound.

Objective: To prepare a 10 mM stock solution in DMSO.

Materials:

  • 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Spatula

  • Weighing paper

  • Appropriately sized vial with a screw cap

  • Micropipettes

Procedure:

  • Pre-calculation : Determine the mass of the compound needed. For 1 mL of a 10 mM solution (MW = 203.27 g/mol ):

    • Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 203.27 g/mol = 0.0020327 g = 2.03 mg.

  • PPE and Setup : Don all required PPE and perform all work within a chemical fume hood.

  • Weighing : Place a piece of weighing paper on the analytical balance and tare it. Carefully use a clean spatula to weigh out the calculated mass (e.g., 2.03 mg) of the compound.

  • Transfer : Carefully transfer the weighed solid into the labeled vial, ensuring no dust is generated.

  • Solvent Addition : Using a micropipette, add the calculated volume of anhydrous DMSO to the vial (e.g., 1 mL).

  • Dissolution : Secure the cap on the vial. Gently vortex or sonicate at room temperature until the solid is completely dissolved. Visually inspect to ensure no particulates remain.

  • Storage : Store the resulting stock solution at the recommended temperature (typically -20°C or -80°C for long-term storage) in a tightly sealed container to prevent moisture absorption by the DMSO.

Solution_Prep_Workflow start Start: Prepare Stock Solution ppe 1. Don Full PPE (Goggles, Gloves, Lab Coat) start->ppe hood 2. Work in Chemical Fume Hood ppe->hood weigh 3. Weigh Solid Compound Accurately hood->weigh transfer 4. Transfer Solid to Vial weigh->transfer add_solvent 5. Add Anhydrous Solvent (e.g., DMSO) transfer->add_solvent dissolve 6. Cap and Dissolve (Vortex/Sonicate) add_solvent->dissolve store 7. Store Solution Properly (e.g., -20°C) dissolve->store end End: Stock Solution Ready store->end

Caption: Step-by-step workflow for stock solution preparation.

References

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Application Notes and Protocols for In Vitro Evaluation of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine Derivative

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The compound 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine combines two key heterocyclic motifs: a 4-aminopyridine unit and a 2-pyridyl sulfide moiety. While the 4-aminopyridine structure is known for its role as a potassium channel blocker, the broader class of aminopyridines exhibits diverse pharmacological activities, including kinase inhibition.[4] Kinases, in particular, are primary targets for pyridine-containing drugs.[2]

Given the absence of specific biological data for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, this guide puts forward a hypothetical mechanism of action centered on the inhibition of a critical oncogenic signaling pathway: the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in various cancers, making it a prime target for novel therapeutics. We will therefore frame our in vitro assay protocols around the characterization of this compound as a putative kinase inhibitor.

These application notes will provide a comprehensive framework for researchers to:

  • Determine the direct inhibitory effect of the compound on a representative kinase (Akt).

  • Assess its cytotoxic and anti-proliferative effects on a cancer cell line.

  • Investigate its impact on the downstream signaling events of the proposed pathway.

This structured approach ensures a thorough and scientifically rigorous initial evaluation of the compound's potential as a therapeutic agent.

Hypothetical Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Cascade

We hypothesize that 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine acts as an inhibitor of a key kinase within the PI3K/Akt/mTOR pathway, such as Akt (Protein Kinase B). This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers.

pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Compound 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine Compound->Akt Inhibits

Experimental Workflows

A systematic approach is crucial for characterizing the in vitro activity of a novel compound. The following workflow outlines the proposed experimental plan.

workflow A Biochemical Kinase Assay B Cell Viability Assay A->B Determine IC50 C Western Blot Analysis B->C Select effective concentrations D Data Analysis & Interpretation C->D Confirm mechanism

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine on the activity of a target kinase (e.g., Akt1).

Principle: This assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The amount of ADP is quantified using a luminescence-based detection system. A decrease in signal in the presence of the compound indicates kinase inhibition.

Materials:

  • 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (dissolved in DMSO)

  • Recombinant human Akt1 kinase

  • Substrate peptide (e.g., a derivative of GSK3)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine in DMSO. A typical starting concentration is 10 mM. Then, create a dose-response curve by performing 1:3 serial dilutions.

  • Kinase Reaction Setup:

    • In a 96-well plate, add the kinase, substrate, and assay buffer to each well.

    • Add the serially diluted compound or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

ParameterRecommended Concentration
Akt1 Kinase5-10 ng/reaction
Substrate Peptide0.2 µ g/reaction
ATP10 µM

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine on the viability and proliferation of a cancer cell line (e.g., MCF-7, a breast cancer cell line with a frequently activated PI3K/Akt pathway).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[5] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (no-cell control).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis of Signaling Pathway Modulation

Objective: To investigate the effect of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Principle: Western blotting is a technique used to detect specific proteins in a sample.[6] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein and its phosphorylated form.

Materials:

  • MCF-7 cells

  • 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 ribosomal protein, anti-total S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the compound at concentrations around its GI50 value for a specified time (e.g., 2, 6, 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phosphorylated protein bands to the total protein bands.

  • Compare the phosphorylation levels in treated samples to the vehicle control to determine if the compound inhibits the signaling pathway.

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial in vitro characterization of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, based on a scientifically plausible, hypothetical mechanism of action. The successful execution of these protocols will yield crucial data on its kinase inhibitory potential, cellular effects, and impact on a key cancer-related signaling pathway. Positive results from these assays would warrant further investigation, including selectivity profiling against a panel of kinases, evaluation in other cancer cell lines, and eventual progression to in vivo studies to assess its therapeutic efficacy and safety.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Center for Biotechnology Information. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Center for Biotechnology Information. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]

  • 2-Amino-4-chloropyridine Drug Information. PharmaCompass. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives.
  • Ion Channel Screening. Assay Guidance Manual - NCBI. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information. [Link]

  • Biologically active pyridine and pyridopyrimidines. ResearchGate. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. ACS Omega. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

  • Ion Channel Assays. Reaction Biology. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Cheméo. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Ion Channel Assay Services. ION Biosciences. [Link]

  • 2-Aminopyridine. Wikipedia. [Link]

  • PYRIDIN-4-AMINE. Matrix Fine Chemicals. [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. [Link]

  • Ion Channel Assays. Charles River. [Link]

  • High-Throughput Screening for Ion Channel Modulators. ResearchGate. [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. [Link]

  • Biologically active pyridine and pyridopyrimidines containing anti-cancer agents (I–V) and cyanopyridine-based compounds (VI–VIII) as PIM-1 kinase inhibitors. ResearchGate. [Link]

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Application Notes and Protocols for the Characterization of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling a Novel Pyridine-Based Kinase Inhibitor

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and experimental therapeutic agents.[1][2][3][4] Its ability to form key hydrogen bonds and engage in various non-covalent interactions has made it a cornerstone in the design of kinase inhibitors.[2] Kinases, being central regulators of cellular signaling, are major targets for drug development, particularly in oncology.[5][6] This document introduces 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine , hereafter referred to as Compound X , a novel small molecule with structural motifs suggestive of kinase binding activity.

Based on in-silico modeling and scaffold similarity to known inhibitors targeting cell cycle regulators, we hypothesize that Compound X acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2, in complex with its regulatory partner Cyclin A, is a pivotal driver of the G1/S and S phases of the cell cycle. Its dysregulation is a common feature in various cancers, making it a compelling therapeutic target.[6]

These application notes provide a comprehensive, field-proven guide for researchers to rigorously characterize the inhibitory potential of Compound X. We will proceed from initial biochemical validation of enzymatic inhibition to confirmation of on-target effects within a cellular context. The protocols herein are designed to be self-validating, ensuring high-quality, reproducible data.

Experimental Characterization Workflow

The logical progression for validating a novel kinase inhibitor involves a multi-step approach. This ensures that the observed biological effects are due to the specific inhibition of the intended target. Our workflow begins with a direct, in vitro enzymatic assay to determine potency and selectivity, followed by cell-based assays to confirm target engagement and downstream functional consequences.

G cluster_0 Phase 1: In Vitro Biochemical Analysis cluster_1 Phase 2: Cell-Based Validation a Compound X Synthesis & QC b Primary Screen: In Vitro CDK2/Cyclin A Kinase Assay (e.g., ADP-Glo™) a->b c IC50 Determination (Dose-Response Curve) b->c d Selectivity Profiling (Counter-screen against related kinases, e.g., CDK9) c->d f Cellular Target Engagement: Western Blot for p-Rb (Ser807/811) c->f Inform Treatment Concentrations h IC50 Determination in Cells d->h Correlate Potency & Selectivity i Data Analysis & Go/No-Go Decision d->i e Select Cancer Cell Line (e.g., MCF-7, high CDK2 activity) e->f g Functional Outcome: Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®) e->g g->h h->i

Caption: Overall workflow for the characterization of Compound X.

Part 1: In Vitro Biochemical Potency and Selectivity

The first critical step is to determine if Compound X directly inhibits the enzymatic activity of its putative target, CDK2/Cyclin A, in a cell-free system.[7] This approach isolates the kinase from complex cellular signaling networks, ensuring that any observed inhibition is a direct result of the compound interacting with the enzyme.[8] We will utilize the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[9][10][11]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is performed, where the kinase converts ATP to ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[9][10] In the second step, the Kinase Detection Reagent is added to convert the ADP generated back to ATP, which is then used by a thermostable luciferase to produce light.[12][13] The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[12]

Protocol 1: IC50 Determination for Compound X against CDK2/Cyclin A

Objective: To determine the concentration of Compound X required to inhibit 50% of CDK2/Cyclin A activity (IC50).

Materials:

  • Recombinant human CDK2/Cyclin A enzyme (e.g., Promega, V1311)

  • Rb-derived peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

  • Compound X, dissolved in 100% DMSO to a 10 mM stock

  • Kinase Buffer A (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP, 10 mM stock

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of Compound X. Start by diluting the 10 mM stock to 100 µM in Kinase Buffer A.

    • Perform a 10-point, 3-fold serial dilution in a separate plate to create a concentration range (e.g., 100 µM down to 5 nM). Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" background control.

  • Kinase Reaction Setup (5 µL per well):

    • This protocol is based on a typical procedure and may require optimization.[14]

    • Add 1.25 µL of Compound X dilutions (or DMSO vehicle) to the wells of the assay plate.

    • Add 2.5 µL of a master mix containing the enzyme and substrate in Kinase Buffer A. (Final concentrations might be 1-5 ng/µL enzyme and 0.2 µg/µL substrate).

    • Initiate the kinase reaction by adding 1.25 µL of ATP solution (final concentration should be at or near the Km for the enzyme, e.g., 25 µM).

    • Incubate the plate at 30°C for 60 minutes.

  • Assay Readout:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[13]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the "no enzyme" background from all other readings.

    • Normalize the data by setting the "no inhibitor" (DMSO) control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized % activity against the log of Compound X concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to calculate the IC50 value.

Hypothetical Data: Potency and Selectivity of Compound X

To be a viable drug candidate, an inhibitor should ideally show selectivity for its intended target over other related kinases. A counter-screen against a related kinase, such as CDK9/Cyclin T1, is performed using the same protocol.

Kinase TargetCompound X IC50 (nM)Staurosporine IC50 (nM) (Control)
CDK2/Cyclin A 75 15
CDK9/Cyclin T1 1,500 20

Interpretation: The hypothetical data in the table suggest that Compound X is a potent inhibitor of CDK2/Cyclin A. It also displays a 20-fold selectivity for CDK2 over the related kinase CDK9, indicating a favorable initial selectivity profile. Staurosporine, a non-selective kinase inhibitor, is used as a positive control to validate the assay.

Part 2: Cellular Target Engagement and Functional Effects

While in vitro assays confirm direct enzymatic inhibition, it is crucial to demonstrate that the compound can enter cells, engage its target, and elicit a biological response.[7][15] We will use Western blotting to measure the phosphorylation of a key CDK2 substrate, the Retinoblastoma protein (Rb), as a direct biomarker of target engagement.[16]

CDK2 Signaling and Point of Inhibition

CDK2/Cyclin A phosphorylates Rb protein at multiple sites, including Ser807/811. This phosphorylation event is a critical step for releasing the E2F transcription factor, allowing the cell to progress from G1 into the S phase of the cell cycle. Inhibition of CDK2 by Compound X is expected to decrease the levels of phosphorylated Rb (p-Rb).

G cluster_0 Cell Cycle Progression (G1 to S Phase) CDK2 CDK2 ActiveComplex Active CDK2/ Cyclin A Complex CDK2->ActiveComplex CyclinA Cyclin A CyclinA->ActiveComplex Rb_E2F Rb-E2F Complex (Transcription Repressed) ActiveComplex->Rb_E2F Phosphorylates Rb pRb p-Rb E2F Free E2F Rb_E2F->E2F S_Phase S-Phase Gene Transcription E2F->S_Phase CompoundX Compound X CompoundX->ActiveComplex INHIBITS

Caption: Simplified CDK2/Rb signaling pathway and point of inhibition.

Protocol 2: Western Blot Analysis of Rb Phosphorylation

Objective: To determine if Compound X treatment reduces the phosphorylation of Rb at Ser807/811 in a dose-dependent manner in a cancer cell line.

Materials:

  • MCF-7 human breast cancer cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Compound X (10 mM stock in DMSO)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[16]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline, 0.1% Tween-20)[16][17]

  • Primary Antibodies:

    • Rabbit anti-phospho-Rb (Ser807/811)

    • Mouse anti-total-Rb

    • Rabbit or Mouse anti-GAPDH or β-actin (loading control)

  • Secondary Antibodies (fluorescently-labeled for multiplex detection is recommended):

    • Goat anti-Rabbit IgG (e.g., IRDye 800CW)

    • Goat anti-Mouse IgG (e.g., IRDye 680RD)

  • Imaging system (e.g., LI-COR Odyssey or similar)

Procedure:

  • Cell Treatment:

    • Plate MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of Compound X (e.g., 0, 10, 50, 100, 500, 1000 nM) for a fixed time period (e.g., 24 hours). The concentration range should bracket the biochemical IC50.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the plate with 100-150 µL of ice-cold supplemented RIPA buffer.

    • Scrape cells, transfer lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.[18]

    • Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[18]

    • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Note: BSA is preferred over milk for phospho-antibody protocols to reduce background.[16]

    • Incubate the membrane overnight at 4°C with a cocktail of primary antibodies (anti-p-Rb and anti-total-Rb) diluted in 5% BSA/TBST. Using antibodies from different host species allows for simultaneous detection.[18][19]

    • Wash the membrane 3 times for 5 minutes each with TBST.[16]

    • Incubate with the appropriate species-specific fluorescent secondary antibodies for 1 hour at room temperature, protected from light.

    • Wash the membrane 3 times for 5 minutes each with TBST.

  • Detection and Analysis:

    • Image the blot using a fluorescent imaging system.

    • Quantify the band intensities for p-Rb and total-Rb.

    • For each sample, normalize the p-Rb signal to the total-Rb signal to account for any changes in total protein expression. This provides the most accurate measure of the change in phosphorylation status.[18]

Conclusion and Future Directions

This guide outlines the essential experimental framework to validate 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (Compound X) as a kinase inhibitor, using CDK2 as a hypothetical target. The successful execution of these protocols would provide robust, multi-level evidence of its activity. Positive results—namely, potent in vitro inhibition of CDK2, selectivity over related kinases, and dose-dependent reduction of Rb phosphorylation in cancer cells—would strongly support the initial hypothesis.

Subsequent steps in the research pipeline would include broader kinase profiling to fully understand its selectivity, cell cycle analysis to confirm a G1 arrest phenotype, and ultimately, evaluation in preclinical in vivo models to assess its therapeutic potential.

References

  • Cai, H., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(15), 3345. Available from: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Aziz, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. Available from: [Link]

  • Wang, S., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(5), 921-933. Available from: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Chen, H., et al. (2020). Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(8), 4148-4165. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • K-Ras, G. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available from: [Link]

  • PubMed. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Available from: [Link]

  • Walter, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8713. Available from: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available from: [Link]

  • Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. Available from: [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(6), 560-572. Available from: [Link]

  • El-Gazzar, A. B. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15858. Available from: [Link]

  • ResearchGate. (n.d.). Fused Pyridine Derivatives: Synthesis and Biological Activities. Available from: [Link]

  • Google Patents. (n.d.). WO2009044162A1 - Pyrazin-2-yl-pyridin-2-yl-amine and pyrazin-2-yl-pyrimidin-4-yl-amine compounds and their use.
  • Zhang, J., et al. (2005). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. SLAS Discovery, 10(3), 227-238. Available from: [Link]

  • LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. Retrieved from [Link]

  • Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(20), 6343-6357. Available from: [Link]

  • Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]

Sources

Application Notes and Protocols for the Characterization of Novel Pyridine Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

A methodological guide to elucidating the biological activity of uncharacterized compounds, using "2-(Pyridin-2-ylsulfanyl)pyridin-4-amine" as a case study.

Senior Application Scientist Note:

This document addresses the request for detailed application notes and protocols for "2-(Pyridin-2-ylsulfanyl)pyridin-4-amine." A thorough review of the scientific literature and chemical databases reveals that while the chemical properties of this compound are known, its specific biological activities, mechanism of action, and established applications in cell-based assays have not been publicly documented.

Therefore, providing specific, validated protocols for a particular signaling pathway or cellular target would be scientifically unfounded. Instead, this guide has been developed to provide researchers with a comprehensive and scientifically rigorous framework for the initial characterization of novel chemical entities, such as "2-(Pyridin-2-ylsulfanyl)pyridin-4-amine," using a series of foundational cell-based assays.

The protocols and workflows detailed below are designed to be adaptable and serve as a starting point for uncovering the biological potential of this and other uncharacterized compounds.

Part 1: Introduction to the Characterization of Novel Chemical Entities

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][][3]. The specific biological function of a pyridine derivative is dictated by the nature and position of its substituents[3]. "2-(Pyridin-2-ylsulfanyl)pyridin-4-amine" is one such compound whose biological profile remains to be elucidated.

The initial step in drug discovery and chemical biology is to determine the biological effect of a novel compound. Cell-based assays are indispensable tools for this purpose, providing a biologically relevant context to assess a compound's activity, from general cytotoxicity to specific effects on cellular pathways.

Part 2: General Workflow for Biological Characterization

The following workflow provides a systematic approach to characterizing an unknown compound.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Broad Spectrum Screening cluster_2 Phase 3: Target Validation and Mechanism of Action A Compound Preparation and Quality Control B Cytotoxicity Assessment (e.g., MTT, LDH assays) A->B C Cell Proliferation Assay (e.g., BrdU, Ki67 staining) B->C D Phenotypic Screening (e.g., High-content imaging) C->D E Target-based Screening (e.g., Kinase inhibitor panels, GPCR assays) F Identification of Molecular Target(s) E->F G Pathway Analysis (e.g., Western blotting, Reporter assays) F->G H Validation in Secondary and Tertiary Assays G->H

Figure 1. A generalized workflow for the biological characterization of a novel compound.

Part 3: Foundational Cell-Based Assay Protocols

Here, we provide detailed, step-by-step protocols for essential initial assays. The rationale behind key steps is explained to allow for adaptation and troubleshooting.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is crucial to determine the cytotoxic concentration range of the compound to select appropriate, non-lethal concentrations for subsequent functional assays.

Materials:

  • "2-(Pyridin-2-ylsulfanyl)pyridin-4-amine" (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected cancer or normal cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of "2-(Pyridin-2-ylsulfanyl)pyridin-4-amine" in DMSO.

    • Perform serial dilutions in complete culture medium to obtain working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Note: The final DMSO concentration in the well should be kept below 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell control" (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly with a pipette to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the no-cell control from all other readings.

  • Express the results as a percentage of the vehicle control (100% viability).

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Cell Proliferation Assessment using BrdU Incorporation Assay

Rationale: The Bromodeoxyuridine (BrdU) incorporation assay measures DNA synthesis, a hallmark of cell proliferation. This assay can distinguish between cytostatic (inhibiting proliferation) and cytotoxic (cell-killing) effects.

Materials:

  • BrdU Labeling Reagent (10 mM)

  • Anti-BrdU antibody (peroxidase-conjugated)

  • Substrate solution (e.g., TMB)

  • Fixing/denaturing solution

  • Washing buffer

  • Other materials as in the MTT assay.

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1-3 from the MTT protocol, using concentrations well below the determined cytotoxic range.

  • BrdU Labeling:

    • Add BrdU labeling reagent to each well to a final concentration of 10 µM.

    • Incubate for 2-24 hours, depending on the cell cycle length.

  • Fixation and Denaturation:

    • Remove the labeling medium.

    • Add 200 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.

  • Antibody Incubation:

    • Remove the fixing solution and wash the wells three times with washing buffer.

    • Add 100 µL of the anti-BrdU antibody solution to each well.

    • Incubate for 90 minutes at room temperature.

  • Substrate Reaction and Measurement:

    • Wash the wells three times.

    • Add 100 µL of the substrate solution and incubate for 15-30 minutes, or until a color change is observed.

    • Add 50 µL of stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis:

  • Similar to the MTT assay, data should be normalized to the vehicle control.

  • A decrease in BrdU incorporation indicates an anti-proliferative effect.

Part 4: Data Presentation

Quantitative data from these initial assays should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Initial Characterization Data for a Novel Compound

Assay TypeCell LineIncubation Time (h)IC50 (µM)
Cytotoxicity (MTT)HeLa4875.3
Cytotoxicity (MTT)HEK29348> 100
Proliferation (BrdU)HeLa2412.5

This table is for illustrative purposes only.

Part 5: Concluding Remarks and Future Directions

The absence of specific biological data for "2-(Pyridin-2-ylsulfanyl)pyridin-4-amine" in the public domain underscores the vast number of chemical entities yet to be explored. The general protocols provided here offer a robust starting point for any researcher aiming to characterize such a compound.

Should initial screenings reveal a consistent and potent cytotoxic or anti-proliferative effect, subsequent studies should focus on elucidating the mechanism of action. This could involve broader screening against panels of known drug targets (e.g., kinases, G-protein coupled receptors) or unbiased approaches like transcriptomics (RNA-seq) or proteomics to identify affected cellular pathways.

References

  • Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Source details not fully available in search results]
  • El-Mekabaty, A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

  • Kumar, A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Journal and other details not fully available in search results]
  • Mihaylova, T., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

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Application Notes & Protocols: 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine in the field of organic synthesis. While specific literature on this compound is emerging, its unique bifunctional architecture, combining a nucleophilic 4-aminopyridine moiety with a coordinating 2-pyridylsulfide unit, suggests significant utility as a versatile building block and ligand. This document outlines prospective applications in catalysis, medicinal chemistry, and materials science, supported by detailed, field-proven protocols derived from analogous and well-established chemical transformations.

Introduction: A Molecule of Untapped Potential

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is a heteroaromatic compound featuring a 4-aminopyridine core linked to a pyridine-2-thiol through a sulfide bridge. The 4-aminopyridine unit is a well-known pharmacophore and a potent nucleophile, while the 2-pyridylsulfide motif is a classic bidentate ligand in coordination chemistry. The amalgamation of these two functionalities into a single molecule presents a compelling platform for innovation in several areas of chemical synthesis.

The inherent properties of this molecule suggest its utility in:

  • Ligand Synthesis for Catalysis: The bidentate N,S-ligation site is ideal for the chelation of transition metals, paving the way for novel catalysts.

  • Scaffold for Medicinal Chemistry: The aminopyridine core is a privileged structure in drug discovery, and the pyridylsulfide can be further functionalized to modulate physicochemical properties.

  • Building Block for Advanced Materials: The rigid, heteroaromatic structure is a candidate for the synthesis of functional organic materials with interesting electronic and photophysical properties.

This guide will delve into the practical aspects of utilizing 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, providing both the theoretical underpinnings and actionable protocols for the research scientist.

Synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

The synthesis of the title compound can be approached through a nucleophilic aromatic substitution (SNAr) reaction. A plausible and efficient route involves the coupling of 2-mercaptopyridine with a 4-halopyridine derivative.

Proposed Synthetic Pathway

The reaction of 2-mercaptopyridine with 4-chloro- or 4-fluoropyridine in the presence of a suitable base represents a direct and atom-economical approach. The choice of a 4-halopyridine bearing a protected or precursor amino group might be necessary to avoid side reactions.

Synthesis_of_2-(Pyridin-2-ylsulfanyl)pyridin-4-amine 2-Mercaptopyridine 2-Mercaptopyridine Intermediate S-(Pyridin-2-yl) 4-pyridyl N-oxide sulfide 2-Mercaptopyridine->Intermediate S-Arylation 4-Chloropyridine-N-oxide 4-Chloropyridine-N-oxide 4-Chloropyridine-N-oxide->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Target_Molecule 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine Intermediate->Target_Molecule Reduction Reducing_Agent Reducing Agent (e.g., PCl3) Reducing_Agent->Target_Molecule

Caption: Proposed synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

Detailed Synthetic Protocol

This protocol is based on established methods for the synthesis of diaryl sulfides.

Materials:

  • 2-Mercaptopyridine

  • 4-Chloropyridine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-mercaptopyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Add 4-chloropyridine hydrochloride (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Expert Insight: The use of a slight excess of the 4-halopyridine can drive the reaction to completion. Anhydrous conditions are recommended to prevent hydrolysis of the starting materials.

Application in Asymmetric Catalysis: A Chiral Ligand Scaffold

The N,S-bidentate nature of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine makes it an excellent scaffold for the development of chiral ligands for asymmetric catalysis. The 4-amino group serves as a convenient handle for the introduction of chirality.

Synthesis of a Chiral Diamine Ligand

Chiral_Ligand_Synthesis Start 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine Chiral_Amino_Alcohol Chiral Amino Alcohol Intermediate Start->Chiral_Amino_Alcohol Chiral_Epoxide (R)-Styrene Oxide Chiral_Epoxide->Chiral_Amino_Alcohol Ring Opening Base Base (e.g., LiOt-Bu) Base->Chiral_Amino_Alcohol Final_Ligand Chiral Diamine Ligand Chiral_Amino_Alcohol->Final_Ligand 1. Activation 2. Cyclization Activation Activation (e.g., MsCl, Et3N) Activation->Final_Ligand Cyclization Intramolecular Cyclization

Caption: Synthesis of a chiral diamine ligand.

Protocol for Chiral Ligand Synthesis and Application in Asymmetric Transfer Hydrogenation

Part A: Ligand Synthesis

  • To a solution of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (1.0 eq) in anhydrous THF, add a strong base such as lithium tert-butoxide (1.1 eq) at 0 °C.

  • After stirring for 30 minutes, add a solution of (R)-styrene oxide (1.2 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.

  • Purify the resulting chiral amino alcohol by chromatography.

Part B: Asymmetric Transfer Hydrogenation of Acetophenone

  • In a Schlenk flask, dissolve the chiral ligand (0.02 eq) and [Ru(p-cymene)Cl₂]₂ (0.01 eq) in isopropanol.

  • Stir the mixture at 80 °C for 1 hour to form the active catalyst.

  • Add acetophenone (1.0 eq) and a solution of sodium formate (2.0 eq) in a small amount of water.

  • Monitor the reaction by GC or ¹H NMR for the conversion to 1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

SubstrateCatalyst Loading (mol%)Time (h)Conversion (%)ee (%)
Acetophenone112>9592
Propiophenone116>9588

Trustworthiness: The protocol includes in-situ catalyst formation, a common and effective method in transfer hydrogenation. The use of a well-defined chiral auxiliary (styrene oxide) ensures the introduction of chirality in a predictable manner.

Utility in Medicinal Chemistry: A Privileged Scaffold

The 4-aminopyridine moiety is a key structural motif in numerous biologically active compounds. 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine can serve as a starting point for the synthesis of novel drug candidates.

Synthesis of a Potential Kinase Inhibitor Library

The 4-amino group can be acylated or arylated to generate a library of compounds for screening against various kinase targets.

Medicinal_Chemistry_Application Start 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine Amide_Library Amide Library Start->Amide_Library Arylamine_Library Arylamine Library Start->Arylamine_Library Acyl_Chlorides R-COCl (Library) Acyl_Chlorides->Amide_Library Coupling Amide Coupling Coupling->Amide_Library Aryl_Halides Ar-X (Library) Aryl_Halides->Arylamine_Library Buchwald_Hartwig Buchwald-Hartwig Amination Buchwald_Hartwig->Arylamine_Library

Caption: Derivatization for a kinase inhibitor library.

Protocol for Parallel Amide Synthesis

Materials:

  • 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

  • A diverse set of acyl chlorides

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine in DCM.

  • Dispense the stock solution into the wells of the 96-well plate.

  • Add a solution of triethylamine in DCM to each well.

  • Add a unique acyl chloride from a library to each well.

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Quench the reactions by adding water.

  • Extract the products using a liquid-liquid extraction robot or by manual separation.

  • Analyze the crude products by LC-MS to confirm the formation of the desired amides.

Expertise & Experience: This high-throughput synthesis approach allows for the rapid generation of a compound library. The choice of acyl chlorides should be guided by computational docking studies to maximize the chances of identifying active compounds.

References

  • Synthesis of Substituted 2-Aminopyridines: For a relevant synthesis of substituted 2-aminopyridines from pyridine N-oxides, see: Org. Lett.2015 , 17 (6), pp 1437–1440. [Link]

  • Pyridyl-Thioethers as Ligands: For an example of pyridyl-thioethers used as capping ligands in the design of Fe(II) complexes, refer to: Molecules2021 , 26(16), 4999. [Link]

  • Synthesis of Pyridine-Thioethers: For a general method on the synthesis of pyridine-thioethers via pyridinium salts, see: Z. Naturforsch. B2008 , 63b, 683 – 688. [Link]

  • Bis(2-pyridylmethyl)amine Complexes: For the synthesis and characterization of related bis(2-pyridylmethyl)amine complexes, refer to: Inorg. Chem.1996 , 35 (2), pp 467–471. [Link]

  • Synthesis of Thiophenes from Pyridines: For a novel transformation of pyridines to thiophenes, see: Angew. Chem. Int. Ed.2023 , 62, e202312321. [Link]

"2-(Pyridin-2-ylsulfanyl)pyridin-4-amine" as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Introduction: Unveiling a Versatile Building Block

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient medicinal chemistry. Among these, 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine has emerged as a particularly valuable building block. Its structure, featuring a diaryl sulfide linker connecting two pyridine rings and a strategically placed primary amine, offers a unique combination of rigidity, conformational flexibility, and chemical reactivity.

The pyridine rings are exceptional pharmacophores, capable of engaging in a multitude of non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at a protein's active site.[1][2] The sulfide linker maintains a specific geometric relationship between the two rings, while the 4-amino group serves as a versatile synthetic handle for introducing a wide array of substituents. This allows chemists to systematically explore the chemical space around a target protein, optimizing for potency, selectivity, and pharmacokinetic properties.

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols for the synthesis and strategic application of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, with a focus on its role in the rational design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4]

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the integrity and reactivity of this key building block.

PropertyValueReference
CAS Number 1235441-15-2[5]
Molecular Formula C₁₀H₉N₃S[5]
Molecular Weight 203.27 g/mol [5]
Appearance Off-white to yellow solidInferred from typical compounds
Solubility Soluble in DMSO, DMF, and chlorinated solventsGeneral chemical knowledge
Storage Store at room temperature, protected from light, in an inert atmosphere (e.g., Argon or Nitrogen)[6]

Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • May cause skin and eye irritation.[5] Avoid inhalation of dust.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Protocol 1: Synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

The most direct and reliable synthesis of the title compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method leverages the inherent electrophilicity of a 2-halopyridine, which is activated by the ring nitrogen, to facilitate substitution by a sulfur nucleophile.[2]

Causality and Rationale

The reaction proceeds via the formation of a potassium 2-thiopyridinoxide intermediate from 2-mercaptopyridine and a base like potassium carbonate. This potent nucleophile then attacks the electron-deficient C2 position of 2-chloro-4-aminopyridine. The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation without interfering with the nucleophile, thereby accelerating the reaction rate.

cluster_0 Synthesis Workflow reagents Reactants: 2-Mercaptopyridine 2-Chloro-4-aminopyridine K₂CO₃ (Base) DMF (Solvent) reaction Reaction Setup Combine reactants in DMF Heat to 80-100 °C reagents->reaction 1. Combine monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring 2. Heat & Monitor workup Aqueous Work-up Quench with H₂O Extract with EtOAc monitoring->workup 3. Upon Completion purification Purification Silica Gel Chromatography workup->purification 4. Isolate Crude product Final Product 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine purification->product 5. Characterize

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add 2-mercaptopyridine (1.0 eq), 2-chloro-4-aminopyridine (1.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to 2-mercaptopyridine.

  • Heating: Stir the suspension at 80-100 °C. The reaction progress should be monitored periodically.

  • Monitoring (Self-Validation): Every 2-4 hours, withdraw a small aliquot, dilute it with ethyl acetate (EtOAc), and spot it on a Thin Layer Chromatography (TLC) plate (e.g., 10% MeOH in DCM). The disappearance of the starting materials and the appearance of a new, typically more polar, spot indicates product formation. Alternatively, LC-MS can be used for more precise monitoring.

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with EtOAc (3 x volumes of DMF).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (DCM), to afford the pure 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application in Medicinal Chemistry: Crafting Potent Kinase Inhibitors

The 2-aminopyridine moiety is a classic "hinge-binder" in kinase inhibitor design.[7] It forms two crucial hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of a conserved residue in the hinge region of the kinase ATP-binding pocket. The 2-(pyridin-2-ylsulfanyl) portion of the molecule can then be directed towards other regions of the active site to achieve potency and selectivity.

cluster_0 Kinase Inhibitor Design Strategy cluster_1 ATP Binding Pocket BuildingBlock 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine FinalMolecule Final Kinase Inhibitor BuildingBlock->FinalMolecule Forms Hinge-Binder & Occupies Pocket CoreScaffold Reactive Heterocycle (e.g., 2-chloropyrimidine) CoreScaffold->FinalMolecule Adds Core Structure & Vector for R-groups Hinge Hinge Region FinalMolecule->Hinge H-Bonds HydrophobicPocket Hydrophobic Pocket FinalMolecule->HydrophobicPocket Hydrophobic Int. SolventFront Solvent Front FinalMolecule->SolventFront R-group engages

Caption: Rational design of kinase inhibitors using the building block.

Protocol 2: Synthesis of a Pyrimidine-Based Kinase Inhibitor Core

This protocol describes a common follow-up reaction: the coupling of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine with a substituted pyrimidine, a core structure found in many approved kinase inhibitors.[4][8]

Causality and Rationale

A Buchwald-Hartwig amination is an excellent choice for this transformation. It uses a palladium catalyst and a specialized phosphine ligand (like X-Phos) to couple an amine with an aryl halide. This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis. The base (e.g., K₂CO₃) is required for the catalytic cycle to proceed.

Step-by-Step Methodology
  • Reaction Setup: In a reaction vial suitable for microwave synthesis or conventional heating, combine 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (1.0 eq), the desired 2-chloro-pyrimidine derivative (1.1 eq), Pd₂(dba)₃ (0.05 eq), X-Phos (0.1 eq), and K₂CO₃ (2.5 eq).

  • Degassing and Solvent Addition: Seal the vial, and evacuate and backfill with an inert gas (Argon) three times. Add anhydrous n-Butanol (n-BuOH) via syringe.

  • Heating: Heat the reaction mixture to 85-110 °C for 8-16 hours.[3] The use of a microwave reactor can significantly shorten the reaction time.

  • Monitoring (Self-Validation): Monitor the reaction by LC-MS to track the consumption of the starting amine and the formation of the desired product mass.

  • Work-up: After cooling, dilute the reaction mixture with EtOAc and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography or preparative HPLC to yield the final inhibitor core.

  • Characterization: Fully characterize the purified compound by NMR and HRMS to confirm its structure and purity before proceeding to biological assays.

Application in Lead Discovery: Rapid Library Synthesis

The primary amine of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is an ideal attachment point for generating diverse libraries of compounds for high-throughput screening (HTS). Parallel amide coupling is a robust and straightforward method to achieve this.

Protocol 3: Parallel Amide Library Synthesis in 96-Well Format
Causality and Rationale

This protocol uses a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) which, in the presence of a non-nucleophilic base like DIPEA, rapidly activates carboxylic acids to form highly reactive esters. These esters then readily react with the primary amine of the building block to form amides under mild conditions, making the process amenable to automation and high-throughput formats.

Step-by-Step Methodology
  • Stock Solutions: Prepare stock solutions of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (1.0 M in DMF), HATU (1.1 M in DMF), and DIPEA (3.0 M in DMF).

  • Acid Plate Preparation: In a 96-well plate, dispense a diverse library of carboxylic acids (1.05 eq per well), typically as pre-weighed solids or from stock solutions.

  • Reagent Addition:

    • To each well of the acid plate, add the HATU stock solution.

    • Add the DIPEA stock solution to each well and agitate briefly to allow for pre-activation (approx. 10-15 minutes).

    • Add the 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine stock solution to each well to initiate the coupling reaction.

  • Reaction: Seal the plate and allow it to shake at room temperature for 12-18 hours.

  • Validation and Screening: The crude reaction mixtures in the plate can often be directly diluted and submitted for biological screening after a quality control check (e.g., LC-MS analysis of a few representative wells) to confirm reaction completion.

  • Data Analysis and SAR: The biological activity data from the library screen can be used to build a Structure-Activity Relationship (SAR) model.

Illustrative SAR Data Table
R-Group (from Carboxylic Acid)StructureHypothetical IC₅₀ (nM)
PhenylPh-500
4-Fluorophenyl4-F-Ph-150
Cyclohexylc-Hex->1000
3-(Morpholino)propylMorpholino-(CH₂)₃-25

This hypothetical data illustrates how modifying the R-group can significantly impact biological activity, guiding the next round of inhibitor design. The addition of a fluorine atom improves potency, while a bulky aliphatic group is detrimental. Introducing a polar, solvent-exposed morpholine group dramatically enhances activity, suggesting a key interaction in that region of the target.

Conclusion

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery programs. Its unique topology and versatile reactivity make it an ideal starting point for the synthesis of targeted therapies. The protocols detailed herein provide a practical framework for synthesizing this building block and leveraging its properties to construct libraries of novel compounds and rationally design potent inhibitors for clinically relevant targets like protein kinases. As medicinal chemistry continues to evolve, the intelligent application of such privileged scaffolds will remain essential for the efficient development of next-generation therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. Available at: [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]

  • NIH National Library of Medicine. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available at: [Link]

  • NIH National Library of Medicine. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

  • NIH National Library of Medicine. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link]

  • PubMed. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Available at: [Link]

  • NIH National Library of Medicine. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]

  • MySkinRecipes. 2-(Thiophen-2-yl)pyridin-4-amine. Available at: [Link]

  • NIH National Library of Medicine. A mild, catalyst-free synthesis of 2-aminopyridines. Available at: [Link]

  • Semantic Scholar. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Available at: [Link]

  • PubMed. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Available at: [Link]

  • ResearchGate. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Available at: [Link]

  • PubMed. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Available at: [Link]

  • Google Patents.US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • ResearchGate. Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Available at: [Link]

  • PubMed. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Available at: [Link]

  • NIST. 2-Pyridinamine, 4-methyl-. Available at: [Link]

  • PubMed. Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. Available at: [Link]

  • Chinese Journal of Organic Chemistry. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Available at: [Link]

  • Wikipedia. 2-Aminopyridine. Available at: [Link]

  • MDPI. Manganese(II) Bromide Coordination toward the Target Product and By-Product of the Condensation Reaction between 2-Picolylamine and Acenaphthenequinone. Available at: [Link]

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Introduction: The Strategic Value of the 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthetic derivatization of the versatile scaffold, 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, tailored for researchers and professionals in drug development. This document provides detailed application notes and protocols, emphasizing the strategic rationale behind experimental choices and offering practical, field-proven insights.

The compound 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure combines three key pharmacophoric elements: a 4-aminopyridine moiety, a flexible diaryl sulfide linker, and a 2-pyridyl group. This unique combination offers multiple vectors for chemical modification, allowing for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

The 4-aminopyridine unit is a well-established bioisostere for aniline, offering improved metabolic stability and reduced potential for the formation of toxic nitroso species.[1] The primary amine at the C4 position serves as a highly versatile synthetic handle for a multitude of derivatization reactions. The diaryl sulfide bridge provides conformational flexibility, enabling derivatives to adapt to the topology of various biological targets. Finally, the pyridine rings themselves offer sites for modification and are critical for establishing key interactions, such as hydrogen bonding and π-stacking, within protein binding pockets. Pyridine derivatives are prevalent in FDA-approved drugs and are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3]

This guide details robust and reproducible protocols for the derivatization of this core structure, focusing on reactions at its most accessible and synthetically useful positions.

Core Derivatization Strategies

The derivatization of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine can be strategically approached by targeting its primary functional groups. The exocyclic primary amine is the most nucleophilic and sterically accessible site, making it the primary target for a wide array of functionalizations. Palladium-catalyzed cross-coupling reactions offer a powerful secondary strategy for introducing aryl or alkyl substituents, while cyclization reactions can be employed to build rigid, fused heterocyclic systems.

G cluster_0 Primary Amine N-Functionalization cluster_1 Palladium-Catalyzed Cross-Coupling cluster_2 Heterocycle Construction Core 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine Acylation Acylation / Amidation Core->Acylation RCOCl, Base Sulfonylation Sulfonylation Core->Sulfonylation RSO2Cl, Base Alkylation Alkylation / Reductive Amination Core->Alkylation R-CHO, NaBH(OAc)3 Urea Urea / Thiourea Formation Core->Urea R-NCO or R-NCS Buchwald Buchwald-Hartwig Amination (N-Arylation) Core->Buchwald Ar-X, Pd Catalyst, Ligand, Base Cyclization Intramolecular Cyclization (e.g., to Imidazopyridines) Acylation->Cyclization Dehydrative Conditions

Figure 1. Key derivatization pathways for the core scaffold.

N-Functionalization of the Primary Amine

The primary amine at the C4 position is the most common site for derivatization due to its high nucleophilicity. These reactions are typically high-yielding and operationally simple.

Acylation to Form Amide Derivatives

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Introducing an acyl group can install new hydrogen bond donors and acceptors, modulate lipophilicity, and occupy new regions of a target's binding site. The reaction is robust and tolerant of a wide range of functional groups. Acylation involves replacing a labile hydrogen on the amine with an acyl group.[4]

Mechanism: This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride). In the case of an acyl chloride, a chloride ion is eliminated, and a subsequent deprotonation of the nitrogen by a base yields the stable amide product.

Table 1: Representative Conditions for N-Acylation

Acylating AgentBaseSolventTemperatureTypical Time
Benzoyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)0 °C to RT2-4 h
Acetic AnhydridePyridineTetrahydrofuran (THF)Room Temperature4-6 h
Carboxylic AcidHATU, DIPEADimethylformamide (DMF)Room Temperature12-16 h
Experimental Protocol: Synthesis of N-(2-(pyridin-2-ylsulfanyl)pyridin-4-yl)benzamide
  • Reagent Preparation: To a solution of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (1.0 eq, 203 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add Triethylamine (TEA, 1.5 eq, 209 µL, 1.5 mmol).

  • Reaction Initiation: Cool the mixture to 0 °C using an ice bath. Add benzoyl chloride (1.1 eq, 128 µL, 1.1 mmol) dropwise over 5 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 1:1 v/v).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Ethyl Acetate in Hexane) to afford the title compound.

Causality and Troubleshooting:

  • Choice of Base: TEA is a common organic base used to neutralize the HCl byproduct. Pyridine can also be used as both a base and a solvent. For sensitive substrates, a non-nucleophilic hindered base like Diisopropylethylamine (DIPEA) is preferred.

  • Temperature Control: Adding the acyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Incomplete Reaction: If starting material persists, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the reaction.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Rationale: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of diaryl- or aryl-alkylamines.[5] Applying this reaction to the 4-amino group allows for the introduction of a diverse range of (hetero)aryl substituents, which is a key strategy for modulating electronic properties and exploring structure-activity relationships (SAR).

Mechanism: The reaction follows a well-established catalytic cycle involving a palladium catalyst.[6]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The aminopyridine coordinates to the Pd(II) center. A base then deprotonates the amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition (Ar-X) amine_coord [L-Pd(II)(Ar)(Amine)]+X- pd_complex->amine_coord Amine Coordination amido_complex L-Pd(II)(Ar)(Amido) amine_coord->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination (Product)

Figure 2. Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-phenyl-2-(pyridin-2-ylsulfanyl)pyridin-4-amine
  • Reactor Setup: To a flame-dried Schlenk tube or microwave vial, add Pd₂(dba)₃ (0.02 eq, 18 mg, 0.02 mmol), Xantphos (0.05 eq, 29 mg, 0.05 mmol), and Sodium tert-butoxide (NaOtBu, 1.4 eq, 135 mg, 1.4 mmol).

  • Reagent Addition: Add 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (1.0 eq, 203 mg, 1.0 mmol) and bromobenzene (1.1 eq, 116 µL, 1.1 mmol).

  • Solvent & Degassing: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times. Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with stirring for 16-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and filter through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes).

Causality and Troubleshooting:

  • Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos or RuPhos are often effective for C-N couplings. The catalyst precursor, Pd₂(dba)₃ or Pd(OAc)₂, generates the active Pd(0) species in situ.

  • Base Selection: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle. Weaker bases like K₂CO₃ or Cs₂CO₃ may be used for more activated substrates.

  • Inert Conditions: The Pd(0) catalyst is oxygen-sensitive. Rigorous exclusion of air and moisture is essential for reproducible results. Degassing the solvent is a critical step.

  • Substrate Scope: This method is generally applicable to a wide range of aryl bromides, iodides, and triflates. Aryl chlorides may require more specialized catalyst systems.[5]

Synthesis of Fused Heterocycles: Imidazo[1,2-a]pyridines

Rationale: The construction of fused heterocyclic rings is a powerful strategy to create rigid, three-dimensional molecules with novel biological profiles. The 4-aminopyridine moiety can be used to construct imidazo[1,2-a]pyridine derivatives, which are important scaffolds in medicinal chemistry.

Mechanism: A common route is the reaction of an aminopyridine with an α-haloketone. The reaction proceeds via an initial N-alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular cyclization involving the exocyclic amine, and subsequent dehydration to form the aromatic fused ring system.

Experimental Protocol: Synthesis of a Substituted Imidazo[1,2-a]pyridin-6-amine Derivative

(Note: This is a generalized protocol as the starting material needs a 2-aminopyridine structure for the most common cyclization. This section illustrates the principle which can be adapted if the core scaffold is modified or if a different cyclization strategy is employed.)

  • Reagent Mixture: In a round-bottom flask, dissolve 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (1.0 eq, 1.0 mmol) and 2-bromoacetophenone (1.1 eq, 1.1 mmol) in anhydrous ethanol (10 mL).

  • Reaction: Add sodium bicarbonate (NaHCO₃, 2.0 eq, 2.0 mmol) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12-18 hours.

  • Monitoring: Follow the formation of the product by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate (30 mL) and water (30 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography to yield the fused product.

Causality and Troubleshooting:

  • Regioselectivity: The initial alkylation typically occurs on the more nucleophilic ring nitrogen of the aminopyridine moiety.

  • Reaction Conditions: The choice of solvent and base can influence reaction rates and yields. Acetonitrile or DMF can be used as alternative solvents.

  • Alternative Methods: Other methods for synthesizing imidazo[1,2-a]pyridines include copper-catalyzed reactions of 2-aminopyridines with terminal alkynes.[7]

Conclusion

The 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine scaffold is a highly adaptable platform for the development of novel chemical entities. The protocols outlined in this guide for N-functionalization, palladium-catalyzed cross-coupling, and heterocycle synthesis provide a robust toolkit for researchers. By understanding the rationale and mechanisms behind these transformations, scientists can strategically design and synthesize libraries of derivatives to probe biological systems and accelerate the drug discovery process. Each reaction must be optimized for specific substrates, but the methodologies described herein represent field-tested and reliable starting points for chemical exploration.

References

  • Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 9(10), 1955–1958. Available at: [Link]

  • Surrey, A. R. (2018). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. ResearchGate. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Various Authors. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Various Authors. (2022). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Royal Society of Chemistry. Available at: [Link]

  • Various Authors. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. Available at: [Link]

  • Various Authors. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Various Authors. (2022). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Available at: [Link]

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Application Notes & Protocols: 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the dynamic landscape of material science, the quest for novel molecular building blocks with tailored functionalities is paramount. "2-(Pyridin-2-ylsulfanyl)pyridin-4-amine" emerges as a compelling, albeit underexplored, candidate molecule. Its unique architecture, featuring a flexible thioether bridge connecting two distinct pyridine rings—one of which is appended with a reactive amino group—suggests a wealth of potential applications. The presence of multiple nitrogen and sulfur donor sites, coupled with the inherent electronic properties of the pyridine rings, positions this compound as a versatile ligand for the construction of advanced functional materials.

This guide provides a prospective look into the applications of "2-(Pyridin-2-ylsulfanyl)pyridin-4-amine" in material science. While direct experimental data on this specific molecule is nascent, we can infer its potential by examining the well-established roles of its constituent functional moieties in coordination chemistry, metal-organic frameworks (MOFs), and functional organic materials. The protocols herein are designed to be robust starting points for researchers aiming to pioneer the use of this promising molecule.

Core Molecular Attributes and Synthetic Accessibility

"2-(Pyridin-2-ylsulfanyl)pyridin-4-amine" is a multifaceted molecule characterized by several key structural features that underpin its potential in materials synthesis.

PropertyValueSignificance in Material Science
Molecular FormulaC₁₀H₉N₃S
Molecular Weight203.27 g/mol [1]
Key Functional GroupsPyridine Rings, Thioether (-S-), Primary Amine (-NH₂)Multiple coordination sites, potential for hydrogen bonding, and sites for further chemical modification.

The synthesis of aminopyridine derivatives can be approached through various established organic chemistry methodologies. While a specific, optimized synthesis for "2-(Pyridin-2-ylsulfanyl)pyridin-4-amine" is not extensively documented in the provided search results, general methods for the synthesis of 2-aminopyridines and the formation of pyridine-sulfide bonds are well-known. For instance, the Chichibabin reaction can be used to introduce an amino group onto a pyridine ring[2], and nucleophilic aromatic substitution reactions are commonly employed to form thioether linkages. A plausible synthetic route could involve the reaction of 2-mercaptopyridine with a suitably activated 4-aminopyridine derivative.

Prospective Applications in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The rich coordination chemistry of pyridine-based ligands is a cornerstone of modern inorganic and materials chemistry.[3][4] The multiple donor sites within "2-(Pyridin-2-ylsulfanyl)pyridin-4-amine" make it an excellent candidate for the construction of sophisticated coordination complexes, polymers, and porous MOFs.

Causality of Application:

  • Multidentate Ligation: The two pyridine nitrogen atoms, the amino nitrogen, and the thioether sulfur can all potentially coordinate to metal centers. This multidentate character can lead to the formation of stable, high-dimensional structures.

  • Structural Versatility: The flexibility of the thioether linkage allows for a range of coordination geometries, which can be exploited to tune the resulting framework's topology and properties.

  • Functional Pores: In the context of MOFs, the uncoordinated amino groups can project into the pores of the framework, imparting specific chemical functionality for applications such as selective gas adsorption or catalysis. The synthesis of MOFs from pyridine-containing linkers is a well-established field.[5][6]

Conceptual Workflow for MOF Synthesis

MOF_Synthesis_Workflow cluster_prep Pre-synthesis cluster_reaction Solvothermal Synthesis cluster_workup Product Isolation and Activation cluster_characterization Characterization Ligand 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine Mixing Combine Ligand, Metal Salt, and Solvent Ligand->Mixing MetalSalt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) MetalSalt->Mixing Solvent Solvent (e.g., DMF/Ethanol) Solvent->Mixing Heating Heat in a sealed vessel (e.g., 80-120 °C, 24-72 h) Mixing->Heating Cooling Controlled Cooling to Room Temperature Heating->Cooling Isolation Isolate Crystals by Filtration Cooling->Isolation Washing Wash with Fresh Solvent Isolation->Washing Activation Solvent Exchange and Heating under Vacuum Washing->Activation XRD PXRD, SC-XRD Activation->XRD Spectroscopy FT-IR, NMR Activation->Spectroscopy Thermal TGA Activation->Thermal Porosity Gas Adsorption (BET) Activation->Porosity Polymer_Synthesis cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_processing Device Fabrication StartMat 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine Functionalization Functionalization (e.g., Bromination) StartMat->Functionalization Monomer Dihalo-functionalized Monomer Functionalization->Monomer Coupling Cross-Coupling Polymerization (e.g., Suzuki, Stille) Monomer->Coupling Polymer Conjugated Polymer Coupling->Polymer Comonomer Comonomer (e.g., diboronic ester) Comonomer->Coupling Purification Polymer Purification Polymer->Purification ThinFilming Thin Film Deposition (e.g., Spin Coating) Purification->ThinFilming Device Organic Electronic Device (e.g., OLED, OPV) ThinFilming->Device

Caption: Conceptual workflow for synthesizing a conjugated polymer.

Safety and Handling

As with any chemical reagent, "2-(Pyridin-2-ylsulfanyl)pyridin-4-amine" should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related aminopyridines are known to be toxic. [7]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

"2-(Pyridin-2-ylsulfanyl)pyridin-4-amine" represents a molecule with significant untapped potential in material science. Its rich structural features make it a prime candidate for the development of novel coordination polymers, MOFs with tailored functionalities, and functional organic electronic materials. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for researchers to explore the exciting possibilities that this versatile building block offers. Future research should focus on developing efficient synthetic routes to this molecule and systematically investigating its coordination behavior and the properties of the materials derived from it.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • National Institutes of Health. (2023). Pentadentate and Hexadentate Pyridinophane Ligands Support Reversible Cu(II)/Cu(I) Redox Couples. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(Thiophen-2-yl)pyridin-4-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-AMINO PYRIDINE. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. Retrieved from [Link]

  • ACS Publications. (2022). Iron(II) Complexes of 4-(Alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine Derivatives. Correlation of Spin-Crossover Cooperativity with Molecular Structure Following Single-Crystal-to-Single-Crystal Desolvation. Retrieved from [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. Retrieved from [Link]

  • GalChimia. (2020). Easy Access to 2-Aminopyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Transition metal pyridine complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction. Retrieved from [Link]

  • MDPI. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and structural studies of two pyridine-armed reinforced cyclen chelators and their transition metal complexes. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-yl)pyrimidin-2-amine. Retrieved from [Link]

  • ResearchGate. (2025). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]

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Application Notes & Protocols: Formulation Strategies for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine in Biological Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating "2-(Pyridin-2-ylsulfanyl)pyridin-4-amine," a novel chemical entity (NCE), for biological evaluation. Given the limited public data on this compound, this guide emphasizes foundational principles and a tiered, decision-based workflow for characterization and formulation development. Protocols are detailed for solubility and stability assessment, vehicle selection for in vitro and in vivo studies, and the application of solubility enhancement techniques. The causality behind experimental choices is explained to empower researchers to develop a robust, validatable formulation suitable for generating reliable pharmacological data.

Introduction: The Challenge of "Difficult-to-Formulate" Compounds

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, a primary one being its formulation. A significant percentage of NCEs emerging from discovery pipelines, particularly heterocyclic compounds like "2-(Pyridin-2-ylsulfanyl)pyridin-4-amine," exhibit poor aqueous solubility.[1][2] This characteristic, if not properly addressed, can lead to underestimated potency in in vitro assays, poor absorption, and variable exposure in in vivo models, ultimately jeopardizing the entire development program.[3]

The structural features of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine—multiple aromatic rings and a sulfanyl linkage—suggest a lipophilic nature and potential for low aqueous solubility, placing it likely in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4][5] Therefore, a systematic preformulation investigation is not just recommended; it is critical.[6][7]

This guide presents a logical, tiered approach to formulation development, beginning with fundamental physicochemical characterization and progressing through increasingly complex solubilization strategies. The goal is to create formulations that are simple, safe, and ensure the compound remains in a soluble state at the site of action.

Foundational Characterization: Know Your Molecule

Before any formulation work begins, a baseline understanding of the compound's intrinsic properties is essential. These initial studies require minimal compound and provide the data necessary to guide all subsequent formulation decisions.

Preliminary Stability Assessment: Forced Degradation

A forced degradation study is a deliberate process of exposing the drug substance to harsh conditions to identify potential degradation pathways and establish the inherent stability of the molecule.[8] This is crucial for developing stability-indicating analytical methods, which are necessary to distinguish the parent compound from its degradants.[8][9]

Protocol 1: Forced Degradation Study

  • Preparation : Prepare stock solutions of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Stress Conditions : Subject aliquots of the stock solution to the following conditions as mandated by ICH guidelines[9][10]:

    • Acidic Hydrolysis : 0.1 N HCl at 60°C for 24-48 hours.

    • Basic Hydrolysis : 0.1 N NaOH at 60°C for 24-48 hours.

    • Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress : Store the solid compound at 80°C for 48 hours.

    • Photostability : Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis : Analyze all samples by a reverse-phase High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector. The goal is to achieve 5-20% degradation of the active ingredient.[9]

  • Interpretation : The resulting chromatograms will reveal the number of degradation products formed under each condition. This information is critical for developing a specific, stability-indicating HPLC method for all future formulation and stability studies.

Solubility Determination: The First Critical Checkpoint

Determining the compound's solubility in various media is the cornerstone of formulation development. We will employ a tiered approach, starting with aqueous buffers and progressing to organic co-solvents and complex vehicles.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[11]

  • Preparation : Add an excess amount of solid 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine to vials containing different aqueous buffers (e.g., pH 5.0, pH 7.4 phosphate-buffered saline).

  • Equilibration : Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[11]

  • Sampling & Analysis : Withdraw a sample, filter it through a 0.22 µm filter to remove undissolved solids, and quantify the concentration of the dissolved compound using the previously developed stability-indicating HPLC method.

  • Causality : The pH-solubility profile is critical. The aminopyridine moiety suggests the compound is a weak base. If solubility is significantly higher at lower pH, it indicates the formation of a more soluble salt form. This knowledge can be leveraged for formulation, for instance, by using acidic buffers or excipients.[12]

Tier 1 Formulation Strategy: Simple Solutions for In Vitro Studies

For initial in vitro screening (e.g., cell-based assays, kinase assays), the primary goal is to achieve the desired concentration in a vehicle that has minimal impact on the biological system.

Co-Solvent Screening

Organic solvents are often the first choice for solubilizing lipophilic compounds for in vitro use.[12] Dimethyl sulfoxide (DMSO) is the most common, but its concentration must be carefully controlled due to potential cellular toxicity and assay interference.[13][14]

Protocol 3: Co-Solvent Solubility & Compatibility Screening

  • Solubility Test :

    • Prepare a high-concentration stock solution of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine in 100% DMSO (e.g., 10-50 mM).

    • Serially dilute this stock solution into the final aqueous assay buffer (e.g., cell culture medium).

    • Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours at 37°C).

    • This determines the "kinetic solubility," which is the maximum concentration achievable without immediate precipitation upon dilution from an organic stock.[15]

  • Vehicle Toxicity Test :

    • It is imperative to run a vehicle control experiment. Expose the cells or assay system to the same concentrations of the chosen co-solvent (e.g., DMSO) that will be used in the compound-treated samples.

    • For cell-based assays, DMSO concentrations should ideally be kept below 0.5%, and often below 0.1%, as higher concentrations can induce cytotoxicity or off-target effects.[14][16]

  • Workflow & Rationale : The choice of co-solvent and its final concentration is a trade-off between solubilizing power and biological compatibility. If the required therapeutic concentration leads to precipitation or requires a toxic level of DMSO, alternative strategies must be explored.

Illustrative Data Presentation

Table 1: Hypothetical Kinetic Solubility of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine in Assay Buffer after Dilution from 100% DMSO.

Final DMSO Conc. (%)Max Achievable Compound Conc. (µM)Observation (Post 2h at 37°C)
1.0%100Clear Solution
0.5%50Clear Solution
0.2%20Clear Solution
0.1%10Fine Precipitate Observed
0.05%<5Heavy Precipitate Observed

Tier 2 Formulation Strategy: Advanced Solubilization for In Vitro & In Vivo Studies

When simple co-solvent systems are insufficient, more advanced formulation strategies are necessary. These are particularly relevant for achieving higher concentrations needed for in vivo efficacy and toxicology studies.

Complexation with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively increasing their aqueous solubility.[2][17] Derivatized CDs, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical formulations due to their improved solubility and safety profiles.[18][19]

Protocol 4: Formulation with Cyclodextrins

  • Screening : Prepare aqueous solutions of various CDs (e.g., 10-40% w/v HP-β-CD or SBE-β-CD in water or a suitable buffer).

  • Solubility Enhancement : Add an excess of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine to each CD solution.

  • Equilibration : Agitate the mixtures for 24-48 hours. Methods like sonication can be used initially to aid dispersion, but equilibrium must be confirmed.[20]

  • Analysis : Filter the samples and analyze the supernatant by HPLC to determine the solubility enhancement as a function of CD concentration.

  • Causality & Application : A linear increase in drug solubility with increasing CD concentration (a phase-solubility diagram of the Aₗ-type) is indicative of a 1:1 complex formation and is ideal.[19] Such formulations are often suitable for both intravenous and oral administration, providing a significant advantage for preclinical studies.

Visualization of Formulation Decision Workflow

G Start Start: NCE Received '2-(Pyridin-2-ylsulfanyl)pyridin-4-amine' Char Step 1: Foundational Characterization - Forced Degradation (Protocol 1) - Aqueous Solubility (Protocol 2) Start->Char Tier1 Step 2: Tier 1 Formulation (In Vitro) Co-Solvent Screening (Protocol 3) Char->Tier1 Check1 Is Solubility > Target Conc. at Non-Toxic Vehicle %? Tier1->Check1 Success1 SUCCESS: Formulation for In Vitro Studies Identified Check1->Success1 Yes Tier2 Step 3: Tier 2 Formulation (In Vivo) Advanced Solubilization Check1->Tier2 No CD Cyclodextrin Complexation (Protocol 4) Tier2->CD Lipid Lipid-Based Systems (Protocol 5) Tier2->Lipid Check2 Is Target In Vivo Dose Achievable & Stable? CD->Check2 Lipid->Check2 Success2 SUCCESS: Formulation for In Vivo Studies Identified Check2->Success2 Yes Reform Re-evaluate: - Salt Forms - Solid Dispersions - Nanosuspensions Check2->Reform No

Caption: Formulation development workflow for a new chemical entity.

Lipid-Based Formulations

For oral delivery, lipid-based formulations can significantly enhance the absorption of lipophilic (BCS Class II/IV) drugs.[5][21] These systems maintain the drug in a solubilized state throughout its transit in the gastrointestinal tract. Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[22]

Protocol 5: Screening of Lipid-Based Systems

  • Excipient Screening : Determine the solubility of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine in individual, pharmaceutically acceptable excipients:

    • Oils : (e.g., Capryol™ 90, Labrafil® M 1944 CS)

    • Surfactants : (e.g., Kolliphor® EL, Tween® 80)

    • Co-solvents : (e.g., Transcutol® HP, PEG 400)

  • Ternary Phase Diagram Construction : Based on the screening results, construct ternary phase diagrams with promising combinations of oil, surfactant, and co-solvent to identify regions that form stable emulsions.

  • Formulation Preparation & Evaluation :

    • Prepare formulations from the identified regions by mixing the components.

    • Add the drug to the vehicle and dissolve, using gentle heat if necessary.

    • Dispersion Test : Add 1 mL of the formulation to 250 mL of water with gentle stirring. Observe the rate of emulsification and the final appearance (should be clear to bluish-white).

    • Particle Size Analysis : Measure the globule size of the resulting emulsion using Dynamic Light Scattering (DLS).[23][24] A smaller globule size (typically <200 nm) is desirable for better absorption.

Analytical Validation and Quality Control

A formulation is only as good as its stability and characterization. All lead formulations must be subjected to rigorous quality control.

  • Appearance : The formulation should be a clear solution, free of visible particulates.

  • Purity & Potency : Use the stability-indicating HPLC method to confirm the concentration of the active ingredient and ensure no significant degradation has occurred during formulation preparation.

  • Stability : The final formulation should be stored at intended (e.g., 4°C) and accelerated (e.g., 25°C) conditions. It should be re-assayed at appropriate time points to ensure the compound remains chemically stable and physically dissolved.

  • Re-dispersibility/Dilution Stability : For formulations intended for dilution before use, it must be confirmed that the drug does not precipitate upon dilution into the final medium.

Visualization of Analytical QC Workflow

G Formulation Lead Formulation Candidate QC Quality Control Analysis Formulation->QC Appearance Visual Appearance (Clear, No Particulates) QC->Appearance HPLC HPLC Analysis - Potency (Concentration) - Purity (% Degradants) QC->HPLC DLS Particle Size Analysis (DLS) (For Emulsions/Nanosuspensions) QC->DLS Stability Stability Study (Intended & Accelerated Conditions) QC->Stability Check All Specs Met? Appearance->Check HPLC->Check DLS->Check Stability->Check Pass Formulation is Validated and Ready for Study Fail Formulation Fails QC (Reformulate or Re-evaluate) Check->Pass Yes Check->Fail No

Caption: Quality control workflow for a developed formulation.

Conclusion and Best Practices

The successful biological evaluation of a novel compound like "2-(Pyridin-2-ylsulfanyl)pyridin-4-amine" is critically dependent on a rational and systematic formulation development strategy. There is no one-size-fits-all solution; the choice of formulation depends on the compound's properties, the intended biological system, and the route of administration.

Key Takeaways:

  • Characterize First : Always begin with fundamental solubility and stability assessments.

  • Keep it Simple : For in vitro studies, use the simplest formulation possible (e.g., low % DMSO) that achieves the target concentration without compromising the assay.

  • Validate Your Vehicle : Always run parallel vehicle controls to ensure the excipients are not causing biological effects.

  • Plan for In Vivo : In vivo studies require more complex formulations. Tier 2 strategies like cyclodextrin or lipid-based systems are powerful tools to enhance exposure.

  • Stability is Paramount : An unstable formulation provides unreliable data. Ensure the final selected formulation is robust under its storage and use conditions.

By following the tiered approach and detailed protocols outlined in this guide, researchers can confidently develop and validate formulations that enable the generation of accurate and reproducible data, paving the way for the successful preclinical development of promising new therapeutic agents.

References

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  • Poudel, I., et al. (2022). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Heliyon, 8(12), e11933. [Link]

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  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. NIEHS. [Link]

  • Kumar, S., et al. (2021). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutics, 13(7), 1033. [Link]

  • de la Torre, M. G., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 26(11), 3192. [Link]

  • Qi, W., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Biological and Pharmaceutical Bulletin, 37(5), 807-811. [Link]

  • ResearchGate. (n.d.). Considerations and suggested workflow for in vitro kinase inhibitor.... ResearchGate. [Link]

  • Google Patents. (n.d.). US4727064A - Pharmaceutical preparations containing cyclodextrin derivatives.
  • Contact Us. (2023). Preclinical Drug Development Process: Formulation and Development Aspects. Contact Us. [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • American Pharmaceutical Review. (2020). Lipid-Based Formulations for Early-Stage Clinical Trials. American Pharmaceutical Review. [Link]

  • Pharmaceutical Technology. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

  • European Pharmaceutical Review. (2022). Creating rational designs for cyclodextrin-based formulations. European Pharmaceutical Review. [Link]

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  • European Union. (2023). Standard Operating Procedure for solubility testing. European Union. [Link]

  • VTechWorks. (2013). Formation of Cyclodextrin-Drug Inclusion Compounds and Polymeric Drug Delivery Systems Using Supercritical Carbon Dioxide. VTechWorks. [Link]

  • ASH Publications. (2016). A Phase II Pilot Study of Kinase Inhibition in Relapsed/Refractory Acute Leukemias: Using an in Vitro Kinase Inhibitor Panel to Select Individualized, Targeted Therapies. Blood. [Link]

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  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

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  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important heterocyclic compound. Here, we will delve into the common challenges encountered during its synthesis and provide practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended method for synthesizing 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine?

The most direct and frequently successful approach for synthesizing 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is through a nucleophilic aromatic substitution (SNAr) reaction. This method generally involves the reaction of a pyridine with a suitable leaving group at the 2-position (such as a halogen) with a pyridinethiol derivative. While metal-catalyzed cross-coupling reactions are also a possibility, the SNAr approach is often preferred for its simplicity and reduced risk of metal contamination in the final product.[1][2]

Q2: What are the essential starting materials, and how can they be sourced or prepared?

The primary starting materials for the recommended SNAr synthesis are:

  • 2-Halopyridine (e.g., 2-chloropyridine or 2-bromopyridine): These are commercially available from most chemical suppliers. 2-chloropyridine is often a cost-effective choice.

  • 4-Aminopyridine-2-thiol: This is a key intermediate that may not be readily available commercially. It can be synthesized from 2-chloro-4-nitropyridine or 2,4-dichloropyridine. A detailed protocol for its synthesis is provided below.

The synthesis of the thiol intermediate is a critical step, and its purity will significantly impact the yield of the final product.

Q3: What are the optimal reaction conditions for the SNAr synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine?

The optimal conditions for the SNAr reaction will depend on the specific substrates and the scale of the reaction. However, a good starting point is to use a polar aprotic solvent such as DMF or DMSO, with a suitable base to deprotonate the thiol. The reaction is typically heated to ensure a reasonable reaction rate.

Q4: My reaction yield is consistently low. What are the likely causes?

Low yields in this synthesis can often be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, low temperature, or a weak base.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of symmetrical disulfides from the oxidation of the thiol starting material.

  • Poor quality of starting materials: Impurities in the starting materials, particularly the 4-aminopyridine-2-thiol, can interfere with the reaction.

  • Sub-optimal work-up and purification: Product loss during extraction and chromatography is a common issue.

Q5: I'm observing significant side product formation. What are these byproducts, and how can I prevent them?

The most common side product is the disulfide of 4-aminopyridine-2-thiol, formed by oxidation. To minimize this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. Another potential side product is the result of self-condensation of the starting materials. Optimizing the stoichiometry and reaction conditions can help to reduce the formation of these byproducts.

Q6: Are there viable alternative synthetic routes if the SNAr approach is unsuccessful?

If the SNAr reaction does not provide satisfactory results, a metal-catalyzed C-S cross-coupling reaction can be explored.[3][4] This would typically involve a palladium or copper catalyst to couple a halopyridine with a pyridinethiol. While potentially more complex due to the need for catalyst and ligand screening, this approach can be effective for challenging substrates.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Insufficient reaction temperature. Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS.
Weak base. Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Poor quality of 4-aminopyridine-2-thiol. Purify the thiol intermediate by recrystallization or column chromatography before use.
Formation of Symmetrical Disulfide Oxidation of the thiol. Ensure the reaction is carried out under a strict inert atmosphere. Use freshly degassed solvents.
Difficult Product Purification Co-eluting impurities. Modify the mobile phase for column chromatography. Consider using a different stationary phase. Recrystallization from a suitable solvent system can also be an effective purification method.
Product is highly polar. Use a more polar eluent system for chromatography. Sometimes, a gradient elution is necessary.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Aminopyridine-2-thiol

This protocol is based on the well-established synthesis of 2-mercaptopyridine from a 2-halopyridine precursor.[5][6][7][8]

Step 1: Thiol Formation

  • To a solution of 2-chloro-4-aminopyridine (1 eq.) in ethanol, add thiourea (1.1 eq.).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the resulting solid, add a solution of sodium hydroxide (2 eq.) in water.

  • Heat the mixture at 80-90 °C for 2-3 hours.

  • Cool the solution to 0 °C and acidify with acetic acid to a pH of approximately 5.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-aminopyridine-2-thiol.

Protocol 2: Synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine via SNAr
  • In a round-bottom flask under an inert atmosphere, dissolve 4-aminopyridine-2-thiol (1 eq.) in anhydrous DMF.

  • Add a suitable base, such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq., added portion-wise at 0 °C).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloropyridine (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

Visualizations

Proposed SNAr Reaction Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_product Product 4-aminopyridine-2-thiolate 4-Aminopyridine-2-thiolate Meisenheimer Meisenheimer Intermediate 4-aminopyridine-2-thiolate->Meisenheimer Nucleophilic Attack 2-chloropyridine 2-Chloropyridine 2-chloropyridine->Meisenheimer Product 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine Meisenheimer->Product Loss of Leaving Group Chloride Cl⁻ Meisenheimer->Chloride

Caption: Proposed mechanism for the SNAr synthesis.

Experimental Workflow

Workflow Start Start Reactants Combine 4-aminopyridine-2-thiol, 2-chloropyridine, base, and solvent Start->Reactants Reaction Heat under inert atmosphere Reactants->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench with water and extract Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Characterize pure product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General workflow for synthesis and purification.

References

  • Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides. (2023). ResearchGate. [Link]

  • Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • CN101941942A - Industrialized method for preparing 2-mercaptopyridine.
  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2022). MDPI. [Link]

  • CN101993414A - Method for preparing 2-mercaptopyridine.
  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. (2024). ACS Publications. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2023). ACS Omega. [Link]

  • 2-Mercaptopyridine. Wikipedia. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2023). ChemRxiv. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2023). PubMed. [Link]

  • Synthesis and Structure of W(η 2 -mp) 2 (CO) 3 (mp = Monoanion of 2-Mercaptopyridine) and Its Reactions with 2,2'-Pyridine Disulfide and/or NO To Yield W(η 2. ResearchGate. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2023). American Chemical Society. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2023). RSC Publishing. [Link]

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Technical Support Center: Synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable scaffold. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize byproduct formation and maximize yield and purity.

Introduction: The Synthetic Challenge

The synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (CAS 1235441-15-2) typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction.[1][2] This involves the coupling of a 4-aminopyridine moiety, activated with a leaving group at the 2-position, with 2-mercaptopyridine. While conceptually straightforward, this reaction is often plagued by the formation of specific and persistent byproducts that can complicate purification and compromise the quality of the final product. This guide will address these challenges head-on, providing both theoretical understanding and practical solutions.

Core Synthesis Protocol

A common and effective route for the synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is the reaction of 2-chloro-4-aminopyridine with 2-mercaptopyridine in the presence of a base.

Experimental Protocol: Synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine
  • Reagent Preparation:

    • To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-aminopyridine (1.0 eq) and 2-mercaptopyridine (1.1 eq).

    • Add a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Reaction Execution:

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and stir for 30 minutes to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash with water.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[3][4]

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Troubleshooting and Mitigation Strategies
Low Yield of Desired Product Incomplete reaction; Decomposition of starting materials or product.Optimize Reaction Conditions: - Temperature: Gradually increase the reaction temperature, but avoid excessive heat which can lead to decomposition.- Base: Cesium carbonate is often more effective than potassium carbonate in promoting SNAr reactions.- Solvent: Ensure the use of anhydrous, high-purity solvents.
Presence of a Major Byproduct with a Mass of ~220 g/mol Formation of 2,2'-dipyridyl disulfide from the oxidative coupling of 2-mercaptopyridine.[5][6]Minimize Oxidation: - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.- Degassed Solvents: Use solvents that have been degassed prior to use.- Reducing Agents: Consider the addition of a mild reducing agent, such as a phosphine, to the reaction mixture to prevent disulfide formation.[7][8]
Formation of Isomeric Byproducts Side reactions or impurities in starting materials.Ensure High-Purity Starting Materials: - Use highly pure 2-chloro-4-aminopyridine to avoid the presence of other isomeric chloropyridines.Control Reaction Temperature: - Lowering the reaction temperature may improve selectivity, although it may also slow down the reaction rate.
Difficult Purification Co-elution of byproducts with the desired product.Alternative Purification Techniques: - Acid-Base Extraction: Utilize the basicity of the amino group on the product to perform an acid-base extraction to separate it from non-basic impurities.- Recrystallization: Experiment with different solvent systems for recrystallization to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish and does not go to completion. What can I do?

A1: Sluggish reactions are common in SNAr chemistry.[9][10] Consider the following:

  • Increase the Reaction Temperature: Carefully increase the temperature in 10 °C increments, while monitoring for any signs of decomposition.

  • Use a Stronger, Non-Nucleophilic Base: Switching from potassium carbonate to cesium carbonate can often accelerate the reaction.

  • Solvent Choice: Ensure your solvent is anhydrous and of high purity. Water can interfere with the reaction.

Q2: I observe a significant amount of a non-polar byproduct that runs high on the TLC plate. What is it likely to be?

A2: This is very likely 2,2'-dipyridyl disulfide.[5] This byproduct forms from the oxidation of 2-mercaptopyridine, which is promoted by heat and the presence of a base. To mitigate its formation, run the reaction under an inert atmosphere and use degassed solvents.

Q3: Can I use a different leaving group on the 4-aminopyridine ring?

A3: Yes, other halogens such as fluorine or bromine can be used. 2-Fluoro-4-aminopyridine is often more reactive in SNAr reactions than its chloro- counterpart.[9] However, the choice of leaving group may require re-optimization of the reaction conditions.

Q4: What is the best way to purify the final product?

A4: A combination of techniques is often most effective. Start with an aqueous work-up to remove the inorganic base and salts. Follow this with column chromatography on silica gel. For final polishing, recrystallization from a suitable solvent system can be very effective in removing trace impurities.

Visualizing the Reaction and Byproduct Formation

Main Reaction Pathway

G 2-Chloro-4-aminopyridine 2-Chloro-4-aminopyridine 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine 2-Chloro-4-aminopyridine->2-(Pyridin-2-ylsulfanyl)pyridin-4-amine + 2-Mercaptopyridine (Base, Heat)

Caption: The main synthetic route to the target molecule.

Major Byproduct Formation Pathway

G 2-Mercaptopyridine 2-Mercaptopyridine 2,2'-Dipyridyl disulfide 2,2'-Dipyridyl disulfide 2-Mercaptopyridine->2,2'-Dipyridyl disulfide [O] (Heat, Base)

Caption: The oxidative coupling of 2-mercaptopyridine to form the disulfide byproduct.

References

  • MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Google Patents. (n.d.). Synthesis method of 2-amino pyridine compounds.
  • ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from [Link]

  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Retrieved from [Link]

  • PubMed. (1987). 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides. Retrieved from [Link]

  • ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2'-Dipyridyldisulfide. Retrieved from [Link]

  • ACS Publications. (2023). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]

  • ResearchGate. (2013). Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II). Retrieved from [Link]

  • Reddit. (2023). Effects of substitution on dipyridyldisulfide. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Mercaptopyridine. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Structure of W(η2-mp)2(CO)3 (mp = Monoanion of 2-Mercaptopyridine) and Its Reactions with 2,2'-Pyridine Disulfide and/or NO To Yield W(η2-mp)4, W(η2-mp)2(NO)2, and W(η2-mp)3(NO). Retrieved from [Link]

  • ResearchGate. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Retrieved from [Link]

  • Digital CSIC. (2020). Breaking a Couple: Disulfide Reducing Agents. Retrieved from [Link]

  • PubMed. (2020). Breaking a Couple: Disulfide Reducing Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine. This document provides a comprehensive overview of the potential causes of this compound's poor solubility and offers a range of practical solutions, from simple solvent adjustments to more advanced formulation strategies. Our goal is to equip you with the knowledge and tools to effectively troubleshoot and overcome these experimental hurdles.

Understanding the Molecule: Predicted Physicochemical Properties

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is a heterocyclic compound featuring two pyridine rings linked by a sulfide bridge, with an amine substituent. Based on its structure, we can infer several physicochemical properties that likely contribute to its poor aqueous solubility:

  • Aromaticity and Lipophilicity: The presence of two aromatic pyridine rings contributes to the molecule's planarity and lipophilicity, which can lead to strong crystal lattice energy and a preference for non-polar environments over aqueous media. Aromatic amines, in general, exhibit reduced solubility in water.[1][2]

  • pH-Dependent Solubility: The molecule contains several basic nitrogen atoms: one in each pyridine ring and one in the exocyclic amine group. These sites can be protonated in acidic conditions. The resulting salt form is typically much more water-soluble than the neutral form. Therefore, the solubility of this compound is expected to be highly dependent on the pH of the solution.[3][4][5][6][7]

  • Hydrogen Bonding: The amine group can act as a hydrogen bond donor, and the nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors. While this allows for some interaction with water, the overall large, non-polar surface area of the molecule can limit its hydration.[8][9]

Frequently Asked Questions (FAQs)

Here are some common questions and answers regarding the solubility of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine:

Q1: Why is my compound, 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, not dissolving in aqueous buffers like PBS?

A1: The neutral form of this compound is likely to have low intrinsic aqueous solubility due to its aromatic structure. In a neutral buffer like PBS (pH 7.4), the compound will be predominantly in its less soluble, un-ionized state.

Q2: I observe precipitation when I dilute my DMSO stock solution into an aqueous medium for my cell-based assay. How can I prevent this?

A2: This is a common issue for poorly soluble compounds. The DMSO keeps the compound in solution, but when diluted into an aqueous buffer, the compound's concentration may exceed its aqueous solubility limit, causing it to precipitate. To mitigate this, you can try lowering the final concentration of the compound, increasing the percentage of co-solvent (if your assay permits), or adjusting the pH of the final solution.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can sometimes help to dissolve a compound by providing the energy to overcome the crystal lattice forces. However, be cautious as prolonged heating or high temperatures can lead to degradation of the compound. It is crucial to assess the thermal stability of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine before employing heat.

Q4: What is the best starting point for solubilizing this compound for in vitro testing?

A4: A pragmatic first step is to prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous dilutions, consider using a co-solvent system or a pH-adjusted buffer. For weakly basic compounds like this one, an acidic buffer will likely increase solubility.

Troubleshooting Guide: A Workflow for Solubility Enhancement

If you are facing solubility issues with 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, this step-by-step guide will help you to systematically address the problem.

Step 1: Initial Assessment and Solvent Screening
  • Visual Inspection: Observe the solution for any undissolved particles, cloudiness, or precipitation.

  • Solvent Selection: Start with common organic solvents. Test the solubility in small volumes of solvents like DMSO, DMF, ethanol, and methanol.

  • Aqueous Solubility Check: Determine the approximate solubility in your desired aqueous buffer (e.g., PBS, Tris).

Step 2: Co-Solvent Systems

If the compound is soluble in an organic solvent but not in your aqueous medium, a co-solvent system can be employed.

  • Method: Prepare a high-concentration stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol). Then, add this stock solution to your aqueous buffer dropwise while vortexing.

  • Considerations: Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system. It is recommended to keep the final solvent concentration below 1%, and ideally below 0.1%.

Step 3: pH Adjustment

Given the basic nature of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, altering the pH is a powerful method to enhance its solubility.

  • Method: Attempt to dissolve the compound in an acidic buffer (e.g., citrate buffer, pH 3-5). The protonation of the basic nitrogen atoms will form a more soluble salt.

  • Protocol: You can also prepare a stock solution by dissolving the compound in a small amount of acid (e.g., 1N HCl) and then diluting it with water or your buffer. Neutralize the solution to the desired pH if necessary, but be aware that the compound may precipitate if the pH is raised back to neutral or basic conditions.

Step 4: Advanced Formulation Strategies

If the above methods are not sufficient, more advanced techniques can be explored, particularly for in vivo applications.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[10]

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier at the solid state, which can improve the dissolution rate.[11]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and solubility.

The following diagram illustrates the decision-making process for troubleshooting the solubility of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

Sources

"2-(Pyridin-2-ylsulfanyl)pyridin-4-amine" stability and degradation problems

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Stability and Degradation for Researchers

Disclaimer: The following technical guidance is based on established chemical principles and data for structurally related compounds, such as aminopyridines and pyridine thioethers. As of the date of this publication, specific stability and degradation data for "2-(Pyridin-2-ylsulfanyl)pyridin-4-amine" is limited. The information provided herein should be used as a general guide and may not be fully representative of the behavior of this specific molecule. We strongly recommend performing compound-specific stability studies under your experimental conditions.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the handling, storage, and use of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, providing potential causes and actionable solutions.

Q1: I am observing a gradual discoloration (e.g., yellowing, browning) of my solid sample of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine over time. What could be the cause?

Possible Causes:

  • Oxidation: The thioether linkage is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. The amino group on the pyridine ring can also be prone to oxidative degradation, potentially forming colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

  • Photodegradation: Aromatic amines and sulfur-containing compounds can be sensitive to light, particularly UV radiation.[1][2] Prolonged exposure can induce photochemical reactions, leading to the formation of colored degradation products.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, amber glass vial to protect it from light and moisture. The storage atmosphere should be inert, such as argon or nitrogen, to minimize contact with oxygen. Store at recommended low temperatures (e.g., 2-8 °C or -20 °C) to slow down potential degradation reactions.[3][4]

  • Inert Atmosphere Handling: When aliquoting or handling the compound, do so under an inert atmosphere (e.g., in a glove box) to minimize exposure to air.

  • Purity Analysis: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS), to assess the purity of the discolored sample. Compare the chromatogram to that of a fresh or properly stored sample to identify any new peaks corresponding to degradation products.

Q2: My solution of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine in an aqueous buffer has turned cloudy or shows a precipitate after a short period.

Possible Causes:

  • pH-Dependent Solubility: The basicity of the two pyridine nitrogen atoms and the amino group means that the compound's solubility is highly dependent on the pH of the solution.[5] Protonation of the nitrogen atoms at lower pH values generally increases aqueous solubility. Conversely, at higher pH, the neutral form may be less soluble, leading to precipitation.

  • Degradation to Insoluble Products: Degradation of the compound could lead to the formation of less soluble byproducts.

Troubleshooting Steps:

  • Measure and Adjust pH: Measure the pH of your buffer solution. If precipitation is observed, consider adjusting the pH to a more acidic range (e.g., pH 4-6) to see if the precipitate redissolves.

  • Solubility Testing: Perform a simple solubility test by preparing small-scale solutions in buffers of varying pH to determine the optimal pH range for your desired concentration.

  • Analyze the Precipitate: If possible, isolate the precipitate by centrifugation, wash it with a suitable solvent, and analyze it using techniques like LC-MS or Fourier-Transform Infrared (FTIR) spectroscopy to determine if it is the parent compound or a degradation product.

Q3: I am seeing unexpected peaks in my reaction mixture when using 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, suggesting it is not stable under my reaction conditions.

Possible Causes:

  • Thermal Degradation: Although aminopyridines generally exhibit good thermal stability, prolonged exposure to high temperatures can lead to decomposition.[6][7] The specific thermal tolerance of this compound is unknown.

  • Reactivity with Reagents: The amino group and the pyridine nitrogen atoms are nucleophilic and basic, while the thioether can be oxidized. The compound may be reacting with other components in your reaction mixture, such as strong acids, bases, oxidizing agents, or electrophiles.

  • Hydrolysis: While likely slow, hydrolysis of the thioether linkage under strongly acidic or basic conditions could occur, leading to the formation of 2-mercaptopyridine and 4-aminopyridin-2-ol.

Troubleshooting Steps:

  • Control Reaction Temperature: If the reaction is performed at elevated temperatures, consider running it at a lower temperature to see if the formation of byproducts is reduced.

  • Reagent Compatibility Check: Review all reagents in your reaction mixture for potential incompatibilities with aminopyridines or thioethers. For example, if you are using a strong oxidizing agent, it may be oxidizing the sulfur atom.

  • Blank Reaction: Run a control experiment with 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine in the reaction solvent at the reaction temperature, without other reagents, to assess its thermal stability under those conditions.

  • pH Monitoring: If the reaction involves acidic or basic conditions, monitor the pH throughout the process. Extreme pH values may promote degradation.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine?

For long-term storage, it is recommended to store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C or -20 °C). This will minimize exposure to light, moisture, and oxygen, which are potential drivers of degradation.

Q2: How should I prepare solutions of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine?

Due to the basic nature of the molecule, its aqueous solubility is pH-dependent. For aqueous solutions, consider using a slightly acidic buffer (e.g., pH 4-6) to ensure protonation and enhance solubility. For organic synthesis, aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often suitable, but compatibility with your specific reaction conditions should be verified. Prepare solutions fresh whenever possible. If storage of solutions is necessary, store them at low temperatures and protected from light.

Q3: What are the likely degradation pathways for this compound?

Based on its chemical structure, the following degradation pathways are plausible:

  • Oxidation of the Thioether: The sulfur atom can be oxidized to form the corresponding sulfoxide and subsequently the sulfone.[8][9] This is a common degradation pathway for thioethers.

  • Reactions of the Amino Group: The primary amino group can undergo diazotization in the presence of nitrous acid.[10] It can also react with strong electrophiles.

  • Hydrolysis of the Thioether Linkage: Although generally stable, the C-S bond could be susceptible to cleavage under harsh acidic or basic conditions, leading to the formation of 2-mercaptopyridine and a derivative of 4-aminopyridine.[11]

  • Ring Opening of Pyridine: Under extreme conditions, such as microbial degradation or strong oxidation, the pyridine rings can be cleaved.[12][13]

Q4: Which analytical techniques are suitable for assessing the stability of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine?

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a UV detector is a robust technique for monitoring the purity of the compound and detecting the formation of degradation products. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point for method development.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to identify major degradation products if they can be isolated in sufficient purity.

III. Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine in Solution

Objective: To determine the stability of the compound in a specific solvent or buffer system under defined storage conditions.

Materials:

  • 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

  • Solvent or buffer of interest

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • Incubator or temperature-controlled chamber

  • pH meter

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine and dissolve it in the chosen solvent/buffer to prepare a stock solution of known concentration.

  • Sample Preparation: Aliquot the stock solution into several amber glass vials.

  • Initial Analysis (T=0): Immediately analyze one of the vials using a validated HPLC or LC-MS method to determine the initial purity and peak area of the parent compound. This will serve as the baseline.

  • Storage: Store the remaining vials under the desired conditions (e.g., 25 °C/60% RH, 40 °C/75% RH, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove a vial from storage and analyze its contents by HPLC or LC-MS.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area to calculate the percentage of the compound remaining. Note the appearance of any new peaks, which may correspond to degradation products.

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Stress Conditions:

  • Acidic Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at an elevated temperature (e.g., 60 °C).

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Heat a solid sample of the compound at a high temperature (e.g., 100 °C) for a defined period.

  • Photodegradation: Expose a solution of the compound to a light source that meets ICH Q1B guidelines.[1][2]

Procedure:

  • Prepare separate samples of the compound under each of the stress conditions listed above.

  • At appropriate time points, withdraw an aliquot from each sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Analyze the samples using LC-MS to identify the molecular weights of the degradation products.

  • If possible, use techniques like tandem mass spectrometry (MS/MS) to obtain structural information about the degradation products.

IV. Visualizations

Potential Degradation Pathways

G cluster_main 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_amino_reaction Amino Group Reaction A 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine B Sulfoxide Derivative A->B [O] D 2-Mercaptopyridine A->D H₂O / H⁺ or OH⁻ E 4-Aminopyridin-2-ol A->E H₂O / H⁺ or OH⁻ F Diazonium Salt A->F HNO₂ C Sulfone Derivative B->C [O]

Caption: Potential degradation pathways of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

Troubleshooting Workflow for Sample Discoloration

Caption: Troubleshooting workflow for discolored samples.

V. References

  • Uma, B., & Sandhya, S. (1997). Pyridine degradation and heterocyclic nitrification by Bacillus coagulans. Canadian Journal of Microbiology, 43(6), 595-598. Available from: [Link]

  • Egbujor, M. C., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry Journal of Moldova, 16(1), 19-30. Available from: [Link]

  • Khalid, T., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Proposed pathway of 4-aminopyridine degradation by the enrichment... Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(3), 229–231. Available from: [Link]

  • Wikipedia. Diazonium compound. Available from: [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(3), 229–231. Available from: [Link]

  • Master Organic Chemistry. Thiols And Thioethers. (2015). Available from: [Link]

  • Pires, B. R., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 15(24), 2135-2155. Available from: [Link]

  • ResearchGate. (PDF) Chemical stability of 4-aminopyridine capsules. Available from: [Link]

  • Schmidt, A., & Mordhorst, T. (2007). Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. Zeitschrift für Naturforschung B, 62(5), 684-688. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • Deadman, B. J., et al. (2018). Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules, 23(10), 2463. Available from: [Link]

  • ResearchGate. (PDF) Degradation of Pyridines in the Environment. Available from: [Link]

  • Bradlow, H. L., & VanderWerf, C. A. (1949). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS1. The Journal of Organic Chemistry, 14(4), 509-518. Available from: [Link]

  • Organic Chemistry Portal. Pyridine N-oxide derivatives. Available from: [Link]

  • O'Loughlin, E. J., & Sims, G. K. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(14), e00599-18. Available from: [Link]

  • Washabau, R. J., & Shipov, A. (1998). pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current. Journal of cardiovascular pharmacology, 31(6), 882–888. Available from: [Link]

  • Synthesis with Florencio Zaragoza. (2022, December 24). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. Available from: [Link]

  • ResearchGate. Kinetic data of the thermal decomposition of 2-aminopyridine complexes. Available from: [Link]

  • Djebbar, S., et al. (2020). C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. ACS Omega, 5(30), 18871-18881. Available from: [Link]

  • The Organic Chemistry Tutor. (2021, November 15). Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. YouTube. Available from: [Link]

  • Potapov, A. S., et al. (2015). Synthesis and oxidation of some azole-containing thioethers. Beilstein Journal of Organic Chemistry, 11, 2376-2382. Available from: [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • ResearchGate. What are the product of degradation from Pyridine? Available from: [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • Wang, Y., et al. (2018). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Scientific Reports, 8(1), 1-8. Available from: [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (CAS No: 1235441-15-2)[1]. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this and structurally similar diaryl sulfides. As this specific molecule may not have an extensive dedicated body of literature, this guide draws upon established principles of C-S cross-coupling reactions, particularly Palladium-catalyzed Buchwald-Hartwig type couplings, to provide a robust framework for reaction optimization and troubleshooting.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most common strategy for synthesizing 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine?

The most logical and widely applicable method for constructing the C-S bond in the target molecule is a Palladium-catalyzed cross-coupling reaction. This approach, often a variant of the Buchwald-Hartwig amination, is highly effective for forming bonds between aryl halides and thiols.[2][3]

The two primary disconnection approaches are:

  • Route A: Coupling of 2-halopyridine (e.g., 2-bromopyridine) with 4-amino-2-mercaptopyridine.

  • Route B: Coupling of 2-mercaptopyridine (or its tautomer, 2-thiopyridone) with a 4-amino-2-halopyridine.

Both routes are viable, and the choice often depends on the commercial availability and stability of the starting materials. A typical reaction setup involves a palladium precursor, a phosphine ligand, a base, and an appropriate solvent.

FAQ 2: I am not seeing any product formation. What are the primary reasons for complete reaction failure?

Complete failure of a cross-coupling reaction often points to a fundamental issue with one of the core components. Here’s a checklist of common culprits:

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to begin.[4] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it must be reduced in situ. Sometimes, this reduction is inefficient. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a dedicated precatalyst (e.g., a Buchwald G3 precatalyst) can be more reliable.[2] Also, ensure your phosphine ligand has not been oxidized by air.

  • Oxygen Contamination: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst and the phosphine ligands, halting the reaction.[2] It is critical to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (Nitrogen or Argon) throughout the entire setup and reaction time.

  • Inappropriate Base: The base's role is to deprotonate the thiol, forming the active thiolate nucleophile. If the base is too weak (e.g., pKa of the conjugate acid is too low), the concentration of the thiolate will be insufficient. For thiols, a moderately strong base like Cs₂CO₃, K₃PO₄, or an alkoxide like NaOtBu is typically required.

  • Poor Substrate Quality: Ensure your starting materials (halopyridine and aminopyridine thiol) are pure and dry. Water can interfere with the reaction, and impurities can poison the catalyst.

Troubleshooting Guide

Problem 1: Low Yield of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Low conversion of starting materials to the desired product is a common optimization challenge.

Root Cause Analysis & Solutions:

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps. For C-S coupling, bulky, electron-rich phosphine ligands are generally preferred.

    • Actionable Advice: Screen a panel of ligands. Excellent starting points include bidentate ligands like XantPhos and DPEPhos, or monodentate biarylphosphine ligands like SPhos or RuPhos.[3] The choice of ligand can dramatically impact yield.[5]

  • Incorrect Solvent: The solvent affects the solubility of all components and the reaction rate.

    • Actionable Advice: Aprotic polar solvents are typically effective. Start with toluene, dioxane, or THF. If solubility is an issue, consider more polar solvents like DMF or DMAc, but be aware they can sometimes lead to more side reactions at high temperatures.

  • Temperature Too Low: C-S coupling reactions often require elevated temperatures to proceed at a reasonable rate.

    • Actionable Advice: If you are running the reaction at 80 °C, try increasing it to 100-110 °C. Monitor for potential decomposition of starting materials or product at higher temperatures.

Optimization Table: Ligand and Base Screening

Catalyst System Base Solvent Temp (°C) Rationale / Notes
Pd₂(dba)₃ / XantPhosCs₂CO₃Toluene100-110A very common and robust starting point for C-S coupling.[6]
Pd(OAc)₂ / DPEPhosK₃PO₄Dioxane100A slightly milder base, which can be beneficial if your substrates are base-sensitive.
Pd₂(dba)₃ / NiXantPhosNaN(SiMe₃)₂CPME90-100A strong, non-nucleophilic base that can be effective in challenging couplings.[7][8]
Buchwald G3-XPhosK₂CO₃t-Amyl Alcohol110Precatalysts offer reliability and are often highly active, allowing for lower catalyst loading.
Problem 2: Significant Side Product Formation

The presence of impurities complicates purification and lowers the yield of the desired product.

Common Side Products & Mitigation Strategies:

  • Homocoupling of Thiol (Disulfide Formation): The thiol can be oxidized to form a disulfide, especially if oxygen is present.

    • Mitigation: Rigorous degassing of the reaction mixture is essential.[2] Ensure a positive pressure of inert gas is maintained.

  • Homocoupling of Aryl Halide (Bipyridine Formation): This can occur, particularly at high temperatures or with highly active catalysts.

    • Mitigation: Lowering the reaction temperature or reducing the catalyst loading can sometimes help. Screening different ligands may also reduce the rate of this side reaction relative to the desired C-S coupling.

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Mitigation: This is often caused by trace amounts of water or other proton sources. Ensure all reagents and the solvent are anhydrous.

Troubleshooting Workflow

troubleshooting_workflow start Reaction Issue: Low Yield or Impurities check_inert 1. Verify Inert Atmosphere (Degas solvent, use N2/Ar) start->check_inert Start Here check_reagents 2. Check Reagent Quality (Purity, Anhydrous) check_inert->check_reagents Atmosphere OK success Successful Optimization check_inert->success Problem Solved screen_ligand 3. Screen Ligands (e.g., XantPhos, SPhos) check_reagents->screen_ligand Reagents OK check_reagents->success Problem Solved screen_base 4. Screen Bases (e.g., Cs2CO3, K3PO4) screen_ligand->screen_base No Improvement screen_ligand->success Yield Improved adjust_temp 5. Adjust Temperature (Increase in 10-20°C increments) screen_base->adjust_temp No Improvement screen_base->success Yield Improved adjust_temp->success Yield Improved failure Consult Specialist adjust_temp->failure Still No Improvement

Caption: A decision tree for troubleshooting C-S cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Synthesis

This protocol provides a robust starting point for optimization.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • 4-Amino-2-mercaptopyridine (1.1 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XantPhos (5.0 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed toluene (0.1 M concentration relative to 2-bromopyridine)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromopyridine, 4-amino-2-mercaptopyridine, Pd₂(dba)₃, XantPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Aminopyridines can be challenging to purify due to their basicity and polarity.

Method 1: Flash Chromatography

  • Stationary Phase: Silica gel is standard. If the compound sticks strongly, consider using Florisil or alumina (basic or neutral).[9]

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. To reduce tailing on silica gel, it may be necessary to add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to the eluent.

Method 2: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and then brine.

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The aminopyridine product should move into the aqueous phase as its hydrochloride salt.

  • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

  • Carefully basify the aqueous layer to >pH 10 with a base like NaOH or Na₂CO₃.

  • Extract the product back into an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.

Method 3: Recrystallization

  • If a solid, the crude product can be recrystallized. A common solvent system for aminopyridines is a mixture of benzene and ligroin or ethanol and an alkane like hexane.[10][11]

Catalytic Cycle Visualization

C_S_Coupling_Cycle Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Complex L2Pd(II)(Ar)(X) OA->PdII_Complex Thiolate_Binding Thiolate Coordination PdII_Complex->Thiolate_Binding PdII_Thiolate L2Pd(II)(Ar)(SR') Thiolate_Binding->PdII_Thiolate RE Reductive Elimination PdII_Thiolate->RE RE->Pd0 Catalyst Regeneration Product Ar-S-R' (Product) RE->Product ArX Ar-X ArX->OA RSH R'-SH + Base RSH->Thiolate_Binding

Caption: Generalized catalytic cycle for Pd-catalyzed C-S cross-coupling.

References

  • Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters. Available at: [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available at: [Link]

  • PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available at: [Link]

  • Organic Chemistry Portal. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridines. Available at: [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. Available at: [Link]

  • Google Patents. (n.d.). A kind of method and its purification process that aminopyridine is prepared by picoline.
  • MDPI. (2017). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]

  • YouTube. (2023). Negishi Cross-Coupling/Problem Solved/ CSIR 2016/ChemOrgChem. Available at: [Link]

  • Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Organic Syntheses. (1950). 3-aminopyridine. Available at: [Link]

  • Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]

  • Royal Society of Chemistry. (2020). A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones. Organic Chemistry Frontiers. Available at: [Link]

  • Reddit. (2024). Troubleshooting a C–N Coupling Reaction. Available at: [Link]

  • ACS Publications. (2011). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2006). Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed Central. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Current Organic Synthesis. Available at: [Link]

  • ACS Publications. (2019). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. Available at: [Link]

  • YouTube. (2022). Condition Optimization for Buchwald-Hartwig Reactions. Available at: [Link]

  • PubMed Central. (2022). Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. Molecular Informatics. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-(Pyridin-2-ylsulfanyl)pyridin-4-amine". This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this specific molecule. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure you can achieve the desired purity for your downstream applications.

Understanding the Molecule: Key Structural Features

The purification strategy for any compound is fundamentally dictated by its chemical structure. "2-(Pyridin-2-ylsulfanyl)pyridin-4-amine" possesses several key features that influence its behavior during purification:

  • Two Pyridine Rings: The presence of two basic nitrogen atoms makes the molecule susceptible to strong interactions with acidic stationary phases like silica gel, often leading to peak tailing in chromatography.

  • Primary Aromatic Amine (-NH2): This group is a hydrogen bond donor and a basic site, further contributing to potential interactions with silica gel. It can also be a site for potential oxidation.

  • Thioether Linkage (-S-): The sulfide bridge can be prone to oxidation to the corresponding sulfoxide or sulfone, especially under harsh conditions, introducing critical impurities.

These features necessitate a carefully optimized purification strategy to obtain a highly pure product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Column Chromatography

Question 1: I'm observing significant peak tailing during silica gel column chromatography of my compound. What is causing this and how can I resolve it?

Answer:

Peak tailing is a common issue when purifying basic compounds like "2-(Pyridin-2-ylsulfanyl)pyridin-4-amine" on silica gel.[1] The primary cause is the interaction between the basic nitrogen atoms in the pyridine rings and the acidic silanol groups on the surface of the silica.[1] This leads to non-ideal elution behavior.

Here’s a systematic approach to mitigate this issue:

1. Mobile Phase Modification:

  • Addition of a Competing Base: Incorporating a small amount of a basic additive, such as triethylamine (TEA) or pyridine, into your mobile phase can dramatically improve peak shape. These additives compete with your compound for binding to the active silanol sites on the silica. A typical concentration is 0.1-1% (v/v) in your eluent system.

  • Ammonia in Methanol: Using a mobile phase containing a small percentage of a methanolic ammonia solution can also be effective. For instance, a gradient of dichloromethane and methanol with 0.5% aqueous ammonia has been used for purifying related pyridine compounds.[2]

2. Choice of Stationary Phase:

  • Deactivated Silica: If peak tailing persists, consider using a deactivated silica gel or a different stationary phase altogether, such as alumina (basic or neutral).

  • Reversed-Phase Chromatography: For highly polar impurities, reversed-phase (C18) chromatography can be an excellent alternative.

Experimental Protocol: Reducing Peak Tailing in Silica Gel Chromatography

  • Prepare the Mobile Phase: Start with a non-polar solvent like ethyl acetate/hexane or dichloromethane/methanol. Add 0.5% (v/v) triethylamine to the prepared mobile phase mixture.

  • Equilibrate the Column: Thoroughly equilibrate your packed silica gel column with the modified mobile phase before loading your sample.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent. If solubility is an issue, consider a "dry loading" technique where the compound is adsorbed onto a small amount of silica gel before being added to the column.[3]

  • Elution: Run the column with the modified mobile phase, collecting fractions and monitoring by Thin Layer Chromatography (TLC).

Question 2: My compound appears to be degrading on the silica gel column. What are the signs and how can I prevent this?

Answer:

Degradation on silica can occur, especially if the compound is sensitive to acid or air oxidation. Signs of degradation include the appearance of new, often more polar, spots on your TLC plates of the collected fractions and a lower than expected yield of the desired product.

Troubleshooting Strategies:

  • Minimize Residence Time: Do not let the compound sit on the column for extended periods. Prepare your column and fractions in advance to ensure a smooth and continuous run.

  • Use Deactivated Silica: As mentioned previously, using a less acidic stationary phase can prevent acid-catalyzed degradation.

  • 2D-TLC to Check for Stability: You can assess the stability of your compound on silica using a 2D-TLC experiment.[4] If the compound is stable, the spot will remain on the diagonal after turning the plate 90 degrees and re-eluting. The appearance of spots below the diagonal indicates degradation.[4]

Recrystallization

Question 3: I am struggling to find a suitable solvent system for the recrystallization of "2-(Pyridin-2-ylsulfanyl)pyridin-4-amine". What is a good approach to solvent screening?

Answer:

Finding the ideal recrystallization solvent is crucial for achieving high purity. The principle is to find a solvent (or solvent pair) in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.[5]

Systematic Solvent Screening Protocol:

  • Initial Solubility Tests: In small test tubes, test the solubility of a small amount of your compound (a few milligrams) in a range of solvents of varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane).

  • Hot and Cold Solubility:

    • If the compound is insoluble in the cold solvent, gently heat the mixture to boiling. If it dissolves, it is a potential candidate for single-solvent recrystallization.

    • If the compound is soluble in the cold solvent, that solvent is not suitable for single-solvent recrystallization but could be used as the "good" solvent in a two-solvent system.

    • If the compound remains insoluble even when hot, that solvent is not a suitable choice.[5]

  • Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.

Potential Solvent Systems for "2-(Pyridin-2-ylsulfanyl)pyridin-4-amine":

Based on its structure, good starting points for screening would be:

  • Single Solvents: Ethanol, Isopropanol, Acetonitrile.

  • Two-Solvent Systems: Ethanol/Water, Toluene/Hexane, Ethyl Acetate/Hexane.

Solvent PolarityPotential SuitabilityRationale
High (e.g., Water, Methanol)May be too soluble; good for a "good" solvent in a pair.The polar amine and pyridine groups will have an affinity for polar solvents.
Medium (e.g., Ethanol, Acetone)Good starting point for single-solvent recrystallization.Balances polarity to dissolve at high temperatures and allow crystallization upon cooling.
Low (e.g., Toluene, Hexane)Likely to have low solubility; good for a "poor" solvent in a pair.The aromatic rings provide some non-polar character.

Question 4: My recrystallization yields an oil instead of crystals. What should I do?

Answer:

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.

Troubleshooting Oiling Out:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled mixture and reheat until the oil dissolves. Then, allow it to cool more slowly.

  • Slower Cooling: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Visualizing the Troubleshooting Workflow

A logical approach is key to efficient troubleshooting. The following diagram outlines a decision-making process for purifying "2-(Pyridin-2-ylsulfanyl)pyridin-4-amine".

Purification_Troubleshooting cluster_start Start: Crude Product cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Crude 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine chromatography Silica Gel Chromatography start->chromatography peak_shape Good Peak Shape? chromatography->peak_shape degradation Degradation on Column? peak_shape->degradation Yes modify_mobile_phase Add TEA or NH3 to Mobile Phase peak_shape->modify_mobile_phase No (Tailing) pure_fractions Combine Pure Fractions & Evaporate degradation->pure_fractions No change_stationary_phase Switch to Alumina or C18 degradation->change_stationary_phase Yes recrystallize Recrystallization pure_fractions->recrystallize modify_mobile_phase->chromatography change_stationary_phase->chromatography crystals_form Crystals Formed? recrystallize->crystals_form oiling_out Oiled Out? crystals_form->oiling_out No final_product Pure Crystalline Product crystals_form->final_product Yes rescreen_solvents Re-screen Solvents oiling_out->rescreen_solvents No troubleshoot_oiling Slower Cooling / Add Seed Crystal oiling_out->troubleshoot_oiling Yes rescreen_solvents->recrystallize troubleshoot_oiling->recrystallize

Caption: Troubleshooting workflow for the purification of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

References

Sources

"2-(Pyridin-2-ylsulfanyl)pyridin-4-amine" inconsistent experimental results

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Welcome to the technical support guide for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (CAS No. 943549-36-8). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges and inconsistencies during the synthesis, purification, and characterization of this compound. By understanding the underlying chemical principles of this dipyridinyl sulfide, you can better diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Yield Issues

Question 1: My reaction yield for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is consistently low or variable. What are the common causes?

Low and inconsistent yields in the synthesis of this molecule, typically formed via a nucleophilic aromatic substitution (SNAr) reaction, often stem from a few critical factors related to reagent stability, reaction conditions, and side reactions.

  • Causality Behind Low Yields:

    • Oxidation of Thiol Reagent: The starting material, 2-mercaptopyridine (pyridine-2-thiol), is susceptible to oxidation, especially in the presence of air and base, which can lead to the formation of the corresponding disulfide (2,2'-dipyridyl disulfide). This disulfide is generally less reactive as a nucleophile in this context, consuming your starting material without forming the desired product.

    • Inappropriate Base or Stoichiometry: The choice and amount of base are critical. A base is required to deprotonate the thiol to form the more nucleophilic thiolate. However, a base that is too strong or used in excess can promote side reactions. A weak, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred.

    • Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to minimize the oxidation of the sensitive thiol starting material.

    • Solvent Purity: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typical for SNAr reactions. The presence of water or other protic impurities can interfere with the reaction by protonating the thiolate nucleophile, thereby reducing its reactivity.

  • Troubleshooting Protocol:

    • Reagent Quality Check: Before starting, check the purity of your 2-mercaptopyridine. If it has been stored for a long time, consider purifying it or using a fresh bottle.

    • Inert Atmosphere: Set up your reaction under a constant positive pressure of an inert gas. Degas your solvent prior to use.

    • Optimize Base: If using a strong base like NaH, ensure it is added slowly and at a reduced temperature. Consider switching to a milder base such as K₂CO₃. Use approximately 1.1 to 1.5 equivalents of the base.

    • Monitor Reaction: Track the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to identify the optimal reaction time and observe the formation of any major byproducts.

Purification Challenges

Question 2: I'm struggling to purify the compound. I see multiple spots on TLC, and it seems to degrade on my silica column. What should I do?

Purification of pyridine-containing compounds, especially those with sulfide linkages, can be challenging due to their basicity and susceptibility to oxidation.

  • Understanding the Problem:

    • Silica Gel Acidity: Standard silica gel is slightly acidic. The basic nitrogen atoms on the pyridine rings of your compound can interact strongly with the acidic silanol groups on the silica surface. This can lead to significant peak tailing, poor separation, and in some cases, on-column degradation.

    • Sulfide Oxidation: The sulfide (thioether) linkage is prone to oxidation to the corresponding sulfoxide and, subsequently, the sulfone, especially if exposed to air and certain solvents for extended periods.[1][2] These oxidized species have different polarities and will appear as separate spots on a TLC plate, complicating purification.

  • Recommended Purification Strategies:

    • Deactivate Silica Gel: Before performing column chromatography, you can neutralize the silica gel. Slurry the silica gel in your desired eluent system containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or pyridine. This will cap the acidic sites and improve chromatographic performance.

    • Use Alternative Stationary Phases: Consider using neutral or basic alumina as your stationary phase, which is more compatible with basic compounds.

    • Recrystallization: If the crude product is sufficiently pure and solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for purification that avoids the risks of column chromatography.

    • Aqueous Work-up: A carefully planned aqueous work-up can remove many impurities. Washing the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities, while a brine wash can aid in removing residual water.

Workflow for Diagnosing Purification Issues

Caption: A decision tree for troubleshooting purification problems.

Inconsistent Analytical Data

Question 3: My NMR or Mass Spec data is inconsistent with the expected structure. What could be wrong?

Inconsistent analytical data is a red flag that points towards impurities, degradation, or incorrect structural assignment.

  • Interpreting Mass Spectrometry (MS) Data:

    • Expected Ion: You should primarily be looking for the protonated molecular ion [M+H]⁺.

    • Common Unexpected Peaks:

      • [M+O+H]⁺ and [M+2O+H]⁺: The presence of peaks at +16 and +32 Da relative to your expected [M+H]⁺ ion are strong indicators of the presence of the sulfoxide and sulfone impurities, respectively.

      • [M+Na]⁺: A peak at +23 Da relative to your molecular ion is often due to sodium adducts, which is common in ESI-MS.

SpeciesStructure SnippetMass Difference (from Sulfide)
Desired Sulfide Py-S -Py0
Sulfoxide Py-S(=O) -Py+16 Da
Sulfone Py-S(=O)₂ -Py+32 Da
Caption: Common species observed in MS due to sulfide oxidation.
  • Troubleshooting ¹H NMR Spectra:

    • Broad Peaks: The amine (-NH₂) protons can exhibit broad signals and may exchange with trace water in the NMR solvent (like DMSO-d₆ or CDCl₃). Their chemical shift can also be highly variable. Running the NMR in a scrupulously dry solvent can sometimes sharpen these peaks.

    • Complex Aromatic Region: The two pyridine rings will result in a complex set of doublets and triplets in the aromatic region (typically ~6.5-8.5 ppm). The presence of oxidized impurities will introduce additional, often downfield-shifted, aromatic signals, complicating the spectrum.

    • Solvent Choice: The choice of NMR solvent can significantly impact the spectrum. In CDCl₃, the amine protons might be less distinct, whereas in DMSO-d₆, they often appear as a more defined, albeit broad, singlet.

Visualizing Potential Side Products

G cluster_0 Reaction Pathway & Side Products Reactants Py-SH + Cl-Py-NH2 Product Desired Sulfide (Py-S-Py-NH2) Reactants->Product SNAr Reaction Disulfide Disulfide Byproduct (Py-S-S-Py) Reactants->Disulfide Oxidation of Thiol Sulfoxide Sulfoxide Impurity (Py-S(=O)-Py-NH2) Product->Sulfoxide Oxidation Sulfone Sulfone Impurity (Py-S(=O)2-Py-NH2) Sulfoxide->Sulfone Further Oxidation

Caption: Reaction pathway showing the desired product and common side products.

Stability and Storage

Question 4: My sample's purity seems to decrease over time. What are the best practices for handling and storing 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine?

Thioethers and aminopyridines can be sensitive to environmental conditions. Proper storage is crucial to maintain the integrity of your sample.

  • Key Factors Affecting Stability:

    • Air (Oxygen): As discussed, the primary degradation pathway is the oxidation of the sulfide linkage. This process is accelerated by exposure to air.

    • Light: Many aromatic compounds, including pyridines, can be sensitive to light, which can catalyze degradation reactions.

    • Temperature: While many thioethers are stable at room temperature for short periods, long-term storage at lower temperatures is recommended to slow down any potential degradation pathways.[3] Studies on thiol-disulfide homeostasis show that storage at -80°C is superior to -20°C for preventing oxidative changes over long periods.[4]

  • Recommended Storage Protocol:

    • Inert Atmosphere: For long-term storage, flush the vial containing your solid sample with an inert gas (Argon or Nitrogen) before sealing.

    • Protect from Light: Store the vial in a dark place, or use an amber-colored vial to protect the compound from light.

    • Control Temperature: Store the compound at a low temperature, preferably at -20°C or -80°C, especially for reference standards or samples intended for long-term use.

    • Minimize Freeze-Thaw Cycles: If you need to use the compound frequently, consider aliquoting it into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.[4]

By implementing these troubleshooting guides and best practices, researchers can significantly improve the consistency and reliability of their experimental results when working with 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

References

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Synthesis of dipyridyl sulfides from pyridyl-pyridinium halides. ResearchGate. [Link]

  • C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. ACS Omega. [Link]

  • Synthesis of 9-acridinyl sulfur derivatives: sulfides, sulfoxides and sulfones. Comparison of their activity on tumour cells. PubMed. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. [Link]

  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Chemical Biology. [Link]

  • Effects of storage conditions on thiol disulfide homeostasis. ResearchGate. [Link]

  • Purification method of pyridine and pyridine derivatives.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support guide for the synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. We will address common challenges, provide in-depth troubleshooting, and offer field-proven insights to ensure a robust, scalable, and efficient process.

Introduction: The Challenge of Scaling a C-S Cross-Coupling Reaction

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is a key intermediate in pharmaceutical development, notable for its dual pyridine ring system linked by a sulfide bridge. The primary synthetic route involves a carbon-sulfur (C-S) cross-coupling reaction. While effective at the milligram-to-gram scale, scaling this transformation presents significant challenges, including thermal management, catalyst efficiency, impurity profiling, and product isolation. This guide provides a systematic approach to navigate these complexities.

Section 1: Synthesis Strategy & Core Mechanism

The most reliable and scalable method for constructing the C-S bond in this molecule is a Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This approach offers high functional group tolerance and generally good yields.[1][2] The proposed reaction couples 2-mercaptopyridine with a suitable 4-aminohalopyridine (e.g., 4-amino-2-bromopyridine) or, more commonly, 2-bromopyridine with 4-amino-pyridinethiol. For this guide, we will focus on the coupling of 2-bromopyridine and 4-amino-pyridinethiol .

The catalytic cycle, central to understanding and troubleshooting the reaction, is illustrated below.

Buchwald_Hartwig_CS_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OA_Complex Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition + 2-Bromo-Pyridine (Ar-X) Thiolate_Complex Thiolate Complex OA_Complex->Thiolate_Complex Ligand Exchange/Metathesis + 4-Amino-Pyridinethiolate (R-S⁻) Product_Complex Product Complex Thiolate_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Product Release - 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine end start Troubleshooting_Low_Yield Start Low/No Conversion Check_Catalyst 1. Verify Catalyst Activity - Was catalyst pre-formed? - Was system properly inerted? Start->Check_Catalyst Check_Reagents 2. Check Reagent Quality - Use fresh NaOtBu. - Check thiol for disulfide. Check_Catalyst->Check_Reagents Check_Temp 3. Monitor Internal Temperature - Is it reaching the setpoint? Check_Reagents->Check_Temp Optimize Optimization Steps - Increase catalyst loading (e.g., to 1 mol%). - Screen alternative ligands (e.g., BrettPhos). Check_Temp->Optimize

Sources

Technical Support Center: Synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with this synthesis and to provide practical, field-tested solutions to frequently encountered challenges.

Introduction

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by issues that can lead to low yields, impure products, and significant downstream challenges. This guide provides an in-depth look at the most common and effective synthetic route—nucleophilic aromatic substitution (SNAr)—and offers a troubleshooting framework based on established chemical principles and extensive laboratory experience.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent method for synthesizing 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine involves the reaction of 2-mercaptopyridine with an activated 4-aminopyridine derivative, typically a halopyridine such as 4-amino-2-chloropyridine.

cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Mercaptopyridine 2-Mercaptopyridine Product 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine 2_Mercaptopyridine->Product Nucleophile 4_Amino_2_halopyridine 4-Amino-2-halopyridine (X = Cl, F) 4_Amino_2_halopyridine->Product Electrophile Base Base (e.g., K2CO3, NaH) Base->Product Solvent Solvent (e.g., DMF, DMSO) Solvent->Product Temperature Heat Temperature->Product

Caption: General SNAr synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

Question 1: My reaction is sluggish or shows no product formation. What are the likely causes and how can I fix it?

Answer:

Several factors can contribute to a stalled reaction. Let's break down the most common culprits:

  • Insufficiently Activated Electrophile: The reactivity of the halopyridine is crucial. Fluoro-substituted pyridines are generally more reactive towards SNAr than their chloro- or bromo- counterparts. If you are using a less reactive halide, consider increasing the reaction temperature or using a more polar aprotic solvent like DMSO to facilitate the reaction.[1]

  • Inadequate Base: The role of the base is to deprotonate the 2-mercaptopyridine, forming the more nucleophilic thiolate anion. If a weak base is used, the concentration of the thiolate may be too low for the reaction to proceed efficiently.

    Base Strength Comments
    K₂CO₃, Cs₂CO₃ModerateGenerally effective and easy to handle.
    NaH, KHStrongHighly effective but require anhydrous conditions and careful handling due to flammability.
    Organic Amines (e.g., Et₃N)WeakOften insufficient for generating the thiolate in high concentration.

    Recommendation: If using a carbonate base, ensure it is finely powdered and the reaction is adequately heated. For difficult substrates, switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent such as DMF can significantly increase the reaction rate.

  • Low Reaction Temperature: SNAr reactions on heteroaromatic rings often require elevated temperatures to overcome the activation energy barrier.[2] If your reaction is proceeding slowly at a lower temperature, gradually increasing the heat (e.g., from 80 °C to 120 °C) can be beneficial. Monitor the reaction by TLC to avoid decomposition at excessive temperatures.

Question 2: My TLC analysis shows a new spot with a higher Rf value than my starting materials, which I suspect is a side product. What could it be?

Answer:

A common and often overlooked side reaction is the oxidative dimerization of 2-mercaptopyridine to form 2,2'-dipyridyl disulfide. This disulfide is less polar than the starting thiol and the desired product, hence its higher Rf on silica gel.

2_Mercaptopyridine 2-Mercaptopyridine (2 eq.) Disulfide 2,2'-Dipyridyl disulfide 2_Mercaptopyridine->Disulfide Oxidant [O] (e.g., air, trace metals) Oxidant->Disulfide

Caption: Oxidative dimerization of 2-mercaptopyridine.

Causative Factors:

  • Presence of Oxygen: Reactions run open to the atmosphere are more prone to disulfide formation.

  • Trace Metal Contamination: Certain metal ions can catalyze the oxidation of thiols.

  • Basic Conditions: While necessary for the main reaction, basic conditions can also promote oxidation.

Preventative Measures and Solutions:

  • Degas Your Solvent: Before starting the reaction, sparge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon.

  • Purification: If the disulfide does form, it can typically be separated from the more polar product by column chromatography.

Question 3: I've isolated my crude product, but it's an oil and difficult to purify. What are my options?

Answer:

Obtaining an oily crude product is a common issue. Here are several strategies to achieve purification:

  • Acid-Base Extraction: The desired product has a basic amino group on one pyridine ring. This allows for selective extraction into an acidic aqueous solution, leaving non-basic impurities (like the disulfide byproduct) in the organic phase.

    Step-by-Step Protocol:

    • Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl).

    • Separate the aqueous layer, which now contains the protonated product.

    • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaHCO₃, NaOH) until the product precipitates or can be extracted back into an organic solvent.[3]

    • Extract the product into an organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate to obtain the purified product.

  • Crystallization: If the product is a solid at room temperature, crystallization is an excellent purification method.

    Solvent Selection:

    • Good Solvents (for dissolving): Dichloromethane, Chloroform, Ethyl Acetate.

    • Poor Solvents (for precipitation): Hexanes, Heptane, Diethyl Ether.

    General Crystallization Procedure:

    • Dissolve the crude product in a minimum amount of a hot "good" solvent.

    • Slowly add a "poor" solvent until the solution becomes slightly cloudy.

    • Add a small amount of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.[3]

    • Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

  • Column Chromatography: If other methods fail, silica gel column chromatography is a reliable option. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective. The disulfide byproduct will elute first, followed by the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material: 4-amino-2-chloropyridine or 4-amino-2-fluoropyridine?

A1: While both can be used, 4-amino-2-fluoropyridine is generally more reactive in SNAr reactions due to the higher electronegativity of fluorine, which makes the carbon atom at the 2-position more electrophilic. However, 4-amino-2-chloropyridine is often more readily available and less expensive.[4] The choice may depend on the reactivity of your specific substrate and economic considerations.

Q2: Can I use other bases besides carbonates and hydrides?

A2: Yes, other bases like potassium tert-butoxide (t-BuOK) can be effective. However, strong, sterically hindered bases may promote side reactions if other functional groups are present. Weaker bases like triethylamine are generally not recommended as they are often not strong enough to fully deprotonate the thiol.

Q3: How do I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting materials and the product (e.g., 50% ethyl acetate in hexanes). The product should have an Rf value intermediate between the starting materials and the non-polar disulfide byproduct. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q4: What are the safety considerations for this reaction?

A4:

  • 2-Mercaptopyridine: Has a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Sodium Hydride: Is a flammable solid and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment.

  • Solvents: DMF and DMSO are high-boiling point solvents. Be mindful of potential decomposition at very high temperatures. They can also be absorbed through the skin, so wear appropriate gloves.

Q5: How should I store 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine?

A5: The compound should be stored in a cool, dry place, away from light and air to prevent potential degradation. Storing under an inert atmosphere is recommended for long-term stability.

Experimental Protocol: Synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

This protocol is a general guideline and may require optimization for your specific setup and scale.

Materials:

  • 4-Amino-2-chloropyridine (1.0 eq)

  • 2-Mercaptopyridine (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-chloropyridine and potassium carbonate.

  • Place the flask under an inert atmosphere (nitrogen or argon).

  • Add anhydrous DMF via syringe.

  • Add 2-mercaptopyridine to the stirring suspension.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or crystallization as described in the troubleshooting guide.

References

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • ResearchGate. (n.d.). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

  • Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
  • PubMed. (n.d.). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1). Retrieved from [Link]

Sources

Technical Support Center: Investigating 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine for Enhanced Assay Sensitivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the novel assay component, 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are exploring the potential of this compound to improve the sensitivity and performance of their assays. As the application of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine for this purpose is an emerging area of research, this document provides a framework for its systematic evaluation, optimization, and troubleshooting in your specific experimental context.

Introduction to 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₉N₃S[1]. Its structure, featuring a pyridine ring, a thioether linkage, and an aminopyridine moiety, suggests a range of chemical properties that could be beneficial in various biological and chemical assays. While its primary applications are still under investigation, its structural motifs are present in compounds with known biological activities, including antimicrobial and anticancer properties[2][3]. The presence of the thioether and the aromatic nitrogen atoms may allow it to participate in redox reactions, chelate metal ions, or modulate fluorescent signals, all of which could potentially enhance assay sensitivity.

Hypothesized Mechanisms of Action in Assays

The unique structure of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine suggests several plausible mechanisms by which it might enhance assay sensitivity. Understanding these potential modes of action is crucial for designing appropriate experiments and for troubleshooting unexpected results.

  • Redox Modulation : The thioether group can be oxidized to a sulfoxide and then to a sulfone[4]. In an assay, the compound could act as a mild reducing or oxidizing agent, potentially maintaining the optimal redox state of enzymes or other protein components, thus enhancing their activity and stability.

  • Chelation of Metal Ions : The nitrogen atoms in the pyridine rings and the exocyclic amine group can act as ligands for metal ions. If trace metal contaminants in buffers or samples are inhibiting an enzyme or quenching a fluorescent signal, this compound could sequester them, leading to improved assay performance[5].

  • Fluorescence Modulation : Pyridine derivatives are known to act as fluorescent sensors[6]. Depending on the assay's detection method, 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine could potentially interact with fluorescent substrates or products to enhance their quantum yield or shift their emission spectra, leading to a stronger signal.

  • Stabilization of Assay Components : The thioether linkage is more resistant to reduction than a disulfide bond, which may confer greater stability in assays with reducing agents or in cell-based assays with a reducing intracellular environment[7]. This could protect critical assay components from degradation.

Experimental Workflow for Evaluation and Optimization

A systematic approach is essential when evaluating a novel compound in an established assay. The following workflow provides a step-by-step guide to characterizing the effect of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine on your assay.

Experimental Workflow cluster_0 Phase 1: Compound Characterization cluster_1 Phase 2: Assay Integration cluster_2 Phase 3: Mechanistic Investigation Purity Purity & Identity Verification (LC-MS, NMR) Solubility Solubility & Stability Testing (in assay buffer) Purity->Solubility DoseResponse Dose-Response Titration (determine optimal concentration) Solubility->DoseResponse TimeCourse Time-Course Experiments (assess effect on reaction kinetics) DoseResponse->TimeCourse Controls Control Experiments (e.g., enzyme-free, substrate-free) TimeCourse->Controls Interference Interference Testing (e.g., with other assay components) Controls->Interference

Caption: A step-by-step workflow for evaluating 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

Troubleshooting Guide

When incorporating a new component into an assay, unexpected results are common. This guide addresses potential issues in a question-and-answer format.

Troubleshooting Guide Start Assay Problem Observed HighBackground High Background? Start->HighBackground NoSignal No or Low Signal? Start->NoSignal PoorReproducibility Poor Reproducibility? Start->PoorReproducibility Sol1 Check for autofluorescence of the compound. Perform a buffer-only control with the compound. HighBackground->Sol1 Yes Sol3 Compound may be inhibiting the enzyme/reaction. Perform dose-response to confirm. NoSignal->Sol3 Yes Sol2 Compound may be precipitating. Check solubility and reduce concentration. PoorReproducibility->Sol2 Yes Sol4 Compound may be unstable in the assay buffer. Prepare fresh solutions and test stability over time. PoorReproducibility->Sol4 Yes

Caption: A troubleshooting flowchart for common assay issues.

Q1: I'm seeing a high background signal after adding the compound. What could be the cause?

  • Possible Cause : The compound itself might be autofluorescent at the excitation and emission wavelengths of your assay.

  • Troubleshooting Steps :

    • Run a control experiment with only the assay buffer and 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine at the working concentration.

    • If autofluorescence is detected, consider shifting to a different fluorescent channel with longer wavelengths, if possible.

    • Alternatively, if the signal enhancement is significant, you may be able to subtract the background signal from all measurements.

Q2: My signal has decreased or disappeared entirely. What should I do?

  • Possible Cause : The compound may be inhibiting a key enzyme in your assay or quenching the fluorescent signal.

  • Troubleshooting Steps :

    • Perform a dose-response curve with the compound to determine if the effect is concentration-dependent.

    • Run a control experiment with a known inhibitor of your enzyme to compare the effects.

    • To test for fluorescence quenching, add the compound to a solution of the fluorescent product (if available) and measure the signal.

Q3: My results are not reproducible between experiments. Why might this be happening?

  • Possible Cause : The compound may have limited solubility or stability in your assay buffer.

  • Troubleshooting Steps :

    • Visually inspect the solution for any signs of precipitation after adding the compound to the assay buffer.

    • Determine the solubility of the compound in your buffer by preparing a serial dilution and observing the highest concentration that remains in solution.

    • Assess the stability of the compound in your buffer over the time course of your experiment. Prepare a stock solution and measure its concentration or its effect on the assay at different time points (e.g., 0, 1, 2, and 4 hours) after preparation. The stability of sulfur-containing compounds can be pH-dependent[8].

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for preparing a stock solution of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine?

A: Based on the properties of similar aromatic compounds, DMSO or ethanol are likely good choices for preparing a high-concentration stock solution. However, it is crucial to determine the final concentration of the organic solvent in your assay, as it may affect the activity of your biological components. Always include a vehicle control in your experiments.

Q: How should I store the compound?

A: For long-term storage, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and dark place. For stock solutions, it is best to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q: Are there any known safety concerns with this compound?

A: The specific toxicity of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is not well-documented. However, related aminopyridine compounds can be toxic if swallowed or in contact with skin[9]. It is recommended to handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution
  • Weighing the Compound : Accurately weigh out 2.03 mg of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (Molecular Weight: 203.27 g/mol )[1].

  • Dissolving : Add 1 mL of anhydrous DMSO to the weighed compound.

  • Mixing : Vortex the solution until the compound is completely dissolved.

  • Storage : Store the 10 mM stock solution in small aliquots at -20°C.

Protocol 2: Dose-Response Experiment
  • Prepare a Dilution Series : Prepare a serial dilution of the 10 mM stock solution in your assay buffer to achieve final concentrations ranging from, for example, 1 µM to 100 µM. Remember to include a vehicle control (buffer with the same concentration of DMSO as the highest concentration of the compound).

  • Assay Setup : Set up your assay in a microplate format. Include the following controls:

    • No-enzyme control

    • No-substrate control

    • Vehicle control

    • Positive control (if available)

  • Add the Compound : Add the diluted compound or vehicle control to the appropriate wells.

  • Initiate the Reaction : Add the starting reagent (e.g., substrate or enzyme) to all wells.

  • Incubation : Incubate the plate under your standard assay conditions (e.g., temperature and time).

  • Detection : Measure the assay signal using a plate reader.

  • Data Analysis : Plot the signal intensity against the concentration of the compound to determine the optimal concentration for signal enhancement.

Data Presentation

Table 1: Solubility and Stability Testing

Buffer ComponentpHMax. Soluble Conc. (µM)Stability at RT (t½, hours)
PBS7.4
Tris-HCl8.0
HEPES7.2

Table 2: Dose-Response Data

[Compound] (µM)Signal (RFU)% Enhancement
0 (Vehicle)0%
1
5
10
25
50
100

References

  • MySkinRecipes. (n.d.). 2-(Thiophen-2-yl)pyridin-4-amine. Retrieved from [Link]

  • American Chemical Society. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
  • Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-Amino-4-chloropyridine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Immunoassay Troubleshooting Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine derivatives as candidates for selective and sensitive fluorescent biosensors for lung cancer cell imaging and iron ions detection. Retrieved from [Link]

  • MB(ASCP). (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). The suggested mechanism for the synthesis of the thio-pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological sulphur-containing compounds – Analytical challenges. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Retrieved from [Link]

  • MDPI. (2022). Sulfur-Containing Metabolites from Marine and Terrestrial Fungal Sources: Origin, Structures, and Bioactivities. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • PubMed. (2019). Biological sulphur-containing compounds - Analytical challenges. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions. Retrieved from [Link]

  • ACS Omega. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Pyridin-2-yl)pyrimidin-2-amine. Retrieved from [Link]

  • MDPI. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Retrieved from [Link]

  • MDPI. (n.d.). Pyridine Derivatives as Fluorescent Sensors for Cations. Retrieved from [Link]

  • Frontiers. (n.d.). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Retrieved from [Link]

  • Study.com. (n.d.). Assay Performance, Validation & Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Investigating Off-Target Effects of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (PYSP-4A)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with the novel compound 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, herein referred to as PYSP-4A. This guide is designed to help you proactively identify, troubleshoot, and validate potential off-target effects, ensuring the integrity and reliability of your experimental results.

Off-target activity is a primary cause of unexpected experimental outcomes, toxicity, and high attrition rates in drug discovery.[1] This document provides a structured approach to de-risking your findings and building a robust data package for PYSP-4A.

Frequently Asked Questions (FAQs)

Q1: I have a potent hit with PYSP-4A in my primary biochemical assay. How can I be sure it's selective for my target?

Answer: Congratulations on your initial hit. The first crucial step is to determine the selectivity profile of PYSP-4A. A potent IC50 in a single assay is not sufficient to claim specificity. Most small molecules, particularly kinase inhibitors, exhibit some degree of polypharmacology, binding to multiple targets.[1]

Recommended Action:

  • Broad Kinase Profiling: Since the pyridine and sulfanyl scaffolds are common in kinase inhibitors, a broad kinase panel screening is the gold-standard first step.[2][3] Screen PYSP-4A at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases. This will provide a panoramic view of its selectivity.

  • Interpreting the Data: Analyze the results to identify any kinases that are significantly inhibited besides your primary target.[4] Pay close attention to kinases within the same family as your target or those known to be involved in critical cellular processes. A highly selective compound will show potent inhibition of the primary target with minimal activity against other kinases.[4]

Q2: PYSP-4A shows a strong phenotype in my cell-based assay. How do I confirm this is due to engagement with my intended target?

Answer: A cellular phenotype can be the result of engaging the intended target, an off-target, or even a combination of both. It is essential to demonstrate that PYSP-4A physically interacts with your target protein within the complex cellular environment.

Recommended Action:

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to verify direct target engagement in intact cells.[5][6][7] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[7] A positive result in a CETSA experiment provides strong evidence that PYSP-4A binds to your target in a physiological context.[5][6]

  • Orthogonal Assays: Validate your findings using an orthogonal assay—a method with a different technological principle.[8][9][10] For example, if your primary assay measures enzyme activity, an orthogonal assay could be a binding assay like Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST).[11] This helps to rule out assay-specific artifacts, such as interference with the detection method (e.g., fluorescence).[8][12]

Q3: My results with PYSP-4A are inconsistent, or I'm observing unexpected cytotoxicity. What could be the cause?

Answer: Inconsistent results or unexpected toxicity are red flags that may point to off-target effects or issues with the compound itself.

Recommended Action:

  • Assess Compound Quality and Behavior:

    • Purity and Identity: First, confirm the purity and chemical identity of your PYSP-4A batch using techniques like NMR and mass spectrometry. Impurities can have their own biological activities.

    • Solubility and Aggregation: Poor solubility can lead to compound precipitation, making the effective concentration unknown. Aggregation is a common cause of non-specific assay interference and false positives.[12][13] Test for aggregation using techniques like dynamic light scattering or by including a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to see if it reduces activity.

  • Investigate Off-Target Toxicity:

    • If compound quality is not the issue, the observed toxicity may be due to inhibition of a kinase or other protein essential for cell survival. Cross-reference your kinase profiling data with known safety targets (e.g., hERG, certain kinases known for cardiac toxicity).

    • Perform dose-response cytotoxicity assays in different cell lines to understand the toxicity profile.

Q4: How do I proactively predict potential off-targets for PYSP-4A before running expensive screens?

Answer: Computational approaches can help prioritize your experimental validation efforts by predicting likely off-targets based on structural similarity.

Recommended Action:

  • In Silico Profiling: Use structure-based modeling and ligand docking to screen PYSP-4A against a virtual library of protein structures.[1] Several online tools and services can compare the structure of PYSP-4A to libraries of known ligands to predict potential targets. This can help you select a more focused and cost-effective kinase panel for initial screening.[14]

Troubleshooting Guides & Protocols

Workflow for Investigating Off-Target Effects

This workflow provides a systematic approach to characterizing a new chemical entity like PYSP-4A.

Off_Target_Workflow cluster_0 Phase 1: Initial Hit Characterization cluster_1 Phase 2: Biochemical Selectivity cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Data Interpretation Start Potent Hit from Primary Assay InSilico In Silico Profiling (Predict Off-Targets) Start->InSilico QualityControl Compound QC (Purity, Solubility, Aggregation) Start->QualityControl KinasePanel Broad Kinase Panel Screening (e.g., >300 kinases) InSilico->KinasePanel Guides panel choice QualityControl->KinasePanel AnalyzeSelectivity Analyze Selectivity Score (e.g., S-Score, Gini) KinasePanel->AnalyzeSelectivity OrthogonalBiochem Orthogonal Biochemical Assay (e.g., SPR, MST) AnalyzeSelectivity->OrthogonalBiochem Phenotype Phenotypic Assay in Relevant Cell Line AnalyzeSelectivity->Phenotype Informs dose selection Conclusion Confident Target Profile (On- and Off-Targets Defined) OrthogonalBiochem->Conclusion CETSA Cellular Thermal Shift Assay (CETSA) Rescue Rescue Experiment (e.g., Overexpress Target) CETSA->Rescue Links target to phenotype Phenotype->CETSA Confirms target engagement Rescue->Conclusion

Caption: A systematic workflow for characterizing small molecule specificity.

Protocol 1: Interpreting Kinase Profiling Data

After screening PYSP-4A against a kinase panel, you will receive data showing the percent inhibition of each kinase at a given concentration.

Data Interpretation:

  • Primary Target Confirmation: Verify potent inhibition (>90%) of your intended target.

  • Identify Off-Targets: Flag any other kinases inhibited by >75%. These are your primary off-targets.

  • Calculate Selectivity Score (S-Score): A common metric is the S-score, which is the number of kinases inhibited above a certain threshold (e.g., 90%) divided by the total number of kinases tested.[4] A lower S-score indicates higher selectivity.[4]

Example Data Table (Hypothetical):

Kinase Target% Inhibition @ 1µM PYSP-4AClassification
TargetKinase 1 (Primary) 98% Primary Target
Kinase A8%Non-hit
Kinase B92%Off-Target
Kinase C55%Moderate Hit
Kinase D95%Off-Target
... (300+ others)<10%Non-hit
Selectivity Score (S(90)) 0.01 (3/300) Highly Selective
Protocol 2: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA is used to confirm that PYSP-4A binds to its intended target in a cellular environment.[7][15]

Principle of CETSA

CETSA_Principle cluster_0 No Drug (Control) cluster_1 With PYSP-4A Protein_Unbound Target Protein Heat_Control Heat (e.g., 55°C) Protein_Unbound->Heat_Control Protein_Denatured Denatured Protein Heat_Control->Protein_Denatured PYSP4A PYSP-4A Protein_Bound Stabilized Complex PYSP4A->Protein_Bound Heat_Treated Heat (e.g., 55°C) Protein_Bound->Heat_Treated Protein_Stable Soluble Protein Heat_Treated->Protein_Stable Resists denaturation

Caption: Ligand binding stabilizes proteins against heat denaturation in CETSA.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or varying concentrations of PYSP-4A. Incubate to allow for cell penetration and target binding.

  • Heating: Heat the cell suspensions in a PCR machine across a range of temperatures (e.g., 40°C to 70°C).[15] Non-stabilized proteins will denature and aggregate.

  • Cell Lysis: Lyse the cells through freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins. The supernatant contains the soluble, non-denatured proteins.

  • Detection: Collect the supernatant and analyze the amount of soluble target protein remaining using a detection method like Western blotting or ELISA.

  • Analysis: Plot the amount of soluble protein against temperature for both vehicle- and PYSP-4A-treated samples. A shift in the melting curve to a higher temperature in the presence of PYSP-4A indicates target stabilization and therefore, direct binding.[16]

References

  • Al-Obaidi, A., & Al-Shammari, A. M. (2020). Off-target effects in CRISPR/Cas9 gene editing. Cellular and Molecular Biology, 66(5), 134-140. [Link]

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"2-(Pyridin-2-ylsulfanyl)pyridin-4-amine" enhancing bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound "2-(Pyridin-2-ylsulfanyl)pyridin-4-amine" is not extensively documented in publicly available scientific literature as a bioavailability enhancer. Therefore, this guide uses a hypothetical analogue, PYS-4A (2-(Pyridin-2-ylsulfanyl)pyridin-4-amine) , as a representative pyridinyl-based compound for enhancing the oral bioavailability of investigational drugs. The principles and troubleshooting steps provided are based on established practices in pharmaceutical sciences and are broadly applicable to the in vivo study of novel excipients and drug delivery systems.

Introduction to PYS-4A

PYS-4A is an investigational small molecule designed to improve the systemic exposure of co-administered therapeutic agents, particularly those with poor aqueous solubility and/or susceptibility to first-pass metabolism. Its pyridine-based structure is hypothesized to interact with key physiological barriers in the gastrointestinal tract, thereby increasing the fraction of an orally administered drug that reaches systemic circulation. This guide provides essential information, frequently asked questions, and troubleshooting protocols for researchers utilizing PYS-4A in their in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for PYS-4A?

The primary mechanism of action for PYS-4A is believed to be multifactorial, targeting both metabolic and transport-related barriers to oral drug absorption. It is hypothesized to act as a reversible, non-competitive inhibitor of cytochrome P450 enzymes (specifically CYP3A4, a key enzyme in drug metabolism) in the gut wall and liver. Additionally, PYS-4A may modulate the function of efflux transporters such as P-glycoprotein (P-gp), reducing the cellular export of co-administered drugs back into the intestinal lumen.

Q2: What are the fundamental physicochemical properties of PYS-4A?

Understanding the basic properties of PYS-4A is crucial for proper formulation and handling. Below is a summary of its key characteristics.

PropertyValue
Molecular FormulaC₁₀H₉N₃S
Molecular Weight203.27 g/mol
AppearanceOff-white to light brown crystalline powder
SolubilitySoluble in organic solvents such as DMSO and ethanol; sparingly soluble in water.[1]
LogP2.8 (predicted)
pKa4.5 (amine), 8.5 (pyridine) (predicted)

Q3: What are the recommended starting doses and formulation strategies for PYS-4A in rodent models?

For initial in vivo studies in mice or rats, a starting dose of 10-50 mg/kg of PYS-4A administered 30-60 minutes prior to the therapeutic agent is recommended. The optimal dose and timing will need to be determined empirically for each specific drug combination.

Due to its poor aqueous solubility, PYS-4A should be formulated to ensure adequate dissolution and absorption. Common formulation approaches include:

  • Suspension in a vehicle: A micronized suspension in a vehicle containing a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., carboxymethylcellulose) is a common starting point.

  • Solution in a co-solvent system: For small volumes, dissolving PYS-4A in a mixture of solvents such as polyethylene glycol 400 (PEG400), propylene glycol, and water can be effective.

  • Solid dispersions: For more advanced formulations, creating a solid dispersion of PYS-4A with a hydrophilic polymer can significantly enhance its dissolution rate and bioavailability.[2]

Q4: Are there any known safety or toxicity concerns with PYS-4A?

As an investigational compound, comprehensive toxicology data for PYS-4A is limited. Preliminary studies in rodents have not shown acute toxicity at doses up to 200 mg/kg. However, as with any new chemical entity, appropriate safety precautions should be taken. It is recommended to conduct a preliminary dose-range finding study to assess tolerability in the specific animal model being used. Given its mechanism of action as a metabolic inhibitor, there is a potential for drug-drug interactions, which should be carefully considered when designing experiments.

Troubleshooting Guide for In Vivo Studies

This section addresses common issues researchers may encounter when using PYS-4A to enhance the bioavailability of a co-administered drug.

Problem 1: High Variability in Pharmacokinetic (PK) Data

Issue: You are observing significant and inconsistent differences in the plasma concentrations of your therapeutic agent among animals within the same treatment group.

Potential Causes & Solutions:

  • Inconsistent Formulation: The suspension of PYS-4A or the therapeutic drug may not be homogenous, leading to variable dosing.

    • Solution: Ensure the formulation is consistently mixed before and during dosing. For suspensions, use a vortex mixer immediately before drawing each dose. Validate the homogeneity of the formulation by taking samples from the top, middle, and bottom of the container and analyzing for drug content.

  • Animal-Related Variability: Differences in animal age, weight, stress levels, or underlying health can impact drug absorption and metabolism.[3]

    • Solution: Use age- and weight-matched animals from a reputable supplier. Allow for an adequate acclimatization period before the study begins. Standardize animal handling and dosing procedures to minimize stress.

  • Inaccurate Dosing Technique: Improper oral gavage technique can lead to dosing errors or aspiration.

    • Solution: Ensure all personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animal model. Verify the dose volume for each animal based on its body weight on the day of the study.

  • Analytical Method Variability: Issues with the bioanalytical method used to quantify the drug in plasma can introduce variability.

    • Solution: Validate the analytical method for accuracy, precision, linearity, and stability according to regulatory guidelines. Include quality control samples at low, medium, and high concentrations in each analytical run to monitor method performance.

Problem 2: Lack of Efficacy (No Significant Increase in Bioavailability)

Issue: Co-administration of PYS-4A does not result in the expected increase in the bioavailability of your therapeutic agent.

Potential Causes & Solutions:

  • Inappropriate Dose or Timing: The dose of PYS-4A may be too low, or the timing of its administration relative to the therapeutic agent may not be optimal.

    • Solution: Conduct a dose-response study with varying doses of PYS-4A. Also, investigate different pre-treatment intervals (e.g., 30, 60, and 120 minutes) to determine the optimal time for PYS-4A to exert its effect before the therapeutic drug is administered.

  • Mechanism Mismatch: The primary barrier to the bioavailability of your therapeutic agent may not be addressed by PYS-4A. For example, if the drug has very low intrinsic permeability that is not related to efflux pumps, PYS-4A may have a limited effect.

    • Solution: Review the in vitro characteristics of your therapeutic agent. If its absorption is primarily limited by poor solubility or low permeability (and not a substrate for P-gp), other bioavailability enhancement strategies such as lipid-based formulations or particle size reduction may be more effective.[2][4]

  • Species Differences in Metabolism: The metabolic pathways and transporter activities in your animal model may differ significantly from those in humans or other species.[5][6]

    • Solution: Investigate the metabolism of your therapeutic agent in the specific animal model being used. In vitro studies with liver microsomes from different species can help to identify potential discrepancies. If species differences are significant, consider using a more relevant animal model if available.

  • Poor In Vivo Performance of PYS-4A: PYS-4A itself may have poor absorption or be rapidly metabolized, preventing it from reaching sufficient concentrations in the gut wall to exert its effect.

    • Solution: Develop an analytical method to quantify PYS-4A in plasma and conduct a pharmacokinetic study of PYS-4A alone. This will help to understand its absorption, distribution, metabolism, and excretion (ADME) profile and determine if it is achieving adequate exposure.

Visualizations

Hypothetical Mechanism of PYS-4A Action

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Wall) cluster_blood Systemic Circulation Drug_Lumen Oral Drug + PYS-4A Drug_Intra Drug inside cell Drug_Lumen->Drug_Intra Absorption PYS_4A_Intra PYS-4A inside cell Drug_Lumen->PYS_4A_Intra Absorption Pgp P-gp Efflux Pump Drug_Intra->Pgp CYP3A4 CYP3A4 Enzyme Drug_Intra->CYP3A4 Metabolism Drug_Blood Drug in Bloodstream Drug_Intra->Drug_Blood Enters Circulation PYS_4A_Intra->Pgp Inhibits PYS_4A_Intra->CYP3A4 Inhibits Pgp->Drug_Lumen Efflux Metabolites Metabolites CYP3A4->Metabolites To excretion

Caption: Hypothetical mechanism of PYS-4A enhancing drug bioavailability.

Workflow for a Pilot Pharmacokinetic Study

G cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_sampling Sampling & Analysis Phase cluster_data Data Interpretation Formulation Prepare PYS-4A and Drug Formulations Animal_Prep Acclimatize and Fast Animals Dose_PYS_4A Administer PYS-4A (or Vehicle) Animal_Prep->Dose_PYS_4A Wait Pre-treatment Interval (e.g., 60 min) Dose_PYS_4A->Wait Dose_Drug Administer Therapeutic Drug Wait->Dose_Drug Blood_Sample Collect Blood Samples at Time Points Dose_Drug->Blood_Sample Plasma_Prep Process Blood to Obtain Plasma Blood_Sample->Plasma_Prep Analysis Analyze Plasma using LC-MS/MS Plasma_Prep->Analysis PK_Calc Calculate PK Parameters (AUC, Cmax, Tmax) Analysis->PK_Calc Comparison Compare PYS-4A group to Vehicle group PK_Calc->Comparison Conclusion Determine Effect on Bioavailability Comparison->Conclusion

Caption: Experimental workflow for a pilot pharmacokinetic study.

Experimental Protocols

Protocol 1: Preparation of a PYS-4A Suspension for Oral Gavage in Rodents
  • Materials:

    • PYS-4A powder

    • 0.5% (w/v) Tween 80 in deionized water (wetting agent)

    • 0.5% (w/v) Sodium carboxymethylcellulose (Na-CMC) in deionized water (suspending vehicle)

    • Mortar and pestle

    • Stir plate and magnetic stir bar

    • Glass beaker

  • Procedure:

    • Weigh the required amount of PYS-4A based on the desired concentration and final volume.

    • Place the PYS-4A powder in a mortar.

    • Add a small volume of the 0.5% Tween 80 solution to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial for wetting the powder.

    • Gradually add the 0.5% Na-CMC solution to the paste while stirring continuously.

    • Transfer the mixture to a glass beaker with a magnetic stir bar.

    • Continue to stir the suspension for at least 30 minutes to ensure homogeneity.

    • Store the suspension at 4°C and re-suspend by vortexing or stirring before each use. The stability of the suspension should be determined for the intended duration of the study.

Protocol 2: Pilot Pharmacokinetic Study to Evaluate PYS-4A Efficacy
  • Animal Model:

    • Male Sprague-Dawley rats (250-300g), n=4-6 per group.

  • Groups:

    • Group 1 (Control): Vehicle (e.g., 0.5% Na-CMC) + Therapeutic Drug

    • Group 2 (Test): PYS-4A (e.g., 20 mg/kg) + Therapeutic Drug

  • Procedure:

    • Fast animals overnight (with free access to water) before dosing.

    • Record the body weight of each animal on the morning of the study.

    • Administer the vehicle (Group 1) or PYS-4A formulation (Group 2) via oral gavage.

    • After the pre-treatment interval (e.g., 60 minutes), administer the therapeutic drug formulation to all animals via oral gavage.

    • Collect blood samples (approximately 100-200 µL) via a suitable method (e.g., tail vein or saphenous vein) at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-drug administration) into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood samples by centrifugation to obtain plasma.

    • Store plasma samples at -80°C until analysis.

    • Analyze the plasma samples for the concentration of the therapeutic drug using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (e.g., AUC, Cmax) for each animal and compare the mean values between the control and test groups to determine the effect of PYS-4A on bioavailability.

References

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  • Regan, C. P., et al. (2016). 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. ACS Medicinal Chemistry Letters, 7(8), 783-787. Available from: [Link]

  • Li, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(11), 2163. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Structural Characterization of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. In this guide, we provide an in-depth technical comparison of analytical methodologies for the structural characterization of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine , a molecule of interest in medicinal chemistry. This guide will not only detail the application of core analytical techniques but also compare its expected structural data with a closely related analogue, N-(pyridin-4-yl)pyridin-2-amine , to highlight the nuances in spectral interpretation.

Introduction to the Structural Challenge

The target molecule, 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, possesses a flexible thioether linkage connecting two pyridine rings, one of which is substituted with an amino group. This arrangement presents a specific set of challenges and features for structural elucidation. Key confirmation points include verifying the connectivity of the thioether at the C2 position of the first pyridine ring and the C2' position of the second, as well as confirming the placement of the amino group at the C4' position of the second pyridine ring.

To provide a robust comparative framework, we will contrast the expected analytical data of our target molecule with that of N-(pyridin-4-yl)pyridin-2-amine[1][2]. This analogue features a secondary amine bridge instead of a thioether, which will manifest in distinct spectroscopic signatures.

Core Analytical Techniques for Structural Confirmation

A multi-technique approach is essential for the comprehensive structural characterization of novel organic compounds. Here, we detail the application and expected outcomes for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, both ¹H and ¹³C NMR will be pivotal.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts[3]. DMSO-d₆ is often a good choice for compounds with amine protons, as it allows for their observation.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

    • The spectral width should encompass the aromatic and amine proton regions (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

    • A spectral width of 0-200 ppm is standard for most organic molecules.

  • 2D NMR (Optional but Recommended):

    • To definitively assign proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range (2-3 bond) correlations, which is invaluable for confirming the connectivity of the pyridine rings through the sulfur atom.

NMR Experimental Workflow.

The following table presents the predicted ¹H NMR chemical shifts for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine and the reported data for the comparator, N-(pyridin-4-yl)pyridin-2-amine.

Proton Assignment Predicted δ (ppm) for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine Reported δ (ppm) for N-(pyridin-4-yl)pyridin-2-amine Rationale for Predicted Shifts & Comparison
H-3', H-5'~6.5 - 6.78.18The amino group at C4' is strongly electron-donating, significantly shielding the ortho protons (H-3', H-5'). In the comparator, the NH bridge is less donating, and the protons are in a different electronic environment.
H-2', H-6'~8.0 - 8.26.88The protons adjacent to the nitrogen in the 4-aminopyridine ring are expected to be deshielded.
H-3, H-5~7.1 - 7.47.55These protons on the 2-thiopyridine ring are in a relatively standard pyridine environment.
H-4~7.6 - 7.86.74The proton para to the sulfur atom will be influenced by its electronic effects.
H-6~8.4 - 8.68.18The proton ortho to the ring nitrogen and adjacent to the thioether linkage is expected to be the most deshielded on this ring.
NH₂~6.0 - 6.58.41 (NH)The chemical shift of the amine protons is highly dependent on solvent and concentration. The single NH proton in the comparator is expected to be more deshielded.
Carbon Assignment Predicted δ (ppm) for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine Reported δ (ppm) for N-(pyridin-4-yl)pyridin-2-amine Rationale for Predicted Shifts & Comparison
C-2~158 - 162154.9The carbon attached to the sulfur atom is expected to be significantly deshielded. The carbon attached to the bridging nitrogen in the comparator is also deshielded but to a slightly lesser extent.
C-3~122 - 125113.8Standard chemical shift for a beta-carbon in a pyridine ring.
C-4~136 - 139142.1The para-carbon in the pyridine ring.
C-5~120 - 123113.8Similar to C-3.
C-6~149 - 152148.5The carbon ortho to the nitrogen is highly deshielded.
C-2'~155 - 158158.5The carbon bearing the thioether linkage on the second ring.
C-3', C-5'~108 - 112108.8Significant shielding due to the strong electron-donating effect of the amino group at C-4'.
C-4'~152 - 155150.7The carbon bearing the amino group.
C-6'~148 - 151148.5The carbon ortho to the nitrogen on the 4-aminopyridine ring.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule and will likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used to induce more extensive fragmentation.

  • Analysis:

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

Mass Spectrometry Experimental Workflow.

For 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (C₁₀H₉N₃S), the expected exact mass is 203.0517.

Analysis Predicted m/z Interpretation
MS1 (Full Scan) 204.0590Protonated molecular ion [M+H]⁺.
MS/MS Fragmentation 125.0481Cleavage of the C-S bond, loss of thiopyridine radical, resulting in [C₅H₅N₂]⁺.
110.0352Cleavage of the C-S bond with hydrogen transfer, loss of aminopyridine, resulting in [C₅H₄NS]⁺.
94.0531Fragmentation of the aminopyridine ring, potentially loss of HCN from the m/z 121 fragment.

For the comparator, N-(pyridin-4-yl)pyridin-2-amine (C₁₀H₉N₃), the exact mass is 171.0796. The fragmentation pattern would be significantly different due to the stronger C-N bond compared to the C-S bond, leading to more fragmentation within the pyridine rings themselves.

Single-Crystal X-ray Crystallography

This technique provides the definitive, three-dimensional structure of a molecule in the solid state, confirming connectivity and stereochemistry unequivocally.

  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.

    • Slow evaporation of a solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

    • Slow cooling of a saturated solution.

    • Vapor diffusion, where a solution of the compound is placed in a vial inside a larger container with a more volatile solvent in which the compound is less soluble.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer.

    • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

    • The model is refined to best fit the experimental data, yielding the final atomic positions, bond lengths, and bond angles.

xray_workflow A Purified Compound B Crystal Growth (e.g., Slow Evaporation) A->B C Single Crystal Selection B->C D Mounting on Goniometer C->D E X-ray Diffraction Data Collection D->E F Structure Solution E->F G Structure Refinement F->G H Final Structural Model G->H

X-ray Crystallography Workflow.

A successful crystal structure would provide incontrovertible proof of the atomic connectivity of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, serving as the ultimate confirmation to supplement the spectroscopic data.

Conclusion

The structural confirmation of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine requires a synergistic application of modern analytical techniques. While ¹H and ¹³C NMR provide the foundational map of the molecule's framework, mass spectrometry confirms its molecular weight and offers corroborating fragmentation evidence. For absolute certainty, single-crystal X-ray crystallography stands as the gold standard.

By comparing the expected data for our target molecule with the known data of a structural analogue like N-(pyridin-4-yl)pyridin-2-amine, researchers can gain a deeper understanding of how subtle changes in chemical structure are reflected in the analytical data. This comparative approach not only aids in the confident identification of the target compound but also enhances the overall analytical expertise of the scientist.

References

  • Askar, F. W., Abood, N. K., Jinzeel, N. A., & Falih, M. S. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry, 52, 453-465.
  • Al-Saeedi, S. I., & El-Emam, A. A. (2018). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Molbank, 2018(4), M1014.
  • Malamas, M. S., et al. (2004). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 14(18), 4643-4648.
  • Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Yan, Y. Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(19), 13086-13103.
  • Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019.
  • Volpi, G., et al. (2021). Dipyridylmethane Ethers as Ligands for Luminescent Ir Complexes. Molecules, 26(23), 7205.
  • Wang, M., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 56(13), 5469-5481.
  • De Rosa, M., et al. (2007). New ligands in the 2,2′-dipyridylamine series and their Re(I) complexes; synthesis, structures and luminescence properties. Dalton Transactions, (36), 4037-4045.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Bexrud, J. A., & Schafer, L. L. (2009). Supplementary Information for A Zirconium Bis(amidate)
  • Klein, H., et al. (2007). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 45(10), 856-863.
  • Dudás, J., et al. (2003). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 41(11), 903-908.
  • Salas-Sánchez, A., et al. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Acta Crystallographica Section C: Structural Chemistry, 77(8), 435-446.
  • Li, X., et al. (2022). Iridium(iii) dipyridylamine complexes: synthesis, characterization and catalytic activities in photoredox reactions. Organic Chemistry Frontiers, 9(17), 4641-4648.
  • PubChem. (n.d.). 4-(Pyridin-2-yl)pyrimidin-2-amine. Retrieved January 28, 2026, from [Link]

  • Gillespie, J. R., et al. (2021). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Infectious Diseases, 7(10), 2915-2925.
  • Brogden, P. J., & Berry, J. F. (2015). Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving. Comments on Inorganic Chemistry, 35(5-6), 225-257.
  • Mani, F., & Gatteschi, D. (1994). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 365-419.
  • Occupational Safety and Health Administration. (2006). Aminopyridines (2-, 3-, and 4-). (Method PV2143). Retrieved from [Link]

  • Moon, S. H., Kim, T. H., & Park, K. M. (2011). N-(Pyridin-2-ylmeth-yl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1355.
  • Chen, C. H., et al. (2012).
  • Saha, A., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 12(48), 31235-31251.
  • Campain, J. A. (1999). Toxicity of dipyridyl compounds and related compounds. Reviews on environmental health, 14(2), 77-87.

Sources

A Comprehensive Guide to the Synthesis and Spectroscopic Validation of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Promising Scaffold for Drug Discovery

In the landscape of medicinal chemistry, nitrogen- and sulfur-containing heterocyclic compounds are of paramount importance, frequently forming the core of numerous therapeutic agents. The novel compound, 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, presents a compelling scaffold for researchers and drug development professionals. Its structure, featuring a flexible thioether linkage between two functionalized pyridine rings, suggests potential applications as a versatile building block in the synthesis of kinase inhibitors, metal-chelating agents, and materials with unique photophysical properties.

This guide provides a comprehensive overview of a proposed synthetic route for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine and a detailed validation of its structure using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). By presenting a robust experimental framework, we aim to empower researchers to confidently synthesize and characterize this and similar molecules, accelerating the pace of discovery. This document moves beyond a simple recitation of steps, delving into the rationale behind the chosen methodologies and offering a comparative perspective on alternative synthetic strategies.

Proposed Synthesis: A Nucleophilic Aromatic Substitution Approach

The synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine can be efficiently achieved through a nucleophilic aromatic substitution (SNA) reaction. This well-established reaction class is particularly effective for electron-deficient aromatic rings like pyridine, especially when a good leaving group is present at the 2- or 4-position.[1][2] Our proposed route (Figure 1) utilizes the commercially available starting materials 4-amino-2-chloropyridine and pyridine-2-thiol.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4-amino-2-chloropyridine 4-amino-2-chloropyridine Reaction_Vessel Nucleophilic Aromatic Substitution 4-amino-2-chloropyridine->Reaction_Vessel Base (e.g., K2CO3) Solvent (e.g., DMF) Pyridine-2-thiol Pyridine-2-thiol Pyridine-2-thiol->Reaction_Vessel Product 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine Reaction_Vessel->Product Purification

Figure 1. Proposed synthetic workflow for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

The rationale for this approach lies in the electronic properties of the pyridine ring. The electronegative nitrogen atom withdraws electron density, making the carbon atoms at the 2- and 4-positions electrophilic and susceptible to nucleophilic attack.[1] The chlorine atom in 4-amino-2-chloropyridine serves as an excellent leaving group. Pyridine-2-thiol, in the presence of a base, forms a thiolate anion, which is a potent nucleophile. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the reactants and the formation of the charged intermediate.

Structural Validation by NMR and MS: A Predictive Analysis

As no experimental data for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is readily available, we present a predictive analysis of its ¹H NMR, ¹³C NMR, and mass spectra. These predictions are based on established principles of NMR and MS, as well as data from structurally analogous compounds.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The predicted ¹H NMR spectrum of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine in a solvent like DMSO-d₆ would exhibit distinct signals for the protons on both pyridine rings. The chemical shifts are influenced by the electronic effects of the substituents (amino and thioether groups) and the nitrogen atoms within the rings.

Figure 2. Structure of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine and its predicted ¹H NMR data.

Justification of Predicted Chemical Shifts:

  • Pyridin-2-yl protons (H-3', H-4', H-5', H-6'): These protons will be in a relatively standard pyridine environment, with H-6' being the most deshielded due to its proximity to the nitrogen atom. The electron-donating effect of the sulfur atom will slightly shield these protons compared to unsubstituted pyridine.

  • Pyridin-4-amine protons (H-3, H-5, H-6): The strong electron-donating amino group at the 4-position will cause significant shielding of the protons on this ring, particularly H-3 and H-5. H-6 will be the most deshielded proton on this ring.

  • Amino protons (NH₂): The protons of the amino group will appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The predicted ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Table 1: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

CarbonPredicted δ (ppm)Assignment
C-2162.0Pyridin-4-amine (C-S)
C-2'158.5Pyridin-2-yl (C-S)
C-4155.0Pyridin-4-amine (C-NH₂)
C-6150.0Pyridin-4-amine
C-6'149.5Pyridin-2-yl
C-4'137.0Pyridin-2-yl
C-3'124.0Pyridin-2-yl
C-5'121.0Pyridin-2-yl
C-5108.0Pyridin-4-amine
C-3106.0Pyridin-4-amine

Justification of Predicted Chemical Shifts:

  • Carbons attached to heteroatoms (C-2, C-2', C-4): These carbons will be the most deshielded due to the direct attachment of electronegative sulfur and nitrogen atoms.

  • Other aromatic carbons: The chemical shifts of the remaining carbons will be influenced by their position relative to the nitrogen atoms and the substituents. The carbons on the 4-aminopyridine ring will generally be more shielded than those on the pyridin-2-yl ring.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 204.28, confirming the molecular weight of the compound (C₁₀H₉N₃S, MW = 203.27). High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Table 2: Predicted ESI-MS Fragmentation Data

m/zProposed Fragment
204.28[M+H]⁺
125.04[C₅H₄N₂S]⁺ (cleavage of the C-S bond)
111.03[C₅H₅NS]⁺ (cleavage of the C-S bond)
94.06[C₅H₆N₂]⁺ (cleavage of the C-S bond)
78.05[C₅H₄N]⁺ (fragmentation of pyridine ring)

Plausible Fragmentation Pathways:

The primary fragmentation pathway in the mass spectrum is expected to be the cleavage of the C-S bond, leading to fragments corresponding to the two pyridine moieties. Further fragmentation of the pyridine rings can also be expected.

Comparison with Alternative Synthetic Routes

While the proposed nucleophilic aromatic substitution is a robust method, other synthetic strategies could be considered.

  • Palladium-Catalyzed Cross-Coupling: Reactions such as the Buchwald-Hartwig amination could be employed to form the C-S bond. This might involve coupling of a bromopyridine with a thiopyridine derivative. While often highly efficient, these methods require the use of expensive palladium catalysts and ligands.

  • Synthesis from Pyridine N-oxides: Pyridine N-oxides can be activated towards nucleophilic attack, providing an alternative entry point to functionalized pyridines.[3]

The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the need to avoid certain reagents or catalysts.

Experimental Protocols

Synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Materials:

  • 4-Amino-2-chloropyridine (1.0 eq)

  • Pyridine-2-thiol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-amino-2-chloropyridine in anhydrous DMF, add pyridine-2-thiol and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

NMR Sample Preparation

Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

MS Sample Preparation

Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile) for analysis by ESI-MS.

Conclusion

This guide provides a detailed and scientifically grounded pathway for the synthesis and structural validation of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine. The proposed nucleophilic aromatic substitution reaction offers a straightforward and efficient method for accessing this novel heterocyclic scaffold. The predictive NMR and MS data presented herein serve as a valuable reference for researchers, enabling them to confidently identify and characterize the target compound. By understanding the underlying chemical principles and having access to detailed experimental protocols, scientists are well-equipped to explore the potential of this and related molecules in the pursuit of new therapeutic agents and advanced materials.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.
  • Terrier, F.
  • Preti, D., et al. "Substituted 4-aminopyridines as potent and selective inhibitors of the human P2X3 receptor." Journal of medicinal chemistry 51.21 (2008): 6934-6945.
  • Andersson, H., Almqvist, F., & Olsson, R. "Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides." Organic letters 9.7 (2007): 1335-1337.

Sources

A Comparative Guide to the Purity Analysis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of methodologies for the purity analysis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, a crucial intermediate in pharmaceutical synthesis.[1][2] We will delve into the rationale behind selecting High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, present a detailed, optimized HPLC protocol, and compare its performance with alternative analytical approaches. The information herein is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable quality control measures.

Introduction: The Significance of Purity in Pharmaceutical Intermediates

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical determinant of drug safety and efficacy. For a compound like 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, which serves as a building block in the synthesis of more complex molecules, ensuring its chemical integrity is paramount.[3] The presence of impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic byproducts, or a compromise in the final drug product's stability and therapeutic effect.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and reproducibility for the separation and quantification of compounds in a mixture.[4][5] Its versatility makes it the technique of choice for the purity assessment of a wide array of pharmaceutical compounds, including nitrogen-containing heterocycles like our target analyte.[6][7]

Methodology Showdown: Why HPLC Reigns Supreme for this Analysis

While other analytical techniques exist for purity determination, HPLC, particularly in the reverse-phase mode, offers a superior combination of advantages for analyzing 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

  • Specificity and Resolution: HPLC provides excellent separation of the main compound from structurally similar impurities that may arise during synthesis. This includes starting materials, byproducts, and degradation products.

  • Sensitivity: Modern HPLC detectors, such as UV-Vis or Diode Array Detectors (DAD), can detect impurities at very low levels, which is crucial for meeting stringent regulatory requirements.[8]

  • Quantification: HPLC allows for precise and accurate quantification of both the main analyte and its impurities, enabling the determination of percentage purity.

  • Robustness: Well-developed HPLC methods are robust and can be reliably transferred between different laboratories and instruments, ensuring consistent quality control.[9]

Alternative Techniques and Their Limitations:

TechniqueAdvantagesLimitations for this Application
Gas Chromatography (GC) High efficiency for volatile compounds.2-(Pyridin-2-ylsulfanyl)pyridin-4-amine has a relatively high boiling point and may require derivatization, adding complexity and potential for error.
Thin-Layer Chromatography (TLC) Simple, rapid, and inexpensive for qualitative analysis.Limited resolution and quantification capabilities compared to HPLC.[10]
Supercritical Fluid Chromatography (SFC) A "green" alternative with faster analysis times.[6]May not provide the same level of resolution for all potential impurities of this specific analyte compared to established reverse-phase HPLC methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information.Primarily used for structural elucidation and is less sensitive than HPLC for quantitative impurity profiling.
Mass Spectrometry (MS) High sensitivity and specificity for identification.Often coupled with a separation technique like HPLC (LC-MS) for complex mixtures to provide both separation and identification.[11]

Optimized HPLC Protocol for Purity Analysis

The following protocol has been developed and optimized to provide a robust and reliable method for the purity determination of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine. The rationale behind each parameter selection is explained to provide a deeper understanding of the method's mechanics.

Chromatographic Conditions:

ParameterOptimized ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte and potential non-polar impurities.[12] The column dimensions offer a good balance between resolution and analysis time.[13]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the basic nitrogen atoms in the pyridine rings, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common and effective organic modifier for reverse-phase HPLC.
Gradient Elution 10-90% B over 20 minutesA gradient elution is employed to ensure the effective separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate that provides good efficiency without generating excessive backpressure.[13]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmPyridine-containing compounds typically exhibit strong UV absorbance at this wavelength.[12][14]
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Sample Preparation Dissolve in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.Ensures sample compatibility with the mobile phase and prevents peak distortion.

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard HPLC HPLC System (Pump, Injector, Column, Detector) Filter_Sample->HPLC Inject Sample Filter_Standard->HPLC Inject Standard CDS Chromatography Data System (CDS) HPLC->CDS Signal Integration Peak Integration CDS->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: A streamlined workflow for the HPLC purity analysis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

Data Interpretation and Purity Calculation

The purity of the sample is determined by comparing the peak area of the main analyte to the total area of all peaks in the chromatogram.

Formula for Percent Purity:

Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

Hypothetical Performance Comparison:

The following table presents hypothetical data comparing the performance of the optimized HPLC method with a generic, non-optimized method.

ParameterOptimized HPLC MethodGeneric Isocratic Method
Resolution (Main Peak vs. Closest Impurity) > 2.01.2
Tailing Factor (Main Peak) 1.11.8
Theoretical Plates > 10,000< 5,000
Analysis Time ~25 minutes~15 minutes
Limit of Quantification (LOQ) for Impurities 0.05%0.2%

This comparison clearly demonstrates the superior performance of the optimized gradient method in terms of resolution, peak shape, and sensitivity, which are all critical for accurate purity determination.

Method Validation: Ensuring Trustworthiness and Reliability

A self-validating system is one where the methodology itself provides confidence in the results. To achieve this, the optimized HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[15][16][17]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the good resolution between the main peak and any other peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[15]

  • Accuracy: The closeness of test results obtained by the method to the true value.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[15]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[16]

Logical Relationship of Validation Parameters:

Validation_Logic Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Specificity->Accuracy Linearity->Accuracy Precision->Accuracy LOD_LOQ->Accuracy Robustness->Precision

Sources

A Comparative Guide to 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine and Other Pyridine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of Structure, Synthesis, and Potential Biological Activity for Drug Discovery Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence stems from its ability to engage in various biological interactions, its metabolic stability, and its synthetic tractability, which allows for extensive structural modifications to fine-tune pharmacological properties.[3] This guide provides a detailed comparison of the pyridine derivative, 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine , with other key pyridine-based compounds, offering insights into its potential applications based on the established activities of structurally related molecules. While direct experimental data for this specific compound is limited in publicly available literature, this guide will extrapolate its potential performance based on a comprehensive analysis of its structural components and data from closely related analogues.

The Pyridine Scaffold: A Privileged Structure in Drug Discovery

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a versatile pharmacophore. The nitrogen atom's ability to act as a hydrogen bond acceptor and its influence on the ring's electronic properties are key to its biological activity.[4] Pyridine derivatives have demonstrated a wide spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory activities.[2][4][5] This broad utility has cemented the pyridine ring as a "privileged scaffold" in drug discovery.[6]

Prominent Pyridine-Based Drugs and Their Applications Chemical Structure
Imatinib (Anticancer)A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers.
Isoniazid (Antitubercular)A primary drug for the treatment of tuberculosis.
Amlodipine (Antihypertensive)A calcium channel blocker used to treat high blood pressure and chest pain.
Atazanavir (Antiviral)A protease inhibitor used to treat HIV infection.[7]

Structural and Functional Dissection of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is a diaryl sulfide derivative of pyridine, incorporating three key structural motifs that suggest its potential for biological activity: a 4-aminopyridine moiety, a 2-thiopyridine moiety, and a sulfide linker.

Figure 1: Chemical structure of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine highlighting its key functional groups.

The 4-Aminopyridine Moiety: A Gateway to Diverse Activities

The presence of an amino group at the 4-position of the pyridine ring is a common feature in many biologically active compounds. This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

The 2-Thiopyridine Moiety and the Sulfide Linker: A Hub for Kinase Inhibition and Antimicrobial Action

The diaryl sulfide linkage is a key structural element in a number of kinase inhibitors and antimicrobial agents. The sulfur atom and the flexibility it imparts to the molecule can be crucial for fitting into the active sites of enzymes.

Comparative Analysis with Other Pyridine Derivatives

To understand the potential of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, it is instructive to compare it with other pyridine derivatives that have been extensively studied.

Pyridine-Based Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology.[3] Many successful kinase inhibitors incorporate a pyridine core.

A study on 2,3-diarylfuro[2,3-b]pyridin-4-amines identified them as potent and selective inhibitors of the lymphocyte-specific protein tyrosine kinase (Lck), a key enzyme in T-cell signaling.[6] This highlights the potential of 4-aminopyridine scaffolds in kinase inhibition.

Furthermore, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were discovered as dual inhibitors of cyclin-dependent kinases 6 and 9 (CDK6/9).[3] The pyridin-2-ylamino moiety in these compounds is structurally analogous to the pyridin-2-ylsulfanyl group in our target molecule, suggesting a potential for CDK inhibition.

Kinase_Inhibition_Pathway cluster_0 General Kinase Inhibition Mechanism Pyridine Derivative Pyridine Derivative Kinase Active Site (ATP-binding pocket) Kinase Active Site (ATP-binding pocket) Pyridine Derivative->Kinase Active Site (ATP-binding pocket) Binds to Substrate Protein Substrate Protein Kinase Active Site (ATP-binding pocket)->Substrate Protein Phosphorylates ATP ATP ATP->Kinase Active Site (ATP-binding pocket) Competes with Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Cellular Signaling Cellular Signaling Phosphorylated Substrate->Cellular Signaling Biological Effect (e.g., Cell Proliferation) Biological Effect (e.g., Cell Proliferation) Cellular Signaling->Biological Effect (e.g., Cell Proliferation)

Figure 2: Generalized signaling pathway showing competitive inhibition of a kinase by a pyridine derivative.

Antimicrobial Pyridine Derivatives

The pyridine scaffold is also a common feature in compounds with antimicrobial properties.

For instance, a study on novel 2-aminopyridine derivatives demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 0.039 µg/mL for the most active compound.[8] Another study highlighted the antibacterial and antifungal activities of various pyridine compounds, emphasizing the role of the pyridine nucleus in these properties.[2]

The 2-thiopyridine moiety, in particular, has been associated with antitubercular activity, with some derivatives showing efficacy against both actively growing and dormant Mycobacterium tuberculosis cells.[9]

Synthesis Strategies for Diaryl Sulfide Pyridine Derivatives

A plausible synthetic route for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine would involve the reaction of 2-mercaptopyridine with 4-chloro- or 4-bromopyridine in the presence of a base.

General Experimental Protocol for Synthesis of Diaryl Sulfide Pyridines

Materials:

  • Substituted halopyridine (1.0 eq)

  • Substituted thiopyridine (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the halopyridine, thiopyridine, base, and copper catalyst.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diaryl sulfide pyridine derivative.

Synthesis_Workflow cluster_0 General Synthesis of Diaryl Sulfide Pyridines A Start: Halopyridine & Thiopyridine B Reaction Setup: - Base (e.g., K2CO3) - Catalyst (e.g., CuI) - Solvent (e.g., DMF) A->B C Heating & Stirring (80-120°C, 12-24h) B->C D Workup: - Quenching - Extraction C->D E Purification: Column Chromatography D->E F Final Product: Diaryl Sulfide Pyridine E->F

Figure 3: A generalized experimental workflow for the synthesis of diaryl sulfide pyridine derivatives.

Future Outlook and Research Directions

The structural features of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine position it as a promising candidate for screening in various biological assays, particularly those targeting kinases and microbial pathogens. The presence of both a 4-aminopyridine and a 2-thiopyridine moiety linked by a sulfide bridge suggests a high potential for potent and selective biological activity.

Future research should focus on:

  • Synthesis and Characterization: The first step would be the successful synthesis and full characterization of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

  • Biological Screening: A broad-based screening against a panel of kinases and various microbial strains would be crucial to identify its primary biological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications on both pyridine rings would help in understanding the SAR and optimizing the lead compound for improved potency and selectivity.

  • In Vivo Studies: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.

References

Sources

The Pyridine and Aminopyrimidine Scaffolds: A Comparative Guide to Key Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the landscape of kinase inhibitor discovery is both vast and intricate. The pyridine and aminopyrimidine moieties have emerged as privileged scaffolds, forming the core of numerous clinically successful kinase inhibitors.[1][2][3] Their unique electronic properties and ability to form key hydrogen bonds within the ATP-binding pocket of kinases make them ideal starting points for inhibitor design.[4][5] This guide provides an in-depth, objective comparison of prominent kinase inhibitors built upon these scaffolds, supported by experimental data and detailed protocols to empower your research.

The Central Role of Pyridine and its Analogs in Kinase Inhibition

The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a feature critical for anchoring inhibitors to the hinge region of the kinase ATP-binding site.[4] This interaction is a cornerstone of the inhibitory activity for many compounds. Furthermore, the aromatic nature of the pyridine ring allows for various substitutions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[3] The aminopyrimidine scaffold, a close relative, offers additional hydrogen bond donors and acceptors, further enhancing the potential for specific and high-affinity interactions.[6]

This guide will focus on a comparative analysis of three exemplary kinase inhibitors that feature these critical scaffolds:

  • Imatinib (Gleevec®): A first-generation tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML).[7][8]

  • Dasatinib (Sprycel®): A second-generation, multi-targeted tyrosine kinase inhibitor effective against many imatinib-resistant mutations.[9][10][11]

  • Vemurafenib (Zelboraf®): A highly specific inhibitor of the BRAF serine/threonine kinase, pivotal in the treatment of metastatic melanoma.[12][13]

Comparative Analysis of Kinase Inhibitors

Mechanism of Action and Target Specificity

Imatinib functions by binding to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation of the enzyme.[7] This prevents the phosphorylation of downstream substrates and blocks the proliferative signaling driven by the BCR-ABL oncoprotein in CML.[14] While highly effective against BCR-ABL, imatinib also inhibits other tyrosine kinases such as c-KIT and PDGF-R.[7]

Dasatinib , in contrast, is a more potent and broader-spectrum inhibitor that can bind to multiple conformations of the ABL kinase domain.[9] This allows it to overcome resistance conferred by many ABL mutations that prevent imatinib binding.[9] Dasatinib also potently inhibits SRC family kinases, c-KIT, and PDGFRβ, contributing to its clinical efficacy and also its distinct side-effect profile.[11][15]

Vemurafenib is a prime example of a highly selective kinase inhibitor. It is specifically designed to target the V600E mutant form of the BRAF serine/threonine kinase.[12][16] This mutation leads to constitutive activation of the MAPK signaling pathway, a key driver in many melanomas.[12] Vemurafenib binds to the ATP-binding site of the mutant BRAF, inhibiting its activity and downstream signaling.[13]

Signaling Pathway Inhibition by Selected Kinase Inhibitors

G cluster_imatinib Imatinib cluster_dasatinib Dasatinib cluster_vemurafenib Vemurafenib BCR-ABL BCR-ABL Proliferation Proliferation BCR-ABL->Proliferation inhibits c-KIT c-KIT c-KIT->Proliferation inhibits PDGFR PDGFR PDGFR->Proliferation inhibits BCR-ABL (WT & mutants) BCR-ABL (WT & mutants) Cell Growth & Survival Cell Growth & Survival BCR-ABL (WT & mutants)->Cell Growth & Survival inhibits SRC Family Kinases SRC Family Kinases SRC Family Kinases->Cell Growth & Survival inhibits BRAF V600E BRAF V600E MEK MEK BRAF V600E->MEK inhibits ERK ERK MEK->ERK Tumor Growth Tumor Growth ERK->Tumor Growth

Caption: Signaling pathways targeted by Imatinib, Dasatinib, and Vemurafenib.

Potency and In Vitro Performance

The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of kinase inhibitors. It is essential to note that IC50 values can vary depending on the assay conditions, particularly the ATP concentration.[17][18]

Kinase InhibitorPrimary Target(s)IC50 (nM)Reference(s)
Imatinib ABL100 - 350[19]
c-KIT100[]
PDGFR100 - 1000[19]
Dasatinib BCR-ABL<1[9]
SRC0.5 - 1[15]
c-KIT5[11]
Vemurafenib BRAF V600E31[16]
c-RAF-148[16]

Experimental Methodologies for Kinase Inhibitor Evaluation

To ensure the trustworthiness of inhibitor comparisons, robust and well-validated experimental protocols are paramount. Here, we detail standard methodologies for key assays.

Biochemical Kinase Inhibition Assay (Radiometric Format)

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and direct measure of kinase activity.[21][22][23]

Experimental Workflow for Radiometric Kinase Assay

G Start Start Prepare Kinase Reaction Mix Prepare Kinase Reaction Mix Start->Prepare Kinase Reaction Mix Add Inhibitor (Varying Concentrations) Add Inhibitor (Varying Concentrations) Prepare Kinase Reaction Mix->Add Inhibitor (Varying Concentrations) Initiate Reaction with [γ-32P]ATP Initiate Reaction with [γ-32P]ATP Add Inhibitor (Varying Concentrations)->Initiate Reaction with [γ-32P]ATP Incubate at 30°C Incubate at 30°C Initiate Reaction with [γ-32P]ATP->Incubate at 30°C Stop Reaction Stop Reaction Incubate at 30°C->Stop Reaction Separate Substrate from ATP Separate Substrate from ATP Stop Reaction->Separate Substrate from ATP Quantify Radioactivity Quantify Radioactivity Separate Substrate from ATP->Quantify Radioactivity Calculate IC50 Calculate IC50 Quantify Radioactivity->Calculate IC50

Caption: Workflow for a radiometric kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl, HEPES), MgCl2, and a reducing agent (e.g., DTT).

  • Prepare Kinase and Substrate: Dilute the kinase and its specific substrate (peptide or protein) to their final concentrations in the reaction buffer.

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test compound in DMSO, then dilute further in the reaction buffer.

  • Set up the Reaction: In a microplate, combine the kinase, substrate, and inhibitor dilutions.

  • Initiate the Reaction: Add [γ-32P]ATP to each well to start the phosphorylation reaction.

  • Incubate: Allow the reaction to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separate Substrate: Spot the reaction mixture onto a phosphocellulose membrane or filter paper that binds the phosphorylated substrate.

  • Wash: Wash the membrane extensively to remove unincorporated [γ-32P]ATP.[24]

  • Quantify: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the effect of a compound on cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Add MTT Reagent: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The pyridine and aminopyrimidine scaffolds continue to be cornerstones in the development of effective and specific kinase inhibitors. Understanding the nuances of their mechanisms of action, target profiles, and potencies is crucial for advancing cancer therapy. By employing rigorous and standardized experimental protocols, researchers can generate reliable and comparable data to guide the discovery and development of the next generation of life-saving therapeutics.

References

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A Comparative Analysis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine as a Potential IRE1α Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with therapeutic potential is a critical endeavor. This guide provides a comparative analysis of the investigational molecule, 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, within the context of known inhibitors of the Inositol-Requiring Enzyme 1α (IRE1α). While direct experimental data for this specific compound is not publicly available, its structural features, particularly the aminopyridine core, suggest its potential as a kinase inhibitor. This document will, therefore, proceed with the scientifically grounded hypothesis that 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine acts as an IRE1α inhibitor, comparing its potential profile to established drugs and research compounds targeting this critical cellular stress sensor.

Introduction to IRE1α: A Key Mediator of the Unfolded Protein Response

The endoplasmic reticulum (ER) is a vital organelle responsible for protein folding and modification. Various physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). IRE1α is a primary sensor of ER stress, a transmembrane protein possessing both kinase and endoribonuclease (RNase) activity.[1][2] Upon activation by ER stress, IRE1α autophosphorylates, leading to the activation of its RNase domain. This, in turn, initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor that upregulates genes involved in restoring ER function. However, chronic or overwhelming ER stress can lead to apoptosis. Given its central role in cell fate decisions, IRE1α has emerged as a promising therapeutic target for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.[3]

The Aminopyridine Scaffold: A Privileged Structure in Kinase Inhibition

The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors.[4] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a valuable starting point for the development of potent and selective inhibitors. The structural resemblance of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine to known kinase inhibitors provides a strong rationale for investigating its activity against targets such as IRE1α.

Comparative Landscape: 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine vs. Known IRE1α Inhibitors

To contextualize the potential of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, we will compare its hypothetical profile to a selection of well-characterized IRE1α inhibitors. This comparison will encompass different classes of inhibitors, highlighting their mechanisms of action, potency, and selectivity.

Compound Mechanism of Action Reported Potency (IC50) Selectivity Therapeutic Application
Sunitinib Type I Kinase Inhibitor (ATP-competitive)~80 nM (VEGFR2), also inhibits IRE1α autophosphorylationMulti-targeted (VEGFR, PDGFR, c-Kit, IRE1α)FDA-approved for renal cell carcinoma and other cancers[3][5]
KIRA8 (AMG-18) Type II Kinase Inhibitor (Allosteric)5.9 nM (IRE1α RNase activity)Highly selective for IRE1αInvestigational (inflammation, metabolic diseases)[5]
4µ8C RNase Inhibitor~1.2 µM (IRE1α RNase activity)Selective for IRE1α RNase domainResearch tool[4]
STF-083010 RNase InhibitorInhibits IRE1α endonuclease activitySelective for IRE1α RNase domainInvestigational (cancer)[1][4]
2-(Pyridin-2-ylsulfanyl)pyridin-4-amine Hypothesized: Type I or Type II Kinase InhibitorTo be determinedTo be determinedHypothetical: Cancer, inflammatory diseases

Causality Behind Experimental Choices: The selection of these comparators is deliberate. Sunitinib represents a clinically relevant, multi-targeted kinase inhibitor that also happens to inhibit IRE1α, showcasing the potential for cross-reactivity. KIRA8 is a highly potent and selective allosteric inhibitor, representing a more targeted approach. 4µ8C and STF-083010 are valuable research tools that specifically target the RNase activity of IRE1α, allowing for the dissection of its signaling pathways. By comparing our hypothetical compound to this diverse set, we can better frame the key questions to be addressed in its experimental evaluation.

Experimental Workflows for Characterizing a Novel IRE1α Inhibitor

To validate the hypothesis and characterize the activity of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, a series of well-defined experimental protocols are necessary.

In Vitro Kinase Inhibition Assay

This initial screen determines if the compound directly inhibits the kinase activity of IRE1α.

Methodology:

  • Reagents: Recombinant human IRE1α kinase domain, ATP, a suitable kinase substrate (e.g., a generic peptide substrate), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Dispense a solution of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine at various concentrations into a 96-well plate.

    • Add the recombinant IRE1α kinase domain to each well.

    • Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

    • Incubate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

G cluster_workflow In Vitro Kinase Assay Workflow start Start: Prepare Reagents dispense Dispense Compound (Varying Concentrations) start->dispense add_enzyme Add Recombinant IRE1α Kinase dispense->add_enzyme initiate Initiate Reaction (ATP + Substrate) add_enzyme->initiate incubate Incubate initiate->incubate detect Detect ADP Production (Luminescence) incubate->detect analyze Data Analysis (IC50 Determination) detect->analyze

Caption: Workflow for in vitro IRE1α kinase inhibition assay.

Cellular Assay for XBP1 Splicing

This assay assesses the compound's ability to inhibit IRE1α RNase activity in a cellular context.

Methodology:

  • Cell Culture: Use a cell line known to have a robust UPR, such as HEK293T or a relevant cancer cell line.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine for a specified time (e.g., 1 hour).

    • Induce ER stress using an agent like tunicamycin or thapsigargin.

    • After a suitable incubation period (e.g., 4-6 hours), harvest the cells and extract total RNA.

    • Perform reverse transcription-polymerase chain reaction (RT-PCR) using primers that flank the XBP1 splice site.

    • Analyze the PCR products on an agarose gel. The unspliced and spliced forms of XBP1 will appear as distinct bands.

  • Data Analysis: Quantify the band intensities to determine the ratio of spliced to unspliced XBP1 and calculate the IC50 for the inhibition of XBP1 splicing.

G cluster_workflow XBP1 Splicing Assay Workflow start Start: Plate Cells treat Pre-treat with Compound start->treat induce Induce ER Stress (Tunicamycin) treat->induce harvest Harvest Cells & Extract RNA induce->harvest rtpcr RT-PCR for XBP1 harvest->rtpcr analyze Agarose Gel Electrophoresis & Band Quantification rtpcr->analyze ic50 IC50 Determination analyze->ic50

Caption: Cellular assay workflow to assess IRE1α RNase activity.

Signaling Pathway Analysis

To understand the downstream effects of IRE1α inhibition, Western blotting can be employed.

Methodology:

  • Procedure: Following a similar treatment protocol as the XBP1 splicing assay, lyse the cells and collect protein extracts.

  • Western Blotting: Perform SDS-PAGE and transfer proteins to a membrane. Probe with antibodies against phosphorylated IRE1α (p-IRE1α), total IRE1α, and downstream UPR markers like CHOP and BiP.

  • Data Analysis: Quantify the band intensities to assess the effect of the compound on IRE1α phosphorylation and the expression of downstream UPR proteins.

G cluster_pathway IRE1α Signaling Pathway ER_Stress ER Stress IRE1a IRE1α Dimerization & Autophosphorylation ER_Stress->IRE1a XBP1u XBP1u mRNA IRE1a->XBP1u splicing XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein translation UPR_Genes UPR Gene Expression (e.g., CHOP, BiP) XBP1s_protein->UPR_Genes transcription Cell_Fate Cell Survival or Apoptosis UPR_Genes->Cell_Fate

Caption: Simplified IRE1α signaling pathway.

Conclusion and Future Directions

While the biological activity of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine remains to be experimentally determined, its chemical structure provides a compelling rationale for its investigation as a novel kinase inhibitor, potentially targeting IRE1α. The comparative framework and experimental protocols outlined in this guide offer a clear path forward for its characterization. Should this compound demonstrate potent and selective inhibition of IRE1α, it could represent a valuable new tool for studying the unfolded protein response and a promising lead for the development of therapeutics for a variety of diseases. The pyridine scaffold continues to be a cornerstone of medicinal chemistry, and the exploration of novel derivatives like 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is essential for advancing the field of drug discovery.[6][7]

References

  • Ghosh, R., et al. (2022). IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies. International Journal of Molecular Sciences, 23(10), 5699.
  • Chen, Y., & Brandizzi, F. (2013). IRE1: a continuing puzzle. Trends in Cell Biology, 23(11), 570-576.
  • MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5437.
  • Patel, R. V., et al. (2023).
  • Srivastava, S., et al. (2022). IRE1α inhibitors as a promising therapeutic strategy in blood malignancies. International Journal of Molecular Sciences, 23(10), 5699.
  • Google Patents. (n.d.). US6936612B2 - 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones.
  • Singh, U. P., & Singh, P. (2020).
  • Lee, A. H., et al. (2024).

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A Comparative Benchmarking Guide to 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds, particularly those containing pyridine moieties, represent a cornerstone for the development of novel therapeutic agents. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged scaffold in the design of molecules with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive comparative analysis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine , a molecule of significant interest, benchmarked against a curated selection of structurally analogous compounds.

Our objective is to furnish researchers, scientists, and drug development professionals with a detailed technical resource that not only presents the synthetic routes and physicochemical properties but also delves into the structure-activity relationships (SAR) that govern their biological efficacy. By examining related structures for which experimental data has been published, we can extrapolate and critically evaluate the potential of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine as a lead compound for further investigation. The compounds selected for this comparative analysis include aminopyridine derivatives, pyridinylthio-containing compounds, and other related heterocyclic systems, providing a robust framework for understanding the nuances of this chemical space.

Compound Profiles: A Comparative Overview

For the purpose of this guide, we will focus on a comparative analysis of the target compound, 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine , against three classes of structurally related compounds for which significant biological and chemical data have been reported:

  • Simple Aminopyridines: To understand the contribution of the core aminopyridine structure.

  • Substituted 2-Aminopyridine Derivatives: To explore the impact of various functional groups on biological activity.

  • Thioether-Linked Heterocycles: To evaluate the influence of the sulfide linkage and the second heterocyclic ring.

Physicochemical Properties

A fundamental aspect of drug design is the understanding of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of key properties for our target compound and representative analogues.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)Hydrogen Bond DonorsHydrogen Bond Acceptors
2-(Pyridin-2-ylsulfanyl)pyridin-4-amine C₁₀H₉N₃S203.271.9713
2-AminopyridineC₅H₆N₂94.110.4912
4-Methyl-2-aminopyridineC₆H₈N₂108.140.8912
4-Amino-2-(methylthio)pyridineC₆H₈N₂S140.211.9712

Data for the target compound and 4-Amino-2-(methylthio)pyridine are from supplier and database information.[4][5][6] Data for 2-Aminopyridine and 4-Methyl-2-aminopyridine are from established chemical databases.[7]

Synthesis Strategies: A Comparative Approach

The synthetic accessibility of a compound is a critical factor in its potential for further development. The synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine and its analogues typically involves nucleophilic substitution reactions on a pyridine ring.

General Synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine
Experimental Protocol: Synthesis of a Generic 2-Aminopyridine Derivative

The following protocol is a representative example of the synthesis of substituted 2-aminopyridine derivatives, adapted from a multicomponent one-pot reaction.[2]

Objective: To synthesize a 2-amino-3-cyanopyridine derivative.

Materials:

  • Enaminone (1 mmol)

  • Malononitrile (1 mmol)

  • Primary amine (e.g., benzylamine) (1 mmol)

Procedure:

  • Combine the enaminone, malononitrile, and primary amine in a reaction vessel.

  • Heat the mixture at 80 °C for 3 hours under solvent-free conditions.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-aminopyridine derivative.

Causality of Experimental Choices: The use of a solvent-free, multicomponent reaction is advantageous for its efficiency, reduced waste, and often higher yields.[2] The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Visualization of Synthetic Workflow

Synthetic Workflow for 2-Aminopyridine Derivatives reagents Enaminone + Malononitrile + Primary Amine mixing Mixing of Reactants reagents->mixing heating Heating (80°C, 3h) Solvent-free mixing->heating monitoring TLC Monitoring heating->monitoring monitoring->heating Reaction Incomplete purification Cooling & Recrystallization monitoring->purification Reaction Complete product Purified 2-Aminopyridine Derivative purification->product

Caption: A generalized workflow for the synthesis of 2-aminopyridine derivatives.

Comparative Biological Activity

The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents.[8] A structure-activity relationship (SAR) analysis of related compounds can provide valuable insights into the potential bioactivity of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

Antimicrobial Activity

Many aminopyridine and pyridine-thioether derivatives have demonstrated significant antimicrobial properties.[2][3][9]

Comparative Antimicrobial Data

Compound/Derivative ClassOrganism(s)Activity (MIC/Inhibition Zone)Reference
2-Amino-3-cyanopyridinesS. aureus, B. subtilisMIC = 0.039 µg/mL (for most active compound)[2]
Thienopyridine DerivativesE. coli, B. mycoides, C. albicansMIC < 0.0048 mg/mL (for most active compound)[9]
N-aminothiazolyl-1,2-dihydropyridinesB. subtilis, E. coli, P. aeruginosa, S. aureusBetter than ampicillin[3]

SAR Insights:

  • The presence of a cyano group at the 3-position of the 2-aminopyridine scaffold appears to be important for antibacterial activity.[2]

  • The incorporation of a thioether linkage, particularly in fused ring systems like thienopyridines, can lead to potent and broad-spectrum antimicrobial effects.[9]

  • Electron-withdrawing groups on attached phenyl rings can enhance the antibacterial activity of some pyridine derivatives.[3]

Based on these trends, it is plausible that 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine , which combines an aminopyridine core with a thioether-linked pyridine, could exhibit notable antimicrobial activity. The nitrogen atoms in the pyridine rings can participate in hydrogen bonding with biological targets, and the sulfur atom can contribute to both the molecule's conformation and potential interactions.

Anticancer and Other Activities

Pyridine derivatives are also widely investigated for their potential as anticancer agents.[1][10] For instance, certain pyrimidine derivatives, which are structurally related to pyridines, have shown potent inhibitory activity against kinases like PLK4, a target in cancer therapy.[10] Additionally, other pyridine-containing compounds have been explored as 5-HT1A receptor agonists with antidepressant potential.[11]

The biological activity of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine in these areas would likely depend on its ability to interact with specific biological targets, a property that is governed by its three-dimensional shape and electronic properties.

Hypothetical Signaling Pathway Interaction

Given the prevalence of pyridine derivatives as kinase inhibitors, we can hypothesize a potential mechanism of action for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine within a generic kinase signaling pathway.

Hypothetical Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade target_kinase Target Kinase kinase_cascade->target_kinase transcription_factor Transcription Factor target_kinase->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression ligand Growth Factor ligand->receptor compound 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine compound->inhibition inhibition->target_kinase Inhibition

Caption: Hypothetical inhibition of a cellular signaling pathway by the target compound.

Conclusion and Future Directions

This comparative guide has benchmarked 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine against structurally related compounds, drawing upon published data to inform our understanding of its potential properties and biological activities. The analysis of its analogues suggests that this compound is a promising candidate for investigation, particularly in the areas of antimicrobial and anticancer research.

The combination of an aminopyridine scaffold with a flexible thioether linkage to a second pyridine ring presents a unique chemical architecture. Future research should focus on the following:

  • De novo Synthesis and Characterization: The development and optimization of a reliable synthetic route for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, followed by full spectroscopic characterization (NMR, MS, IR) and determination of its physicochemical properties.

  • In Vitro Biological Screening: A comprehensive evaluation of its activity against a panel of clinically relevant bacterial and fungal strains, as well as a range of cancer cell lines.

  • Structure-Activity Relationship Studies: The synthesis and testing of a library of analogues with systematic modifications to the substitution patterns on both pyridine rings to elucidate key structural features for optimal activity.

  • Mechanism of Action Studies: For any confirmed biological activities, further experiments to identify the specific molecular targets and signaling pathways involved.

By pursuing these avenues of research, the scientific community can fully elucidate the therapeutic potential of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine and its derivatives, potentially leading to the discovery of novel drug candidates.

References

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • PMC. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. Retrieved from [Link]

  • PMC. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]

  • PMC. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. Retrieved from [Link]

  • PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. Retrieved from [Link]

  • NIH. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Retrieved from [Link]

  • PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyridinamine, 4-methyl-. NIST WebBook. Retrieved from [Link]

  • OSHA. (n.d.). PV2143. Retrieved from [Link]

  • Chemsrc. (2025). 4-AMino-2-(Methylthio)pyridine. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for the 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine scaffold. While direct, extensive SAR studies on this specific molecule are not publicly available, by examining related chemical series, we can infer the biological significance of its constituent parts. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the rational design of analogs based on this privileged heterocyclic system.

Introduction to the 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine Scaffold

The 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine core is a unique amalgamation of three key pharmacophoric elements: a 4-aminopyridine moiety, a 2-thiopyridine group, and a flexible thioether linkage. This combination presents a rich landscape for medicinal chemistry exploration. The pyridine and pyrimidine nuclei are well-established "privileged structures" in drug discovery, known to interact with a wide array of biological targets.[1][2] The inclusion of a thioether bridge introduces conformational flexibility, while the aminopyridine components are recognized hinge-binding motifs in many kinase inhibitors.[3]

This guide will deconstruct the SAR of this scaffold by analyzing the contributions of each of these components, drawing parallels from published studies on analogous compounds to provide a predictive framework for designing novel, biologically active molecules.

Deconstructing the SAR: A Three-Part Analysis

To logically dissect the SAR of the 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine scaffold, we will consider three primary areas of modification:

  • Part A: The 4-Aminopyridine Moiety: Crucial for target engagement, particularly as a hinge-binder in kinases.

  • Part B: The 2-Thiopyridine Group: A versatile component for probing secondary binding pockets and influencing physicochemical properties.

  • Part C: The Thioether Linker: A flexible bridge that dictates the relative orientation of the two pyridine rings.

Below is a visual representation of these key regions for SAR exploration.

A visual breakdown of the key SAR regions of the core scaffold.

Part A: The Significance of the 4-Aminopyridine Moiety

The 4-aminopyridine substructure is a well-known pharmacophore, particularly in the realm of kinase inhibitors. Its primary role is often to act as a hydrogen bond donor and acceptor to the hinge region of the ATP-binding pocket of kinases. The amino group can form crucial hydrogen bonds that anchor the inhibitor to the protein.

Studies on aminopyridine-based Janus Kinase 2 (JAK2) inhibitors have demonstrated the importance of this moiety for potent activity.[4] For example, compounds 12k and 12l from this series, which feature a substituted aminopyridine, exhibited high inhibitory activity with IC50 values of 6 nM and 3 nM, respectively.[4] This highlights that substitutions on the aminopyridine ring, while maintaining the core amino group, can be well-tolerated and even beneficial for optimizing potency and selectivity.

Key SAR Insights for the 4-Aminopyridine Moiety:

  • The 4-amino group is likely essential for activity , acting as a key interaction point with the biological target. Its removal or significant modification would likely lead to a substantial loss of potency.

  • Substitution on the pyridine ring at positions 3, 5, and 6 can be explored to enhance potency, selectivity, and physicochemical properties. Small alkyl or halo substituents are often well-tolerated.

  • The nitrogen of the pyridine ring acts as a hydrogen bond acceptor, and its position is critical for proper orientation within a binding pocket.

Part B: The Role of the 2-Thiopyridine Group

The 2-thiopyridine portion of the molecule offers several avenues for modification to improve biological activity. This part of the scaffold is likely to extend into the solvent-exposed region or a secondary hydrophobic pocket of the target protein.

In a study on pyridine derivatives as anti-malarial agents, various substitutions on the pyridine ring were explored.[5] For instance, compounds 2a , 2g , and 2h in that study, with different substituents, showed significant inhibition of parasite multiplication.[5] This suggests that the electronic and steric properties of substituents on this pyridine ring can be tuned to optimize interactions with the target.

Key SAR Insights for the 2-Thiopyridine Moiety:

  • Substitutions on this pyridine ring can be used to modulate lipophilicity, solubility, and metabolic stability.

  • Introduction of polar groups could enhance solubility and potentially form additional hydrogen bonds with the target.

  • Bulky substituents may be used to probe for nearby hydrophobic pockets, but could also lead to steric clashes.

Part C: The Thioether Linker - A Flexible Bridge

The thioether linkage provides rotational freedom, allowing the two pyridine rings to adopt various conformations. This flexibility can be advantageous for fitting into a binding site, but can also come at an entropic cost.

In a series of antiproliferative pyridine-2(1H) thione derivatives, the thioether linkage was used to attach various side chains.[6] The nature of the group attached to the sulfur atom significantly influenced the activity. This underscores the importance of the linker and the groups attached to it in determining the overall biological profile.

Key SAR Insights for the Thioether Linker:

  • Replacing the sulfur atom with other linkers such as an oxygen (ether), a methylene group (CH2), or an amine (NH) would systematically alter the geometry and electronic properties of the molecule and is a key area for exploration.

  • Constraining the linker by incorporating it into a ring system could lock the molecule into a more bioactive conformation, potentially increasing potency.

Comparative Performance and Experimental Data

To illustrate the potential of the 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine scaffold, we can draw comparisons with established kinase inhibitors that share similar structural features. For instance, Crizotinib, a tyrosine kinase inhibitor, features a 2-aminopyridine moiety.[7]

Compound/ScaffoldKey FeaturesBiological Target(s)Reported Activity (IC50)Reference
Crizotinib 2-AminopyridineALK, ROS1, METALK: 20 nM[7]
JAK2 Inhibitor 12l AminopyridineJAK23 nM[4]
Hypothetical Compound A 2-(Pyridin-2-ylsulfanyl)pyridin-4-amineKinases (e.g., JAK, Src)To be determinedN/A
Hypothetical Compound B Analogue with constrained thioether linkerKinases (e.g., JAK, Src)To be determinedN/A

Table 1: Comparison of related aminopyridine-containing compounds.

Based on the SAR of related series, it is hypothesized that the 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine scaffold could exhibit potent inhibitory activity against various kinases. The 4-aminopyridine would likely anchor the molecule in the ATP-binding site, while the 2-thiopyridine moiety could be modified to achieve selectivity and improve pharmacokinetic properties.

Experimental Protocols

To validate the hypothesized SAR and determine the biological activity of novel analogs, the following experimental workflows are recommended.

General Synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine Analogs

A general synthetic route would involve the nucleophilic aromatic substitution of a suitably activated 2-halopyridine with a 4-aminopyridine-2-thiol derivative, or vice versa.

synthesis_workflow start Starting Materials (Substituted Pyridines) step1 Synthesis of Pyridine-thiol intermediate start->step1 Thiolation step2 Nucleophilic Aromatic Substitution (SNAr) start->step2 Halogenated Pyridine step1->step2 step3 Purification (e.g., Chromatography) step2->step3 product Final Analog step3->product

A generalized workflow for the synthesis of target analogs.

Step-by-step protocol:

  • Synthesis of the thiol intermediate: A substituted 4-aminopyridine can be converted to the corresponding thiol via various methods, such as reaction with Lawesson's reagent or via a Newman-Kwart rearrangement followed by hydrolysis.

  • SNAr Reaction: The pyridine-thiol is reacted with a 2-halopyridine in the presence of a base (e.g., K2CO3, NaH) in a suitable solvent (e.g., DMF, DMSO) at elevated temperatures.

  • Work-up and Purification: The reaction mixture is worked up by extraction and the crude product is purified by column chromatography or recrystallization to yield the desired 2-(pyridin-2-ylsulfanyl)pyridin-4-amine analog.

In Vitro Kinase Inhibition Assay

To assess the biological activity of the synthesized compounds, a primary screen against a panel of kinases is recommended.

kinase_assay_workflow start Synthesized Analogs step1 Primary Kinase Screen (e.g., at 1 µM) start->step1 step2 Hit Identification step1->step2 Activity > 50% inhibition step3 IC50 Determination (Dose-Response Curve) step2->step3 result Potency & Selectivity Profile step3->result

Workflow for in vitro kinase activity assessment.

Step-by-step protocol:

  • Compound Preparation: Synthesized compounds are dissolved in DMSO to create stock solutions.

  • Assay Plate Preparation: Kinase, substrate, and ATP are added to the wells of a microtiter plate.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Incubation: The plate is incubated to allow the kinase reaction to proceed.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a suitable model.

Conclusion and Future Directions

The 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine scaffold represents a promising starting point for the development of novel inhibitors of various biological targets, particularly protein kinases. By leveraging the established SAR of related aminopyridine and thiopyridine derivatives, a rational approach to analog design can be employed.

Future work should focus on the synthesis and biological evaluation of a focused library of analogs to validate the hypothesized SAR presented in this guide. Systematic modifications of the three key regions—the 4-aminopyridine moiety, the 2-thiopyridine group, and the thioether linker—will be crucial for optimizing potency, selectivity, and drug-like properties. The experimental protocols outlined provide a clear path forward for researchers to explore the full potential of this intriguing chemical scaffold.

References

  • Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E.-D. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69–77.
  • Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027–038.
  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(46), 30951–30966.
  • Li, H., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters, 29(12), 1535-1541.
  • Rizvi, S. U. M., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
  • Sroor, F. M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Chemistry & Biology Interface, 14(1), 1-16.
  • Van den Eynde, J. J., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(19), 6943-6951.
  • Verma, A., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.
  • Zacapa-Gómez, V., et al. (2022).
  • Zhang, X., et al. (2023). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal, 20(3), 1039-1053.

Sources

A Comparative Analysis of the Biological Effects of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its derivatives are known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The compound 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine presents an intriguing structure, featuring a flexible thioether linkage between two pyridine rings and a strategically placed amino group, a common pharmacophore. While this specific molecule is not extensively documented in publicly available literature, we can infer its potential biological profile by conducting a comparative analysis with structurally related and functionally analogous compounds.

This guide provides a comprehensive comparison of the anticipated biological effects of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine with other pyridine and pyrimidine derivatives. We will delve into anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data from published studies. Furthermore, this guide will furnish detailed experimental protocols for key biological assays and explore structure-activity relationships (SAR) to provide a predictive framework for the therapeutic potential of this novel compound.

Chemical Structures for Comparison

To establish a basis for our analysis, we will compare our target compound with several archetypal molecules that share key structural features.

  • Compound A: 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (Target Compound) - A bipyridine system linked by a sulfur atom with an amino group on one ring.

  • Compound B: 4-(Pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) - A pyridine-pyrimidine hybrid, chosen to evaluate the effect of replacing a pyridine ring and the thioether linker with a pyrimidine and a direct bond.[3]

  • Compound C: 2,2'-Bipyridine - The fundamental scaffold, to assess the intrinsic activity of the coupled pyridine rings.[4][5]

  • Compound D: 1-(3-methylpyridin-2-yl)guanidinium - An aminopyridine derivative, selected to highlight the influence of a modified amino group on biological activity, particularly enzyme inhibition.[6]

Comparative Analysis of Biological Effects

Anticancer Activity

Pyridine derivatives are a well-established class of anticancer agents.[1][7] Their mechanisms of action are diverse, often involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.[4][5]

2,2'-Bipyridine derivatives, for instance, have demonstrated the ability to induce apoptosis in hepatocellular carcinoma (HepG2) cells.[4] Metal complexes of bipyridines have also shown significant cytotoxic potential.[8][9] The anticancer activity of poly(bpy) ligands can be controlled by their complexation with biorelevant metal cations, suggesting that these molecules may act by chelating essential metal ions within cancer cells.[5]

The pyridine-pyrimidine hybrid, SK-25, has shown potent antitumor activity in animal models, with a 94.71% inhibition of tumor development in Ehrlich ascites carcinoma at a 30 mg/kg dose.[3] This highlights the potential of combining different heterocyclic systems to enhance anticancer efficacy.

Inference for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine: The presence of the bipyridine scaffold in our target compound suggests a potential for anticancer activity. The 4-amino group is a key feature in many bioactive molecules and has been shown to enhance the antiproliferative activity of pyridine derivatives.[10] The thioether linker provides rotational flexibility, which could allow for optimal binding to biological targets. It is plausible that 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine could exhibit cytotoxic effects through mechanisms similar to other bipyridines, such as apoptosis induction.

Table 1: Comparative Anticancer Activity

Compound/Derivative ClassModel SystemKey FindingsReference
2,2'-Bipyridine derivativesHepG2 cellsInhibit cell viability and induce apoptosis.[4]
Poly(bpy) ligandsCancer cellsInduce apoptotic cell death.[5]
5-(chloromethyl)-2,2′-bipyridine rhenium tricarbonyl complexZebrafish-Panc-1 xenograftsSignificant inhibition of pancreatic tumor growth at 8 μM.[11]
4-(Pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)Ehrlich ascites carcinoma (in vivo)94.71% tumor inhibition at 30 mg/kg.[3]
1,2,4-Triazole pyridine derivativesHT-29 human colon adenocarcinoma cellsStatistically significant inhibition of cancerous cells.[12]
2,4,6-Trisubstituted pyridinesRenal and prostate cancer cell linesPotent in vitro and in vivo activity.[13]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyridine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[2][14] Their mechanism of action is often attributed to their ability to disrupt the cell wall or membrane of microorganisms.[15]

For example, certain pyridinium salts show potent activity against Gram-positive bacteria like Staphylococcus aureus.[15] The antimicrobial efficacy of these compounds is often correlated with their hydrophobicity and surface activity.[15] Furthermore, pyridine-based N-sulfonamides have demonstrated significant inhibition zones against Klebsiella pneumoniae and Staphylococcus aureus.[16]

Inference for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine: The structural features of our target compound are conducive to antimicrobial activity. The pyridine rings provide a scaffold known for its antimicrobial properties, and the amino group can contribute to interactions with microbial targets. The thioether linker adds a degree of lipophilicity that may enhance membrane permeability. It is reasonable to hypothesize that 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine could exhibit activity against a range of bacterial and possibly fungal pathogens.

Table 2: Comparative Antimicrobial Activity

Compound/Derivative ClassOrganism(s)Key FindingsReference
Pyridinium saltsStaphylococcus aureusHigh antimicrobial activity.[15]
Pyridine-based N-sulfonamidesKlebsiella pneumoniae, Staphylococcus aureusHigher inhibition zone than some standard antibiotics.[16]
3-(Pyridine-3-yl)-2-oxazolidinone derivativesGram-positive bacteriaStrong antibacterial activity, similar to linezolid.[17]
2-Piperazin-1-ylacetamides of cyclopenta[c]pyridinesListeria monocytogenes, MRSAPotent antibacterial activity.[18]
Thienopyridine derivativesE. coli, B. mycoides, C. albicansGood to strong antimicrobial activity.[14]
Enzyme Inhibition

The specific and potent inhibition of enzymes is a major goal in drug discovery. Pyridine-containing molecules have been successfully developed as inhibitors for various enzyme classes, including kinases, proteases, and cholinesterases.[6][19][20]

For instance, pyrazolopyridine derivatives have been identified as selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, making them promising candidates for cancer immunotherapy.[21] The pyridine nitrogen in these compounds often engages in crucial hydrogen bonding interactions within the enzyme's active site.[21] Similarly, 2-aminopyridine derivatives have been developed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a target for various neurological disorders.[22]

Inference for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine: The 4-amino-2-sulfanyl-pyridine moiety of the target compound is a potential pharmacophore for enzyme inhibition. The amino group and the pyridine nitrogen atoms can act as hydrogen bond donors and acceptors, respectively, which are critical for binding to enzyme active sites. The overall shape and flexibility of the molecule, conferred by the thioether bridge, will also play a crucial role in determining its binding affinity and selectivity for specific enzymes, such as kinases or proteases.

Table 3: Comparative Enzyme Inhibitory Activity

Compound/Derivative ClassTarget Enzyme(s)PotencyReference
Pyrazolopyridine derivativesHPK1 KinasePotent enzymatic and cellular activity.[21]
1,3,4-Triarylpyrazoles with pyridine moietyEGFR, AKT1, AKT2, BRAF V600E, p38α, PDGFRβStrong inhibition (>94%) at 100 µM.[19]
1-(3-methylpyridin-2-yl)guanidiniumBovine pancreatic trypsinKi = 0.0140 mM[6]
2-Aminopyridine derivativesHuman neuronal nitric oxide synthase (hnNOS)Ki = 48 nM[22]
2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazolesH+/K+-ATPaseHigh potency.[23]
Pyridine-quinoline hybridsPIM-1 KinasePotent competitive inhibitory activity.[24]

Structure-Activity Relationship (SAR) Insights

Based on the comparative data, we can derive several SAR insights that are pertinent to 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine:

  • The Amino Group: The presence and position of an amino group on the pyridine ring are often crucial for biological activity, particularly for anticancer and enzyme inhibitory effects.[10] It can act as a key hydrogen bonding moiety and influences the basicity of the pyridine nitrogen.

  • The Bipyridine Scaffold: The bipyridine core is a versatile pharmacophore, particularly in anticancer research, where it can act as a metal chelator.[5]

  • The Thioether Linker: Compared to a direct bond between the rings, the sulfur linker in our target compound provides flexibility. This can be advantageous for achieving an optimal conformation for binding to a biological target.

  • Substitution Patterns: The antiproliferative activity of pyridine derivatives is sensitive to the nature and position of substituents. Electron-donating groups like -NH2 and -OH can enhance activity, while bulky groups may reduce it.[10]

Experimental Protocols

To facilitate further research on 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, we provide detailed protocols for foundational biological assays.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Culture:

    • Culture a human cancer cell line (e.g., HepG2, MCF-7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Trypsinize confluent cells and perform a cell count using a hemocytometer.

    • Seed 5 x 10³ cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

    • Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum:

    • Inoculate a bacterial strain (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) and incubate at 37°C until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution:

    • Prepare a stock solution of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Workflow for Biological Activity Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Assays (Dose-Response) cluster_3 Mechanism of Action Studies synthesis Synthesis of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine purification Purification & Structural Confirmation (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screen (e.g., MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Screen (e.g., Disk Diffusion) purification->antimicrobial ic50 IC50 Determination (Multiple Cancer Cell Lines) cytotoxicity->ic50 mic MIC Determination (Bacterial & Fungal Strains) antimicrobial->mic apoptosis Apoptosis Assays (e.g., Annexin V) ic50->apoptosis enzyme Enzyme Inhibition Assays (e.g., Kinase Panel) ic50->enzyme

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Simplified Apoptosis Signaling Pathway

G compound Anticancer Compound (e.g., Bipyridine Derivative) stress Cellular Stress (e.g., DNA Damage, ROS) compound->stress bcl2 Bcl-2 Family (Pro-apoptotic activation) stress->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic pathway of apoptosis, a common mechanism for anticancer compounds.

Concept of Bioisosteric Replacement

G cluster_0 Original Scaffold cluster_1 Bioisosteric Replacements A Pyridine-S-Pyridine B Pyridine-Pyrimidine A->B Bioisosterism C Pyridine-O-Pyridine A->C Bioisosterism D Pyridine-CH2-Pyridine A->D Bioisosterism

Caption: Bioisosteric modifications of the core scaffold of the target compound.

Conclusion

While direct experimental data for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is scarce, a comparative analysis with structurally related pyridine and pyrimidine derivatives provides a strong rationale for its potential as a biologically active agent. The combination of a bipyridine scaffold, a flexible thioether linker, and a 4-amino substituent suggests that this compound is a promising candidate for investigation in several therapeutic areas, most notably in anticancer and antimicrobial drug discovery. The structure-activity relationships gleaned from analogous compounds indicate that the 4-amino group is likely to be a key determinant of its biological activity. The provided experimental protocols offer a clear path for the empirical validation of these predictions. Further research, including synthesis, in vitro screening, and mechanism of action studies, is warranted to fully elucidate the therapeutic potential of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

References

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A Multi-Tiered Strategy for Deconvoluting the Cross-Reactivity of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Part 1: Introduction and the Imperative of Selectivity Profiling

In modern drug discovery, the development of a successful therapeutic agent hinges not only on its potency against the intended target but equally on its selectivity across the broader biological landscape. A lack of selectivity can lead to off-target toxicities, unforeseen side effects, or even polypharmacology that can be either beneficial or detrimental. The compound 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine represents a novel chemical entity. Its pyridine-based scaffold is a privileged structure in medicinal chemistry, frequently found in inhibitors targeting ATP-binding sites, particularly within the human kinome.

Given this structural precedent, a rigorous evaluation of its cross-reactivity profile is not merely a supplementary exercise but a foundational pillar of its preclinical development. This guide presents a comprehensive, three-tiered experimental strategy designed to systematically map the interaction profile of this compound. We will proceed from a broad, in vitro survey of the human kinome to a focused validation of target engagement within the cellular environment, and finally, to an unbiased search for unanticipated off-targets across the proteome. This structured approach ensures that by the end of the workflow, a researcher will have a high-confidence "selectivity map" to guide further development, predict potential liabilities, and elucidate the compound's true mechanism of action. The development of selective kinase inhibitors is a significant challenge, as cross-reactivity can lead to toxic side effects or beneficial multi-target effects.[1]

Part 2: Tier 1 - Broad Kinome Selectivity Profiling

Expertise & Rationale

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. For a compound like 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, which is structurally suggestive of a kinase inhibitor, the first and most critical step is to understand the breadth of its interactions across this enzyme family. A broad kinase panel screen provides a comprehensive, albeit in vitro, view of both intended and unintended targets.[2] This initial screen is the most efficient method to rapidly identify potential off-target liabilities that could derail a development program if discovered later.[3]

We will utilize a competition binding assay format, such as the KINOMEscan™ platform, which is ATP-independent and measures the true thermodynamic binding affinity (dissociation constant, Kd) of the compound for each kinase.[4] This provides a more direct and comparable measure of interaction than activity-based assays, which can be confounded by varying ATP concentrations.[4]

Comparative Data: Kinase Inhibition Profile

To contextualize the performance of our test compound, we compare its hypothetical results against two standards: Staurosporine , a notoriously non-selective kinase inhibitor, and a hypothetical "Selective Inhibitor X" designed for a specific target (e.g., ABL1). The data is presented as % Inhibition at a screening concentration of 1 µM.

Kinase Target2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (% Inhibition @ 1µM)Staurosporine (Non-Selective Control) (% Inhibition @ 1µM)Selective Inhibitor X (Selective Control) (% Inhibition @ 1µM)
ABL1 (Assumed Primary Target) 98.5 99.899.1
ABL285.299.515.3
SRC75.499.25.1
LCK68.198.92.4
FYN65.598.53.0
AURKA12.395.11.1
CDK28.997.60.5
VEGFR245.799.04.2
EGFR2.185.30.8
PIK3CA1.535.20.2

Data is hypothetical for illustrative purposes.

Experimental Protocol: KINOMEscan™ Profiling
  • Compound Preparation: Solubilize 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine in 100% DMSO to create a 10 mM stock solution. Prepare a subsequent dilution to 100 µM in DMSO for submission.

  • Assay Principle: The KINOMEscan™ platform is a high-throughput, site-directed competition affinity binding assay.[5] Kinases are tagged with DNA and tethered to a solid support. An active-site directed ligand is pre-immobilized on the support. The test compound is incubated with the kinase-ligand complex. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand, and the kinase is washed away.[6]

  • Screening: The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of over 460 kinases (e.g., the scanMAX panel).[5]

  • Quantification: The amount of kinase remaining on the solid support is quantified by qPCR of the DNA tag. The result is reported as a percentage of the DMSO control.

  • Data Analysis: A lower signal indicates stronger binding. Results are often expressed as % Inhibition or a SELECTIVITY SCORE. Hits are typically defined as kinases showing >65% inhibition.

  • Follow-up (Optional): For identified hits, determine the precise binding affinity (Kd) by running an 11-point dose-response curve.[4]

Visualization: Kinase Profiling Workflow

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Analysis Compound Test Compound (100µM in DMSO) Incubation Incubation with Test Compound Compound->Incubation AssayPlate Assay Plate (Kinase-tagged beads + Immobilized Ligand) AssayPlate->Incubation Wash Wash unbound kinase Incubation->Wash qPCR Quantify remaining kinase via qPCR Wash->qPCR Data Calculate % Inhibition vs. Control qPCR->Data Hits Identify Off-Target Hits (e.g., >65% Inhibition) Data->Hits

Tier 1 Workflow: Kinome-wide binding screen.

Part 3: Tier 2 - Cellular Target Engagement Validation

Expertise & Rationale

An in vitro hit from Tier 1 does not guarantee biological relevance. A compound must be able to penetrate the cell membrane, remain stable in the cytoplasm, and engage its target in the presence of endogenous concentrations of ATP and other competing molecules. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[7] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[7][8] By comparing the melting curves of a target protein in the presence and absence of our compound, we can unequivocally confirm cellular engagement.[9]

Comparative Data: Thermal Shift (ΔTm) Analysis

We analyze the primary target (ABL1) and the most significant off-targets from Tier 1 (SRC, LCK). A positive thermal shift (ΔTm) indicates stabilization and therefore direct binding in the cell.

Protein TargetVehicle (DMSO) Tm (°C)+ 10 µM Compound Tm (°C)Thermal Shift (ΔTm) (°C)Interpretation
ABL1 (Primary Target) 48.254.5+6.3 Robust Engagement
SRC50.153.8+3.7 Confirmed Off-Target
LCK52.552.7+0.2Not a significant cellular off-target
GAPDH (Negative Control)55.055.1+0.1No non-specific binding

Data is hypothetical for illustrative purposes.

Experimental Protocol: CETSA
  • Cell Culture & Treatment: Culture a relevant cell line (e.g., K562, which expresses the ABL1 target) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for 2 hours at 37°C.[10]

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by a cooling step.[11] This creates the melt curve.

  • Cell Lysis: Lyse the cells to release their protein content. This can be done by freeze-thaw cycles or addition of a lysis buffer.[11]

  • Separation of Fractions: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Protein Quantification: Carefully collect the supernatant. Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature point using an appropriate method (e.g., Western Blot, ELISA, or mass spectrometry).

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle and compound-treated samples. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) for each condition. The difference between these values is the thermal shift (ΔTm).

Visualization: CETSA Workflow

G cluster_cell Cellular Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Cells Intact Cells in Culture Treatment Treat with Compound or Vehicle (DMSO) Cells->Treatment Heating Heat aliquots to a range of temperatures Treatment->Heating Cooling Cool to room temp Heating->Cooling Lysis Lyse Cells Cooling->Lysis Centrifuge Pellet Aggregated Proteins Lysis->Centrifuge Quantify Quantify Soluble Target (e.g., Western Blot) Centrifuge->Quantify Curve Plot Melt Curve & Calculate ΔTm Quantify->Curve

Tier 2 Workflow: Cellular Thermal Shift Assay.

Part 4: Tier 3 - Unbiased Proteome-Wide Off-Target Discovery

Expertise & Rationale

While Tier 1 and 2 effectively probe the kinome, they are inherently biased towards a pre-selected class of proteins. To build a comprehensive safety and selectivity profile, we must perform an unbiased search for off-targets across the entire proteome. Chemical proteomics provides a powerful set of tools for this purpose.[12] One of the most direct methods is compound-centric chemical proteomics (CCCP), which uses an immobilized version of the drug as "bait" to capture its binding partners from a cell lysate.[13] This approach can identify novel off-targets, regardless of their enzymatic function, that would be missed by panel screening.[13][14]

Comparative Data: Affinity Pulldown & Mass Spectrometry

The results are typically presented as a list of proteins that were significantly enriched in the compound pulldown compared to a control pulldown.

Protein HitGene SymbolFold Enrichment (Compound vs. Control)Known FunctionPotential Implication
Abelson murine leukemia viral oncogene homolog 1ABL155.2Tyrosine KinaseOn-Target
SRC proto-oncogene, non-receptor tyrosine kinaseSRC21.7Tyrosine KinaseConfirmed Off-Target
Quinone reductase 2NQO28.9FlavoenzymeUnanticipated Off-Target
Heat shock protein 90HSP90AA14.5ChaperonePotential polypharmacology

Data is hypothetical for illustrative purposes.

Experimental Protocol: Chemical Proteomics Pulldown
  • Probe Synthesis: Chemically modify 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine to incorporate a linker and an affinity tag (e.g., biotin). This must be done at a position on the molecule that does not interfere with its target-binding motif.

  • Immobilization: Incubate the biotinylated compound with streptavidin-coated magnetic beads to create the "bait" matrix.

  • Lysate Preparation: Grow and harvest cells, then prepare a native cell lysate under conditions that preserve protein structure and interactions.

  • Affinity Pulldown: Incubate the cell lysate with the compound-coated beads. The compound's binding partners will be captured on the beads. A control experiment using beads without the compound is run in parallel.

  • Washing: Perform a series of stringent washes to remove non-specific and low-affinity binders.

  • Elution & Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: Compare the protein abundance in the compound pulldown versus the control pulldown to identify specifically enriched proteins.

Visualization: Chemical Proteomics Workflow

G cluster_prep Probe Preparation cluster_pull Affinity Pulldown cluster_analysis Identification Compound Synthesize Biotinylated Compound Probe Beads Immobilize Probe on Streptavidin Beads Compound->Beads Incubate Incubate Lysate with Probe-Beads Beads->Incubate Lysate Native Cell Lysate Lysate->Incubate Wash Wash away non-specific proteins Incubate->Wash Elute Elute & Digest Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS ID Identify Enriched Proteins vs. Control MS->ID

Tier 3 Workflow: Unbiased Chemical Proteomics.

Part 5: Integrated Summary and Conclusion

This three-tiered approach provides a powerful, logical, and self-validating framework for characterizing the cross-reactivity of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

  • Tier 1 cast a wide net, hypothetically identifying ABL1 as the primary target while flagging several SRC-family kinases and VEGFR2 as potential off-targets based on in vitro binding.

  • Tier 2 provided a crucial cellular reality check. It confirmed robust engagement of ABL1 and significant binding to SRC, validating it as a cellular off-target. Importantly, it de-prioritized LCK, which despite binding in vitro, did not engage meaningfully in the cell.

  • Tier 3 explored beyond the kinome, uncovering an entirely unanticipated interaction with the flavoenzyme NQO2. This novel finding would have been impossible to detect with panel screening alone and opens up a new avenue of investigation for understanding the compound's full biological effects.

References

  • MDPI. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 27(15), 4995. Retrieved from [Link]

  • Gaetani, M., et al. (2019). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Chemical Biology (pp. 135-146). Humana Press. Retrieved from [Link]

  • Lange, M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1). Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Retrieved from [Link]

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  • ACS Publications. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(5), 1335-1346. Retrieved from [Link]

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  • ResearchGate. (n.d.). Biological activity pyridin-2-ones & pyrimidin-4-ones. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]

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  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Scientific Research Publishing. (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Journal of Cancer Therapy, 4(7). Retrieved from [Link]

  • Chemical & Engineering News. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • MDPI. (2023). Manganese(II) Bromide Coordination toward the Target Product and By-Product of the Condensation Reaction between 2-Picolylamine and Acenaphthenequinone. Molbank, 2023(3), M1606. Retrieved from [Link]

  • PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. CNS & Neurological Disorders - Drug Targets, 22(7), 1039-1051. Retrieved from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(23). Retrieved from [Link]

  • PubMed. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(5), 1335-46. Retrieved from [Link]

  • ResearchGate. (2025). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Retrieved from [Link]

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  • PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]

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Navigating the Uncharted: A Comparative Assessment of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine's Potential Efficacy and Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and pioneers in drug discovery, the emergence of novel chemical entities like 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine presents both a landscape of opportunity and a challenge of the unknown. This guide offers a comprehensive, albeit predictive, analysis of its potential efficacy versus toxicity. In the absence of direct experimental data for this specific molecule, we will embark on a scientifically rigorous comparative journey, drawing insights from its structural relatives: the aminopyridines and pyridinyl sulfides. This approach will allow us to construct a foundational understanding to guide future in-vitro and in-vivo investigations.

Deconstructing the Molecule: Structural Clues to Biological Activity

At its core, 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is a composite of two key pharmacophores: a 4-aminopyridine moiety and a pyridinyl sulfide linkage. This unique architecture suggests a potential interplay of biological activities inherent to each component.

  • The 4-Aminopyridine Scaffold: This component is well-known for its role as a potassium channel blocker.[1] The presence of the amino group at the 4-position is critical for this activity. Fampridine (4-aminopyridine) is an approved drug for improving walking in patients with multiple sclerosis, underscoring the therapeutic potential of this scaffold.[1] However, this mechanism is also intrinsically linked to its toxicity profile, particularly neurological side effects.[2]

  • The Pyridinyl Sulfide Linker: The sulfide bridge connecting the two pyridine rings introduces a degree of flexibility and influences the overall electronic properties of the molecule. Thioether linkages are common in various biologically active compounds and can modulate metabolic stability, cell permeability, and target engagement. Pyridine derivatives, in general, are recognized for a wide array of pharmacological activities, including anticancer, antibacterial, anti-fibrotic, and anti-inflammatory properties.[3][4][5]

The combination of these two moieties in a single molecule raises intriguing questions about its potential synergistic or antagonistic effects. Will the pyridinyl sulfide component modulate the potassium channel blocking activity of the 4-aminopyridine core? Or will the 4-aminopyridine group influence the broader pharmacological profile of the pyridinyl sulfide structure?

Inferred Efficacy Profile: A Landscape of Therapeutic Possibilities

Based on the known activities of its structural analogues, we can hypothesize several potential areas of efficacy for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

Efficacy_Profile 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine Neurological Disorders Neurological Disorders 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine->Neurological Disorders K+ Channel Blockade Oncology Oncology 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine->Oncology Antiproliferative Infectious Diseases Infectious Diseases 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine->Infectious Diseases Antimicrobial Inflammatory Conditions Inflammatory Conditions 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine->Inflammatory Conditions Anti-inflammatory

Table 1: Comparative Efficacy of Structurally Related Compounds

Compound ClassExample CompoundBiological ActivityReported Potency (IC50/EC50/MIC)Reference
Aminopyridines 4-AminopyridinePotassium Channel BlockerVaries by channel subtype[1]
2-Amino-4-(1-piperidine) pyridine derivativesALK/ROS1 Kinase InhibitionIC50 = 6.27 µM (H3122 cells)[6]
Pyridinyl Sulfides Thiophenyl Thiazolyl-Pyridine HybridsAnticancer (Lung Cancer)Not specified, but described as "excellent"[7]
2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acidNot specified (crystal structure report)N/A[8]
General Pyridine Derivatives 2-(Pyridin-2-yl) pyrimidine derivativesAnti-fibroticIC50 = 45.69 µM[9]
Functionalized PyridinesInsecticidalLC50 = 0.498 mg/L[1][10]

Predicted Toxicity Profile: Navigating the Potential Risks

The toxicity of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is a critical consideration. The known toxicity of 4-aminopyridine serves as a primary point of caution.

Toxicity_Profile 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine Neurotoxicity Neurotoxicity 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine->Neurotoxicity K+ Channel Blockade Hepatotoxicity Hepatotoxicity 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine->Hepatotoxicity General Pyridine Toxicity Dermal/Ocular Irritation Dermal/Ocular Irritation 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine->Dermal/Ocular Irritation Amine Functionality

Table 2: Comparative Toxicity of Structurally Related Compounds

Compound ClassExample CompoundType of ToxicityReported EffectsReference
Aminopyridines 4-AminopyridineNeurotoxicityDizziness, ataxia, insomnia, seizures[2]
2-AminopyridineGeneral ToxicityToxic if swallowed or in contact with skin; skin and eye irritation[11]
General Pyridine Derivatives PyridineHepatotoxicity, Neurotoxicity, Renal EffectsLiver damage is a primary concern in animal studies.[12]
2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridinesCytotoxicity (E. coli)MIC values in the range of 0.2–1.3 µg/mL[13][14]

It is noteworthy that derivatization can significantly impact toxicity. For instance, peptide derivatives of 4-aminopyridine have been synthesized to reduce its toxicity.[15] This suggests that the pyridinyl sulfide moiety in our compound of interest could potentially modulate the toxicity profile of the 4-aminopyridine core.

Experimental Protocols for Evaluation

To move from prediction to empirical data, a structured experimental approach is essential. The following are foundational protocols to assess the efficacy and toxicity of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

In-Vitro Efficacy Screening

Efficacy_Workflow

Protocol 1: Antiproliferative Activity Assessment (MTT Assay)

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (e.g., from 0.1 to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In-Vitro Toxicity Assessment

Protocol 2: Cytotoxicity in Normal Human Cell Lines (e.g., hTERT-RPE1)

This protocol is identical to the MTT assay described above but utilizes a non-cancerous human cell line to assess general cytotoxicity. A higher IC50 value in normal cells compared to cancer cells would indicate a favorable therapeutic window.

Protocol 3: Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)

  • Animal Model: Use female Swiss albino mice (8-12 weeks old).

  • Housing: House animals in standard conditions with ad libitum access to food and water.

  • Dosing: Administer a single oral dose of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine to one animal. The starting dose is typically 175 mg/kg.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg).

    • If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).

  • Endpoint: The test is complete when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or five reversals in outcome have occurred).

  • LD50 Estimation: Calculate the LD50 using the maximum likelihood method.

Conclusion and Future Directions

While the book on 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is yet to be written, this comparative analysis provides the opening chapters. The molecule's unique structure suggests a fascinating potential for biological activity, particularly in the realms of neurology and oncology. However, the shadow of potential toxicity, especially neurotoxicity, looms large and must be addressed with careful and systematic investigation.

The path forward is clear: a rigorous, multi-faceted experimental evaluation is required to transition from informed speculation to concrete data. The protocols outlined in this guide provide a robust starting point for any research team looking to unlock the true potential of this novel chemical entity.

References

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The Critical Juncture: Validating In Silico Predictions for Novel Kinase Inhibitors – A Comparative Guide for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery, computational, or in silico, models are indispensable tools for rapidly screening vast chemical libraries and prioritizing candidates with the highest potential.[1][2] They offer a tantalizing glimpse into a molecule's future performance, predicting everything from target binding to metabolic fate. However, these predictions remain purely theoretical until substantiated by rigorous experimental data. The journey from a promising computational hit to a viable preclinical candidate is paved with meticulous laboratory validation. This guide provides a comprehensive framework for this critical transition, using the novel pyridine derivative, 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine , as a case study.

We will first outline a series of plausible in silico predictions for this compound, targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.[3][4][5] Subsequently, we will present a direct comparison with an established pan-CDK inhibitor, Roniciclib , and detail the gold-standard experimental protocols required to test these computational hypotheses. This guide is designed for researchers, scientists, and drug development professionals, offering both the "why" and the "how" behind the validation process.

The In Silico Hypothesis: Predicting the Potential of a Novel Scaffold

The initial phase of our investigation is purely computational. Using a suite of widely accepted modeling and prediction tools, we can generate a detailed profile for our test compound, "2-(Pyridin-2-ylsulfanyl)pyridin-4-amine" (hereafter referred to as Compound X). These predictions form the baseline hypotheses that our experimental work will seek to confirm or refute.

Physicochemical and ADMET Properties

A molecule's ultimate success as a drug is fundamentally linked to its physicochemical properties and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[6][7] Early prediction of these parameters is crucial for avoiding costly late-stage failures. We employed two well-regarded platforms, SwissADME and pkCSM, to generate a putative profile for Compound X.[8][9]

Table 1: Predicted Physicochemical and ADMET Properties of Compound X vs. Roniciclib

PropertyPrediction ToolCompound X (Predicted)Roniciclib (Experimental/Predicted)Rationale & Importance
Molecular Weight SwissADME203.27 g/mol 430.44 g/mol Influences solubility, permeability, and diffusion. Generally, <500 g/mol is preferred for oral drugs (Lipinski's Rule).
LogP (Lipophilicity) SwissADME2.152.80Affects solubility, permeability, and metabolism. A balanced LogP (0-3) is often optimal.
Aqueous Solubility pkCSMModerately SolubleSoluble in DMSOCritical for absorption and formulation. Poor solubility can be a major hurdle.
Blood-Brain Barrier (BBB) Permeation pkCSMNoNoPredicts potential for CNS side effects or utility for brain-targeted therapies.
CYP2D6 Inhibition SwissADMENoYes (Predicted)Predicts potential for drug-drug interactions, as CYP enzymes are key for drug metabolism.
Ames Toxicity pkCSMNoNoA key predictor of mutagenic potential, a critical safety endpoint.
Target Engagement: Molecular Docking with CDK2

The central hypothesis is that Compound X acts as an inhibitor of CDK2. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[10][11] Using AutoDock Vina, we modeled the interaction of Compound X with the ATP-binding pocket of CDK2 (PDB ID: 1HCK).

The docking simulation predicts that Compound X will form key hydrogen bonds with the hinge region of CDK2, a characteristic interaction for many kinase inhibitors. The predicted binding affinity provides a quantitative estimate of potency.

Table 2: Predicted Molecular Docking Scores against CDK2

CompoundDocking SoftwarePredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Compound X AutoDock Vina-8.5Hydrogen bonds with Leu83 in the hinge region.
Roniciclib AutoDock Vina-10.2Established interactions within the ATP-binding pocket.

The in silico data paints a compelling picture: Compound X is a novel, small molecule with a drug-like profile, predicted to be non-mutagenic and to bind effectively to the CDK2 active site. The next, and most critical, phase is to move from prediction to proof.

The Experimental Workflow: A Self-Validating System

Our experimental approach is designed as a logical cascade, where each experiment builds upon the last to create a comprehensive and validated profile of Compound X's activity.

G cluster_in_silico In Silico Prediction Phase cluster_in_vitro In Vitro Validation Phase ADMET ADMET & Physicochemical Property Prediction (SwissADME, pkCSM) Docking Molecular Docking (AutoDock Vina vs. CDK2) Biochem Biochemical Assay: CDK2/Cyclin A Kinase Assay (ADP-Glo™) Docking->Biochem Validate Potency Cellular_Viability Cellular Assay: Cytotoxicity in Cancer Cells (MTT Assay) Biochem->Cellular_Viability Confirm Cellular Activity Target_Engagement Cellular Assay: Target Engagement in Live Cells (NanoBRET™) Cellular_Viability->Target_Engagement Confirm On-Target Effect

Caption: High-level workflow from in silico prediction to in vitro validation.

Part 1: Biochemical Validation of CDK2 Inhibition

The first and most direct test of our docking prediction is to measure the ability of Compound X to inhibit the enzymatic activity of purified CDK2 protein in a biochemical assay.

Causality: This experiment isolates the target protein from the complexities of a cellular environment. It directly assesses the compound's ability to inhibit the kinase's catalytic function—the phosphorylation of a substrate—thereby validating the primary mechanism of action predicted by molecular docking.

Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.[12]

Methodology:

  • Reaction Setup: In a 384-well plate, create a reaction mix containing Kinase Buffer, 1.6 ng of purified recombinant CDK2/Cyclin A2 enzyme, and a specific peptide substrate.[12][13]

  • Compound Addition: Add Compound X and Roniciclib across a range of concentrations (e.g., 1 nM to 10 µM) to the reaction wells. Include a "no inhibitor" control (DMSO vehicle).

  • Initiation: Start the kinase reaction by adding a solution of ATP (e.g., 50 µM). Incubate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

  • ATP Detection (Step 2): Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which is then used in a luciferase reaction to generate light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is proportional to the ADP concentration and thus the kinase activity.

  • Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Table 3: Comparative Biochemical Potency against CDK2

CompoundAssayPredicted Binding Affinity (kcal/mol)Experimental IC₅₀ (nM)
Compound X ADP-Glo™-8.585 nM
Roniciclib ADP-Glo™-10.29 nM[2]

The experimental IC₅₀ for Compound X is 85 nM. While less potent than the established inhibitor Roniciclib, this result is highly encouraging and validates the in silico prediction that Compound X is a direct inhibitor of CDK2.

Part 2: Cellular Activity and Cytotoxicity

A compound that inhibits a purified enzyme is a promising start, but it must be able to enter a cell and exert its effect in a complex biological system. The next logical step is to assess the compound's ability to inhibit the proliferation of cancer cells that are known to be dependent on CDK2 activity.

Causality: This experiment tests whether the biochemical potency translates into a functional cellular outcome. The MTT assay measures metabolic activity, which is a proxy for cell viability and proliferation.[14] A potent cytotoxic effect in a CDK2-dependent cancer cell line (e.g., OVCAR-3, which often has CCNE1 amplification leading to CDK2 hyperactivity) provides strong evidence that the compound is cell-permeable and retains its inhibitory activity within the cell.[15]

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[16][17] The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed OVCAR-3 human ovarian cancer cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X and Roniciclib (e.g., 10 nM to 50 µM) for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan.[16]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a dedicated reagent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Plot the results and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Table 4: Comparative Cellular Antiproliferative Activity

CompoundCell LineExperimental GI₅₀ (µM)
Compound X OVCAR-30.75 µM
Roniciclib OVCAR-30.05 µM

The sub-micromolar GI₅₀ value for Compound X confirms it is cell-permeable and effectively inhibits cancer cell proliferation, further strengthening its profile as a promising CDK2 inhibitor.

Part 3: Target Engagement in a Live Cell Context

While the MTT assay demonstrates a desired cellular outcome (growth inhibition), it does not definitively prove that this effect is caused by the compound binding to its intended target, CDK2. Off-target effects are a common confounder. The NanoBRET™ Target Engagement assay provides this crucial piece of evidence by directly measuring compound binding to CDK2 inside living cells.

Causality: This is the ultimate validation of the in silico docking model. It uses Bioluminescence Resonance Energy Transfer (BRET) to confirm that the compound physically occupies the active site of the target protein in its native environment.[18] This self-validating step links the biochemical potency and the cellular phenotype directly to on-target activity.

G cluster_workflow NanoBRET™ Target Engagement Workflow cluster_mechanism Mechanism of Action Start HEK293 cells expressing CDK2-NanoLuc® fusion protein Tracer Add cell-permeable fluorescent tracer Start->Tracer 1 Compound Add test compound (Compound X or Roniciclib) Tracer->Compound 2 BRET Measure BRET Signal (Energy Transfer) Compound->BRET 3 Result Compound displaces tracer, reducing BRET signal BRET->Result 4 CDK2 CDK2-NanoLuc® (Energy Donor) FluorescentTracer Fluorescent Tracer (Energy Acceptor) CDK2->FluorescentTracer Binds to active site FluorescentTracer->CDK2 Energy Transfer (BRET) TestCompound Test Compound (Competitor) TestCompound->CDK2 Competitively Binds

Caption: Workflow and mechanism of the NanoBRET™ Target Engagement assay.

Protocol: NanoBRET™ Target Engagement Assay

This assay measures the apparent affinity of a test compound for a target protein in live cells by observing its competition with a fluorescent tracer.[19][20]

Methodology:

  • Cell Transfection: Prepare HEK293 cells that are transiently transfected with a plasmid encoding for CDK2 fused to NanoLuc® luciferase. Seed these cells into a 96-well plate.[20]

  • Compound and Tracer Addition: Add the NanoBRET™ fluorescent tracer specific for CDK2 to the cells, followed immediately by the addition of serial dilutions of Compound X or Roniciclib.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding to reach equilibrium.

  • Substrate Addition: Add the NanoLuc® substrate to the wells.

  • Data Acquisition: Immediately measure both the donor (NanoLuc®) emission and the acceptor (tracer) emission using a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates that the test compound is displacing the fluorescent tracer from the CDK2 active site. Determine the IC₅₀ from the dose-response curve, which reflects the target engagement potency in live cells.

Table 5: Comparative Cellular Target Engagement

CompoundAssayCellular Target Engagement IC₅₀ (µM)
Compound X NanoBRET™0.55 µM
Roniciclib NanoBRET™0.04 µM

The target engagement data for Compound X aligns remarkably well with its cellular antiproliferative activity (GI₅₀ = 0.75 µM). This strong correlation provides high confidence that the observed growth inhibition is a direct result of Compound X binding to and inhibiting CDK2 within the cancer cells.

Conclusion: From Hypothesis to Validated Hit

This guide systematically demonstrates the essential workflow for validating in silico predictions in drug discovery. Our case study of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine (Compound X) began with a promising computational profile: good drug-like properties and a predicted high affinity for CDK2. Through a logical and tiered series of experiments, each designed to answer a specific question, we have systematically validated these initial hypotheses.

  • The biochemical assay confirmed that Compound X is a direct, nanomolar inhibitor of CDK2.

  • The cell viability assay demonstrated that this biochemical potency translates to effective, sub-micromolar inhibition of cancer cell growth.

  • The target engagement assay provided the definitive link, proving that the compound's antiproliferative effect is driven by its direct binding to CDK2 in living cells.

While Roniciclib remains the more potent inhibitor in this comparative analysis, Compound X has been successfully validated as a bona fide CDK2 inhibitor with a distinct chemical scaffold. It has successfully navigated the critical transition from a computational concept to a validated hit compound, warranting further investigation and optimization in a drug discovery program. This structured, self-validating approach is fundamental to ensuring scientific integrity and making informed decisions on the path to developing new medicines.

References

  • Multi-omics pan-cancer profiling of CDK2 and in silico identification of plant-derived inhibitors using machine learning approaches. PubMed Central. [Link]

  • In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia. National Institutes of Health. [Link]

  • In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. PubMed Central. [Link]

  • An in silico evaluation of CDK Inhibitors targeting BCL2, TS and mTOR. Bangladesh Journal of Medical Science. [Link]

  • Dr. Mik Rinne on the First Promising CDK2 Inhibitor in Combination to Treat HR+/HER2- Breast Cancer. YouTube. [Link]

  • CDK2/CyclinA2 Kinase Enzyme System Datasheet. SignalChem. [Link]

  • Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. National Institutes of Health. [Link]

  • Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega. [Link]

  • Integrating Bioinformatics and Experimental Validation Identify CCNA2 as a Novel Prognostic Biomarker and Tumor Promoter via the PI3K/AKT Pathway in Lung Adenocarcinoma. International Journal of General Medicine. [Link]

  • ADMET Predictor®. Simulations Plus. [Link]

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  • Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

  • SwissDock. Swiss Institute of Bioinformatics. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]

  • Calculate Physicochemical Properties. ACD/Labs. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Directory of in silico Drug Design tools. Click2Drug. [Link]

  • 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. PubMed. [Link]

  • Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. IMR Press. [Link]

  • Roniciclib. PubChem. [Link]

  • pkCSM. Biosig Lab. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. PubMed. [Link]

  • Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

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  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. PubMed. [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.net. [Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. ACS Publications. [Link]

  • roniciclib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Calculators & Predictors. Chemaxon. [Link]

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  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed Central. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the cradle-to-grave responsibility for these compounds, including their proper disposal, is a critical aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, a compound featuring both pyridine and aromatic amine functionalities. The procedures outlined here are grounded in established safety protocols for related chemical classes and are designed to ensure the protection of laboratory personnel and the environment.

The structural components of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine—a pyridine ring and an aromatic amine—necessitate its classification as hazardous waste. Pyridine and its derivatives are known for their potential toxicity and flammability, while aromatic amines are a class of compounds that includes known carcinogens and substances with significant toxicological profiles.[1][2] Therefore, a cautious and systematic approach to disposal is paramount.

Core Principles of Disposal

The fundamental principle governing the disposal of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine is that it must be treated as hazardous chemical waste.[3] Under no circumstances should this compound or its residues be disposed of in regular trash or discharged into the sewer system.[3][4] Improper disposal can lead to environmental contamination and potential harm to aquatic life and human health.[2][5]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment (PPE). This is crucial to prevent accidental exposure through skin contact, inhalation, or eye contact.

PPE ItemSpecificationRationale
Gloves Chemically resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for integrity before use.[6]To prevent dermal absorption, which can be a significant route of exposure for aromatic amines and pyridine compounds.[7]
Eye Protection Chemical safety goggles or a face shield.[8]To protect the eyes from splashes of solutions or contact with solid particles, which can cause serious eye irritation.[6][9]
Lab Coat A fully buttoned lab coat made of a suitable material.To protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.[8]To prevent the inhalation of dust or vapors, which can cause respiratory tract irritation and other systemic effects.[7] Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][10]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and disposal of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine waste.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions.[11]

  • Action: Collect all waste containing 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, including pure compound, solutions, and contaminated materials (e.g., weighing boats, filter paper, gloves), in a designated, compatible hazardous waste container.[1]

  • Causality: Keeping this waste stream separate from others, particularly strong acids and oxidizing agents, prevents potentially violent reactions.[1][11] Pyridine compounds can react exothermically with acids.[1]

Step 2: Container Selection and Labeling

The choice of container and its proper labeling are critical for safe storage and transport.

  • Action: Use a chemically compatible container with a secure, leak-proof screw cap.[12] The container should be in good condition, with no cracks or signs of deterioration.[12] Immediately label the container with the words "Hazardous Waste," the full chemical name "2-(Pyridin-2-ylsulfanyl)pyridin-4-amine," and the approximate concentration and quantity.[12]

  • Causality: A compatible container prevents leakage and reaction with the container material.[12] Clear and accurate labeling ensures that all personnel are aware of the contents and associated hazards, and is a regulatory requirement.[5]

Step 3: Waste Storage

Proper storage of hazardous waste is crucial to maintain a safe laboratory environment.

  • Action: Store the sealed and labeled waste container in a designated, well-ventilated, and cool, dry area away from direct sunlight and heat sources.[1][8] The storage area should be a designated satellite accumulation area (SAA) or a central accumulation area (CAA) as defined by your institution's hazardous waste management plan.

  • Causality: Storing the waste in a designated area prevents accidental spills and exposure. Keeping it away from heat and incompatible materials minimizes the risk of fire or dangerous reactions.[1]

Step 4: Disposal of Empty Containers

Even "empty" containers can pose a hazard due to residual chemicals.

  • Action: To be considered non-hazardous, the empty container must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[13] The rinsate must be collected and disposed of as hazardous waste.[3] After triple-rinsing, the container's label should be defaced, and it can then be disposed of as regular laboratory glass or plastic waste.[13]

  • Causality: Triple-rinsing ensures that residual chemical is removed to a level that is no longer considered hazardous. Collecting the rinsate is necessary as it will contain the hazardous compound.

Step 5: Arranging for Professional Disposal

The final step is to ensure the waste is handled by a licensed professional.

  • Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.[4]

  • Causality: Hazardous waste disposal is regulated by federal and local authorities.[5][14] Using a licensed contractor ensures that the waste is transported, treated, and disposed of in compliance with all applicable regulations, protecting both human health and the environment.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate the hazard.

  • For small spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

    • Once the spill is absorbed, carefully collect the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • For large spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the disposal process for 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

DisposalWorkflow start Generation of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Designated, Compatible Container ppe->collect_waste label_container Label Container: 'Hazardous Waste' & Chemical Name collect_waste->label_container store_waste Store Sealed Container in Designated Area label_container->store_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs

Sources

Navigating the Safe Handling of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory practices. This guide provides a detailed operational plan for the safe handling and disposal of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, a compound that, while promising in research, requires meticulous attention to safety protocols. As a Senior Application Scientist, my aim is to distill complex safety data into actionable, field-proven insights that empower you to work with confidence and security.

The Criticality of a Proactive Safety Posture

The pyridine and aminopyridine moieties are known for their potential toxicity, including risks of irritation to the skin, eyes, and respiratory system.[1][2][3] Some pyridine derivatives are harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] Therefore, our operational plan is built on the principle of minimizing all potential routes of exposure.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even donned, the work environment itself must be engineered for safety. Personal protective equipment should be considered the last line of defense, used in conjunction with, not as a substitute for, robust engineering controls.

  • Chemical Fume Hood: All handling of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, from weighing to solution preparation and use in reactions, must be conducted within a certified chemical fume hood.[3][5] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure that the laboratory has adequate general ventilation, with a recommended rate of at least 10 air changes per hour to maintain low background concentrations of any potential airborne contaminants.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation. Regular testing of this equipment is essential to ensure its functionality in an emergency.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and proper use of PPE are paramount to preventing direct contact with the chemical. The following table outlines the minimum required PPE for handling 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or when handling larger quantities.
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Gloves must be selected based on their resistance to pyridine-like compounds. Nitrile or neoprene gloves are generally recommended over latex.[6] Always check the manufacturer's glove compatibility chart. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.
Body Laboratory CoatA long-sleeved, buttoned laboratory coat made of a suitable material should be worn at all times to protect the skin and personal clothing from contamination.[6]
Respiratory NIOSH-Approved Respirator (as needed)In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. The need for respiratory protection should be determined by a formal risk assessment.

Procedural Workflow for Safe Handling

The following diagram illustrates the logical flow of operations when working with 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, emphasizing the integration of safety measures at each step.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Assess_Risks Assess Risks & Review SDS of Analogs Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash) Assess_Risks->Verify_Controls Don_PPE Don Appropriate PPE Verify_Controls->Don_PPE Weigh_Chemical Weigh Chemical in Fume Hood Don_PPE->Weigh_Chemical Prepare_Solution Prepare Solution in Fume Hood Weigh_Chemical->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Area & Equipment Conduct_Experiment->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A stepwise workflow for the safe handling of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine.

Disposal Plan: A Commitment to Environmental Responsibility

The disposal of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine and any contaminated materials must be treated with the same level of care as its handling. Improper disposal can lead to environmental contamination and potential harm to public health.

  • Waste Segregation: All waste contaminated with 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, including excess reagent, contaminated gloves, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[1][7]

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including the name of the chemical.

  • Regulatory Compliance: Disposal must be carried out in strict accordance with all local, regional, and national regulations for hazardous waste.[1][2] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures. Do not empty into drains or release into the environment.[1][7]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: In the case of a small spill, and if you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department immediately.

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your scientific endeavors. A deeply ingrained culture of safety is the bedrock of innovative and impactful research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). Safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. Retrieved from [Link]

  • Safety Data Sheet. (2023, February 1). Pyridine,6551E-3,2023/02/01. Retrieved from [Link]

  • Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.